Product packaging for N-Nitrosoephedrine(Cat. No.:CAS No. 17608-59-2)

N-Nitrosoephedrine

Cat. No.: B097376
CAS No.: 17608-59-2
M. Wt: 194.23 g/mol
InChI Key: ZVTOLKAVCZXHFM-UHFFFAOYSA-N
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Description

N-Nitrosoephedrine (NEP) is a nitrosamine compound with the CAS registry number 1850-61-9 and a molecular formula of C10H14N2O2 . Its primary research value lies in its role as an analytical standard and impurity in pharmaceutical and chemical research. Studies have shown that this compound can be formed from its precursor amine, ephedrine, under physiological conditions (such as pH 2 and 37°C) in the presence of nitrite . This formation is a critical area of study, as nitrosamines are a class of concern due to their potential carcinogenic properties, and this compound is a known carcinogen . Pharmacokinetic investigations in model systems have detailed its dissolution, absorption, and elimination profiles, demonstrating that it follows first-order kinetics with distinct rates for stomach and intestinal absorption . This compound is used exclusively in laboratory settings for research and development purposes, including studies on nitrosation kinetics, metabolic fate, and analytical method development . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B097376 N-Nitrosoephedrine CAS No. 17608-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTOLKAVCZXHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021035
Record name N-Nitrosoephedrine
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17608-59-2, 1850-88-0
Record name α-[1-(Methylnitrosoamino)ethyl]benzenemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=17608-59-2
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Record name Benzyl alcohol, alpha-(1-(methylnitrosamino)ethyl)-, stereoisomer
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Record name N-Nitrosoephedrine
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Record name N-Nitrosoephedrine
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Record name 2-[methyl(nitroso)amino]-1-phenylpropan-1-ol
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Foundational & Exploratory

N-Nitrosoephedrine formation mechanism from ephedrine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Formation Mechanism of N-Nitrosoephedrine from Ephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formation of this compound, a nitrosamine impurity, from its precursor ephedrine. The document details the underlying reaction mechanism, influential factors, and relevant experimental protocols, presenting quantitative data and visual workflows to support research and drug development activities.

Executive Summary

The formation of this compound occurs via the nitrosation of the secondary amine group present in the ephedrine molecule. This reaction is of significant interest due to the classification of nitrosamines as a "cohort of concern" with potential carcinogenic properties. The primary mechanism involves the reaction of ephedrine with a nitrosating agent, typically derived from nitrous acid in an acidic environment. The efficiency and yield of this transformation are highly sensitive to reaction conditions such as pH, temperature, and the specific acid catalyst used. Understanding these parameters is critical for controlling the formation of this impurity in pharmaceutical products.

Core Reaction Mechanism

The nitrosation of ephedrine is a classic example of an N-nitrosation reaction involving a secondary amine. The process can be broken down into three primary steps:

  • Formation of the Nitrosating Agent: In an acidic medium, a nitrite source (e.g., sodium nitrite) is protonated to form nitrous acid (HNO₂). The nitrous acid is then further protonated and subsequently loses a water molecule to generate the highly reactive nitrosonium ion (NO⁺), which serves as the primary nitrosating agent.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in the ephedrine molecule performs a nucleophilic attack on the electrophilic nitrosonium ion.[1] This step results in the formation of a protonated N-nitrosamine intermediate.[1]

  • Deprotonation: The final step involves the deprotonation of the intermediate, yielding the stable this compound molecule.[1]

G cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2 & 3: Nitrosation of Ephedrine NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, - H₂O Ephedrine Ephedrine (Secondary Amine) Protonated_Nitrosamine Protonated N-Nitrosamine Intermediate Ephedrine->Protonated_Nitrosamine + NO⁺ (Nucleophilic Attack) NNE This compound (NNE) Protonated_Nitrosamine->NNE - H⁺ (Deprotonation)

Figure 1: this compound formation pathway.

Factors Influencing this compound Formation

The yield of this compound is critically dependent on several environmental and chemical factors.

  • pH: The reaction is significantly influenced by the pH of the medium. The optimal pH for the formation of this compound is in the acidic range, specifically around pH 2.[1][2][3] Under simulated physiological conditions (37°C), the highest yield (18.5%) is observed at this pH level.[1][2][3] In controlled laboratory settings, yields can exceed 90% in strongly acidic media with a pH between 1.5 and 2.5.[1][4]

  • Temperature: Lower temperatures are often employed in synthetic procedures to control the reaction and improve selectivity. For instance, reacting ephedrine with acetic acid and sodium nitrite at 5°C can produce a high yield of the corresponding N-nitrosamine.[1][2][3] Conversely, studies under physiological conditions are typically conducted at 37°C.[2][3]

  • Acid Identity: The choice of acid catalyst plays a crucial role. Acetic acid has been shown to be particularly effective, leading to an 85% yield in some experiments.[2][3][5] In contrast, the use of sulfuric acid resulted in only trace amounts of nitrosamine formation.[5]

  • Nitrosating Agent: Besides the common nitrous acid system, alternative nitrosating agents like butyl nitrite in anhydrous ether can be used.[1] This method avoids aqueous conditions, which can be beneficial in specific synthetic contexts.[1]

  • Solvent: The presence of certain solvents can affect the reaction. For example, the nitrosation of alcoholic extracts of Ephedra foliata yielded significantly higher amounts of total nitrosamines compared to aqueous extracts, suggesting that ethanol can enhance the formation of N-nitroso compounds.[1][2]

Quantitative Data Summary

The yield of this compound varies significantly with the experimental conditions. The table below summarizes key quantitative findings from cited literature.

ConditionYield of this compoundReference(s)
Synthesis with Acetic Acid (5°C)85%[1][2][3]
Physiological Conditions (37°C, pH 2)18.5%[1][2][3]
Controlled Laboratory Synthesis (HCl medium, pH 1.5-2.5)>90%[1][4]
Synthesis with Sulfuric AcidTraces only[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation of this compound.

Protocol 1: Synthesis using Acetic Acid

This protocol is based on the high-yield synthesis of N-nitrosamines of ephedrine at low temperatures.[2][3][5]

Materials:

  • Ephedrine (or its salt, e.g., ephedrine sulfate)

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid (1M or 2M)

  • Saturated Sodium Bicarbonate solution

  • Distilled Water

  • Aqueous Ethanol (95%)

  • Ice bath

Procedure:

  • Dissolve ephedrine (e.g., 4 g) in the chosen concentration of acetic acid.

  • Cool the solution in an ice bath to 5°C.

  • Slowly add a solution of sodium nitrite (e.g., 28 g) to the ephedrine solution while maintaining the temperature at 5°C and stirring continuously.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) until a pale yellow precipitate forms.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a saturated solution of sodium bicarbonate to neutralize and remove excess acid.

  • Wash the precipitate again with distilled water.

  • Purify the crude this compound by recrystallization from aqueous ethanol (95%).

  • Dry the purified product and determine the final yield.

Protocol 2: Nitrosation under Simulated Physiological Conditions

This protocol simulates the conditions found in the human stomach to assess the potential for in vivo formation.[2][3]

Materials:

  • Ephedrine (25-400 mg)

  • Sodium Nitrite (50-280 mg)

  • Hydrochloric Acid (to adjust pH)

  • Incubator or water bath at 37°C

Procedure:

  • Prepare an aqueous solution of ephedrine.

  • Adjust the pH of the solution to the desired level (e.g., pH 1, 2, or 3) using hydrochloric acid.

  • Add the specified amount of sodium nitrite to the solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • After incubation, halt the reaction (e.g., by raising the pH or adding a quenching agent like ammonium sulfamate).

  • Extract the this compound from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane).

  • Analyze the extract using a suitable analytical method (e.g., GC-TEA or LC-MS/MS) to quantify the amount of this compound formed.

G start Start: Prepare Ephedrine Solution ph_adjust Adjust pH to 2.0 with HCl start->ph_adjust add_nitrite Add Sodium Nitrite (NaNO₂) ph_adjust->add_nitrite incubate Incubate at 37°C for 1 hour add_nitrite->incubate quench Quench Reaction (e.g., raise pH) incubate->quench extract Liquid-Liquid Extraction with Dichloromethane quench->extract analyze Quantify NNE via LC-MS/MS Analysis extract->analyze

Figure 2: Workflow for nitrosation under physiological conditions.

Conclusion

The formation of this compound from ephedrine is a well-understood chemical process governed by principles of N-nitrosation. The reaction is highly favored in acidic environments, particularly at pH values consistent with gastric fluid, highlighting the potential for in vivo formation. Key parameters influencing the reaction yield include pH, temperature, and the specific reagents used. The provided protocols offer standardized methods for both the controlled synthesis and the analytical investigation of this compound under simulated physiological conditions. For drug development professionals, a thorough understanding of this formation mechanism is essential for risk assessment and the implementation of control strategies to ensure the safety and quality of pharmaceutical products containing ephedrine or related structures.

References

An In-depth Technical Guide on the Synthesis and Characterization of N-Nitrosoephedrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosoephedrine (NEP), a prominent N-nitroso compound derived from the sympathomimetic amine ephedrine. N-nitroso compounds are of significant scientific interest due to the carcinogenic potential of many members of this class.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visual representations of key processes.

Synthesis of this compound

The formation of this compound typically involves the reaction of ephedrine, a secondary amine, with a nitrosating agent, most commonly nitrous acid.[1] Nitrous acid is often generated in situ from a nitrite salt, such as sodium nitrite, under acidic conditions. The reaction yield is influenced by factors such as pH, temperature, and the specific acid used.[3][4][5]

Experimental Protocols

Method 1: Synthesis using Acetic Acid (High Yield)

This protocol is adapted from studies reporting a high yield of this compound.[3][4]

  • Dissolve ephedrine in acetic acid.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add a solution of sodium nitrite while maintaining the temperature at 5°C.

  • Stir the reaction mixture for a specified period at this temperature.

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by recrystallization from aqueous ethanol (95%).[1]

Method 2: Synthesis under Simulated Physiological Conditions

This protocol simulates the conditions under which this compound could form in vivo.[3][4]

  • Prepare a solution of ephedrine in an acidic buffer to achieve a pH of 2.

  • Warm the solution to 37°C.

  • Add a solution of sodium nitrite to the reaction mixture.

  • Incubate the mixture at 37°C for a defined period.

  • Extract the this compound using an appropriate organic solvent.

  • Analyze the extract to determine the yield.

Synthesis Data
ParameterMethod 1 (Acetic Acid)Method 2 (Physiological Conditions)Reference
Starting Material EphedrineEphedrine[3][4]
Nitrosating Agent Sodium Nitrite / Acetic AcidSodium Nitrite / Acidic Buffer[3][4]
Temperature 5°C37°C[3][4]
pH Not specified2[3][4]
Yield 85%18.5%[3][4]

Physicochemical and Spectroscopic Data

This compound has been characterized using various analytical techniques to confirm its structure and purity.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[1][2][6]
Molecular Weight 194.23 g/mol [1][2][6]
CAS Number 1850-88-0[1]
Melting Point 89.7 °C[2]
IUPAC Name N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide[1]
Spectroscopic Characterization
TechniqueObserved CharacteristicsReference
UV-Visible Spectroscopy Typical detection wavelength: ~230 nm[1]
FTIR Spectroscopy Characteristic N=O stretching vibration. C-H bond stretches around 2884-2970 cm⁻¹.[1]
Mass Spectrometry (MS) Measured m/z: 195.1131. Common fragmentations: Loss of NO radical (M-30), Loss of OH radical (M-17).[1]
High-Performance Liquid Chromatography (HPLC) Commonly analyzed using reversed-phase HPLC with UV detection at ~230 nm.[1]

Visualizations

The following diagrams illustrate the synthesis pathway, experimental workflow, and characterization logic for this compound.

Synthesis_Pathway Synthesis of this compound Ephedrine Ephedrine (C10H15NO) Reaction + Ephedrine->Reaction NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid, HNO2) NitrosatingAgent->Reaction Acid Acidic Conditions (e.g., Acetic Acid, pH 2) Acid->Reaction Catalyst/Medium Product This compound (C10H14N2O2) Reaction->Product

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Reactants: Ephedrine + Sodium Nitrite Reaction Reaction under Controlled Conditions (Temp, pH) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Recrystallization Recrystallization (Aqueous Ethanol) Extraction->Recrystallization Analysis Analytical Techniques (HPLC, MS, NMR, FTIR) Recrystallization->Analysis Data Data Analysis and Structure Confirmation Analysis->Data

Caption: Step-by-step experimental workflow from synthesis to characterization.

Characterization_Logic Logical Relationship of Characterization Techniques cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography NEP This compound Sample MS Mass Spectrometry (MS) NEP->MS Provides NMR NMR Spectroscopy NEP->NMR Provides FTIR FTIR Spectroscopy NEP->FTIR Provides UVVis UV-Vis Spectroscopy NEP->UVVis Provides HPLC HPLC NEP->HPLC Provides Info_MS Molecular Weight & Fragmentation Pattern MS->Info_MS Information Info_NMR Proton Environment & Structural Connectivity NMR->Info_NMR Information Info_FTIR Functional Groups (e.g., N=O) FTIR->Info_FTIR Information Info_UVVis Chromophore Presence & Quantitative Analysis UVVis->Info_UVVis Information Info_HPLC Purity & Quantitative Analysis HPLC->Info_HPLC Information

Caption: Interrelation of analytical techniques for this compound characterization.

References

An In-depth Technical Guide to the Chemical Properties of N-Nitrosoephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Nitrosoephedrine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and biological context.

Chemical and Physical Properties

This compound is an N-nitroso derivative of ephedrine. It is classified as a probable human carcinogen, a characteristic shared by many N-nitroso compounds.[1] Below is a summary of its key chemical and physical properties.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [2]
IUPAC Name N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide[2]
CAS Number 17608-59-2[2]
Melting Point 89.7 °C
Boiling Point (estimated) 330.68 °C
Density (estimated) 1.144 g/cm³
Solubility Slightly soluble in Chloroform and Dichloromethane
Appearance Pale yellow oil

Spectroscopic Properties

Mass Spectrometry

Mass spectrometry of N-nitrosamines is characterized by specific fragmentation patterns. A common fragmentation pathway for this compound involves the loss of a nitroso radical (•NO), resulting in a fragment with a mass-to-charge ratio (m/z) difference of 30 Da from the molecular ion.[1] Another observed fragmentation is the loss of a hydroxyl radical (•OH), leading to a peak at M-17.[1] In a high-resolution mass spectrometry study, this compound was identified with a measured m/z of 195.1131.[1]

Fragmentationm/z
[M+H]⁺195.1131
[M-NO]⁺165.11
[M-OH]⁺178.11
Nuclear Magnetic Resonance (NMR) Spectroscopy

Asymmetrical N-nitrosamines, like this compound, can exist as a mixture of E/Z isomers due to the restricted rotation around the N-N bond, which can result in two sets of signals in NMR spectra.[3] The chemical shifts are influenced by the anisotropic effect of the nitroso group.

¹H NMR (Predicted Chemical Shifts)

ProtonChemical Shift (ppm)Multiplicity
Aromatic C-H7.2 - 7.4Multiplet
CH-OH~5.0Doublet
CH-N~4.0 - 4.5Multiplet
N-CH₃ (Z-isomer)~3.8Singlet
N-CH₃ (E-isomer)~3.0Singlet
C-CH₃~1.1Doublet
OHVariableBroad Singlet

¹³C NMR (Predicted Chemical Shifts)

CarbonChemical Shift (ppm)
Aromatic C125 - 145
C=O (in potential degradation products)Not directly applicable
CH-OH~70 - 80
CH-N~55 - 65
N-CH₃ (Z-isomer)~40
N-CH₃ (E-isomer)~33
C-CH₃~15
Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-3000Medium
C=C (aromatic)1450-1600Medium
N=O (nitroso)1400-1450Strong
C-O (alcohol)1000-1260Strong
C-N (amine)1020-1250Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

N-nitrosamines typically exhibit two absorption bands in their UV-Vis spectra. One is a high-intensity band around 230-235 nm (π→π* transition) and a lower intensity band around 330-370 nm (n→π* transition).[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized by the nitrosation of ephedrine. The reaction is typically carried out in an acidic medium.

Materials:

  • Ephedrine hydrochloride

  • Sodium nitrite

  • Hydrochloric acid (HCl)

  • Distilled water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve a known amount of ephedrine hydrochloride in distilled water in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a concentrated solution of sodium nitrite in distilled water to the ephedrine solution.

  • Adjust the pH of the reaction mixture to ~2-3 by the dropwise addition of HCl. The optimal pH for the formation of this compound is in this range.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • After the reaction is complete, extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain this compound as a pale yellow oil.

Analytical Methods

GC-MS is a common technique for the analysis of N-nitrosamines.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Triple Quadrupole).

  • Capillary column suitable for the separation of semi-volatile compounds (e.g., Rxi-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for qualitative analysis.

LC-MS/MS provides high sensitivity and selectivity for the quantification of N-nitrosamines.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled with a tandem mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon.

  • MRM Transitions: Monitor the transition of the precursor ion (m/z 195.1) to characteristic product ions.

Biological Context and Signaling Pathways

N-nitroso compounds are known for their carcinogenic properties, which are mediated through their metabolic activation into reactive electrophilic species that can damage DNA.

Carcinogenic Mechanism

The primary mechanism of carcinogenicity for this compound is believed to involve metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[5][6] This process leads to the formation of an unstable α-hydroxy derivative, which then spontaneously decomposes to form an electrophilic diazonium ion. This reactive intermediate can then alkylate nucleophilic sites on DNA bases, forming DNA adducts.[1][7] If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Carcinogenic_Mechanism cluster_0 Metabolic Activation cluster_1 Cellular Damage This compound This compound Alpha-hydroxy this compound Alpha-hydroxy this compound This compound->Alpha-hydroxy this compound Cytochrome P450 Diazonium Ion Diazonium Ion Alpha-hydroxy this compound->Diazonium Ion Spontaneous Decomposition DNA DNA Diazonium Ion->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Replication/Repair Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of this compound leading to DNA damage.

Experimental Workflow for In Vitro Metabolism Studies

To investigate the metabolism of this compound, an in vitro experimental workflow using liver microsomes can be employed.

Metabolism_Workflow Start Start Incubate Incubate this compound with Liver Microsomes and NADPH Start->Incubate Quench Quench Reaction (e.g., with acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Identify Identify Metabolites and Quantify DNA Adducts Analyze->Identify End End Identify->End

Caption: Workflow for studying the in vitro metabolism of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound have not been extensively studied, research on other N-nitroso compounds suggests potential interactions with key cancer-related pathways such as the Notch and Epidermal Growth Factor Receptor (EGFR) signaling pathways. The formation of DNA adducts and subsequent genomic instability can lead to the aberrant activation or inhibition of these pathways, promoting cell proliferation, survival, and tumorigenesis.

Signaling_Pathway cluster_pathways Affected Signaling Pathways N-Nitrosoephedrine_Metabolite Reactive Metabolite (Diazonium Ion) DNA_Damage DNA Damage (Adducts) N-Nitrosoephedrine_Metabolite->DNA_Damage Genomic_Instability Genomic Instability DNA_Damage->Genomic_Instability Notch_Pathway Notch Signaling Genomic_Instability->Notch_Pathway EGFR_Pathway EGFR Signaling Genomic_Instability->EGFR_Pathway Cell_Proliferation Increased Cell Proliferation Notch_Pathway->Cell_Proliferation EGFR_Pathway->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis EGFR_Pathway->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Caption: Potential impact of this compound on cancer-related signaling pathways.

References

An In-depth Technical Guide to the Stereoisomers of N-Nitrosoephedrine and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoephedrine (NEP) and its stereoisomers are N-nitroso compounds derived from the sympathomimetic amine ephedrine. As part of the broader class of N-nitrosamines, these compounds are of significant interest to the scientific community due to their potential carcinogenic and mutagenic properties. The stereochemistry of this compound, arising from the two chiral centers in the parent ephedrine molecule, gives rise to diastereomers, namely this compound (from ephedrine) and N-Nitrosopseudoephedrine (from pseudoephedrine). Understanding the distinct physicochemical and pharmacological properties of these stereoisomers is crucial for assessing their biological activities and potential risks. This technical guide provides a comprehensive overview of the available data on the stereoisomers of this compound, including their synthesis, properties, and biological effects, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

The stereoisomers of this compound exhibit distinct physicochemical properties, which can influence their biological fate and activity. A summary of the available quantitative data is presented in Table 1.

Property(-)-N-Nitrosoephedrine(+)-N-Nitrosopseudoephedrine
Molecular Formula C₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol 194.23 g/mol
Melting Point 89.7 °C[1]84-86 °C[2]
Optical Rotation Data not availableData not available

Table 1: Physicochemical Properties of this compound Stereoisomers

Pharmacokinetic Properties

Significant differences in the pharmacokinetic profiles of this compound (NEP) and N-Nitrosopseudoephedrine (NPEP) have been observed in animal studies. These differences likely contribute to their varying biological activities. A study in mice revealed distinct rates of dissolution, absorption, blood clearance, and elimination for the two isomers.[3]

ParameterThis compound (NEP)N-Nitrosopseudoephedrine (NPEP)
Dissolution Rate Constant (min⁻¹) 0.023[3]0.038[3]
Stomach Absorption Rate Constant (h⁻¹) 0.192[3]0.225[3]
Intestinal Absorption Rate Constant (h⁻¹) 2.898[3]1.980[3]
Blood Clearance Rate Constant (h⁻¹) 0.33[3]0.55[3]
Elimination Rate Constant (h⁻¹) 0.373[3]0.393[3]

Table 2: Pharmacokinetic Parameters of this compound Stereoisomers in Mice.[3]

Biological and Toxicological Properties

The biological activities of this compound stereoisomers are primarily associated with their genotoxic and carcinogenic potential, a characteristic feature of many N-nitroso compounds.

Mutagenicity

This compound (NEP) has been shown to exhibit significant mutagenic activity in the Ames test using Salmonella typhimurium strains TA100 and TA98 in the presence of a metabolic activation system (hamster S9).[4] This indicates that metabolic activation is required for its mutagenic effects.

Carcinogenicity

This compound is a confirmed carcinogen.[1] Animal studies have demonstrated its ability to induce tumors.

ParameterValueSpeciesTarget Organs
TD₅₀ (Oral) 11.8 mg/kg/dayRatEsophagus

Table 3: Carcinogenic Potency of this compound.

Experimental Protocols

Synthesis of this compound and N-Nitrosopseudoephedrine

A general method for the synthesis of this compound (NEP) and N-Nitrosopseudoephedrine (NPEP) involves the reaction of the corresponding parent amine (ephedrine or pseudoephedrine) with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite under acidic conditions.

Materials:

  • Ephedrine hydrochloride or Pseudoephedrine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve the parent amine (ephedrine or pseudoephedrine) in distilled water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in distilled water to the cooled amine solution while maintaining the low temperature.

  • Acidify the reaction mixture by the dropwise addition of an acid (e.g., hydrochloric acid or acetic acid) to the desired pH. A high yield (greater than 90%) has been reported for the synthesis of this compound.[5]

  • Stir the reaction mixture at low temperature for a specified period.

  • The N-nitroso derivative can then be extracted with an organic solvent (e.g., dichloromethane) and purified by recrystallization or chromatography.

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of N-nitroso compounds is attributed to their metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer.[6] While the specific CYP isoforms responsible for the metabolism of this compound stereoisomers have not been definitively identified in the reviewed literature, the general pathway is understood to involve α-hydroxylation of the alkyl groups adjacent to the N-nitroso group.

The following diagram illustrates the proposed general metabolic activation pathway for N-nitrosamines, which is believed to be applicable to this compound.

References

N-Nitrosoephedrine as a Potential Genotoxic Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoephedrine (NEP), a potential impurity in pharmaceutical products containing ephedrine or related structures, is a member of the nitrosamine class of compounds, which are recognized as a "cohort of concern" due to their potential for genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the available data on the genotoxic potential of NEP, including summaries of key in vitro and in vivo studies. Detailed experimental protocols for the principal genotoxicity assays are provided to aid researchers in the evaluation and control of this impurity. The available data strongly indicate that this compound is mutagenic in bacterial systems and carcinogenic in rodents, warranting careful risk assessment and control in pharmaceutical products.

Introduction to this compound and Genotoxicity

N-nitrosamines are a class of chemical compounds that have been identified as impurities in a range of pharmaceutical products. Regulatory agencies worldwide have established stringent controls for these impurities due to their classification as probable human carcinogens. This compound can be formed by the reaction of ephedrine, a common active pharmaceutical ingredient, with nitrosating agents. Understanding the genotoxic profile of such potential impurities is a critical aspect of drug safety and regulatory compliance. This guide focuses on the available scientific evidence for the genotoxicity of this compound.

Genotoxicity Profile of this compound

The genotoxic potential of this compound has been evaluated in bacterial reverse mutation assays (Ames test) and in long-term carcinogenicity studies in rodents.

Bacterial Reverse Mutation Assay (Ames Test)

This compound has been shown to be mutagenic in the Ames test, a widely used method for detecting the ability of a chemical to cause mutations in the DNA of bacteria.

Data Summary: Ames Test for this compound

Tester StrainMetabolic Activation (S9)Concentration RangeResultQuantitative Data (Revertant Colonies per Plate)
Salmonella typhimurium TA100Hamster Liver S9Not ReportedPositive[1]Data not available in the public domain.
Salmonella typhimurium TA98Hamster Liver S9Not ReportedPositive[1]Data not available in the public domain.

It is important to note that while the mutagenicity of this compound has been confirmed, the specific quantitative dose-response data from the pivotal study were not available in the reviewed literature.

Experimental Protocol: Ames Test for N-Nitrosamines (Enhanced Method)

This protocol is a generalized "enhanced" Ames test procedure recommended for N-nitrosamines, designed to increase the sensitivity of the assay for this class of compounds.

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are typically used.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix). For nitrosamines, the use of S9 derived from the livers of hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) is recommended. A high concentration of S9 (e.g., 10-30%) in the S9 mix is often more effective.

  • Test Procedure (Pre-incubation Method): a. A specific volume of the test substance solution, the bacterial culture, and the S9 mix (or buffer for tests without metabolic activation) are added to a sterile tube. b. The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes) with shaking. c. Molten top agar, supplemented with a trace amount of histidine and biotin, is added to the tube. d. The contents are mixed and poured onto the surface of a minimal glucose agar plate. e. The plates are incubated at 37°C for 48-72 hours.

  • Data Collection and Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) on each plate is counted. A positive result is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations compared to the negative control.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. typhimurium) Pre_incubation Pre-incubation (37°C, ~30 min) Bacterial_Culture->Pre_incubation Test_Compound This compound (various concentrations) Test_Compound->Pre_incubation S9_Mix S9 Mix (with/without metabolic activation) S9_Mix->Pre_incubation Top_Agar Add Top Agar (+ Histidine/Biotin) Pre_incubation->Top_Agar Plating Pour on Minimal Glucose Agar Plates Top_Agar->Plating Incubate_Plates Incubate Plates (37°C, 48-72h) Plating->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Analyze_Data Data Analysis (Dose-Response) Count_Colonies->Analyze_Data Result Positive/Negative Result Analyze_Data->Result

A simplified workflow for the bacterial reverse mutation (Ames) test.
In Vitro Micronucleus Assay

No studies reporting the results of in vitro micronucleus assays for this compound were identified in the reviewed literature. This assay is a key component of the standard battery of genotoxicity tests and is designed to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects. The absence of data represents a significant gap in the comprehensive genotoxicity assessment of this impurity.

Experimental Protocol: In Vitro Micronucleus Assay

This is a general protocol for the in vitro micronucleus assay, which would be suitable for testing this compound.

  • Cell Lines: A variety of mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human lymphoblastoid TK6 cells.

  • Metabolic Activation: The assay is performed with and without an S9 metabolic activation system, similar to the Ames test.

  • Test Procedure: a. Cells are cultured in appropriate media and exposed to a range of concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9. b. Following exposure, the cells are washed and cultured for a period that allows for cell division. c. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored. d. Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Collection and Analysis: a. The frequency of micronucleated cells is determined by scoring a sufficient number of cells (typically at least 2000 binucleated cells per concentration). b. A positive result is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells. c. Cytotoxicity is also assessed to ensure that the observed effects are not a result of high levels of cell death.

Carcinogenicity Studies

Long-term animal studies have demonstrated the carcinogenic potential of this compound in both rats and mice.

Data Summary: Carcinogenicity of this compound

SpeciesStrainRoute of AdministrationDosing RegimenDurationKey Findings
RatSprague-Dawley (male)Oral120 mg/kg, twice weeklyUp to 522 days50% of animals developed preneoplastic and malignant lesions, primarily in the liver, lung, and forestomach.[2]
MouseC57BL/6J x C3HeB/FeJ F1 (neonatal)IntraperitonealTotal dose of 600 mg/kg (administered on days 1, 4, and 7 after birth)Up to 85 weeks28 out of 30 animals (93%) developed metastasizing liver cell carcinomas.[3]

Signaling Pathway: Postulated Mechanism of N-Nitrosamine Genotoxicity

The genotoxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. This activation leads to the formation of unstable intermediates that can alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Nitrosamine_Activation_Pathway cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage and Consequences Nitrosamine This compound CYP450 Cytochrome P450 (e.g., in liver) Nitrosamine->CYP450 Metabolism Alpha_hydroxylation α-hydroxylation CYP450->Alpha_hydroxylation Unstable_intermediate Unstable α-hydroxy- nitrosamine Alpha_hydroxylation->Unstable_intermediate Alkylating_agent Alkylating Agent (e.g., diazonium ion) Unstable_intermediate->Alkylating_agent Spontaneous decomposition DNA DNA Alkylating_agent->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation (if not repaired) DNA_Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Postulated pathway of N-nitrosamine-induced genotoxicity.

Regulatory Context and Risk Assessment

Given the positive findings in both mutagenicity and carcinogenicity studies, this compound is considered a potential genotoxic impurity. Regulatory authorities, such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established frameworks for the control of nitrosamine impurities in pharmaceutical products. The acceptable intake (AI) for nitrosamines is often set at a level that corresponds to a negligible lifetime cancer risk (e.g., 1 in 100,000). For nitrosamines with insufficient carcinogenicity data, mutagenicity data from an enhanced Ames test can be used as a surrogate to inform the risk assessment and establish an appropriate control strategy.

Conclusion

The available scientific evidence indicates that this compound is a mutagenic and carcinogenic compound. Its positive result in the Ames test and the induction of tumors in two rodent species underscore the importance of controlling its presence in pharmaceutical products. While a data gap exists for in vitro micronucleus assays, the existing data are sufficient to classify this compound as a potential genotoxic impurity. Drug manufacturers should therefore perform robust risk assessments for the potential formation of this compound in their products and, where necessary, implement appropriate control strategies to ensure patient safety. Further research, particularly to obtain quantitative dose-response data for the Ames test and to investigate its potential for inducing chromosomal damage in mammalian cells, would provide a more complete understanding of its genotoxic profile.

References

In-silico prediction of N-Nitrosoephedrine toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Silico Prediction of N-Nitrosoephedrine Toxicity

Abstract

N-Nitroso compounds (NNCs) are a class of potent genotoxic impurities and probable human carcinogens that have become a significant concern for the pharmaceutical industry. This compound (NEP), a nitrosamine derivative of ephedrine, is a confirmed carcinogen and mutagen, necessitating rigorous toxicological assessment.[1][2] This technical guide provides a comprehensive overview of in-silico methodologies for predicting the toxicity of this compound. It is intended for researchers, toxicologists, and drug development professionals engaged in the safety and risk assessment of pharmaceutical impurities. This document details computational workflows, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, and summarizes key toxicological and physicochemical data. Furthermore, it provides detailed protocols for the in-silico techniques and relevant experimental assays used for validation, such as the Ames test.

Introduction

N-Nitroso compounds are widely recognized as environmental mutagens and carcinogens.[3] Their detection as impurities in pharmaceutical products has prompted stringent regulatory requirements for their control.[4] this compound (NEP) is the N-nitroso derivative of ephedrine, a sympathomimetic amine.[1] Due to its structural alerts, NEP is classified as a compound of toxicological concern. Many N-nitroso compounds are classified by the International Agency for Research on Cancer (IARC) as probable human carcinogens (Group 2A).[5]

Computational toxicology, or in-silico modeling, offers a rapid, cost-effective, and ethically sustainable approach to predict the toxicological endpoints of chemicals, reducing reliance on animal testing.[6][7] For N-nitroso compounds, in-silico methods are invaluable for predicting carcinogenicity and mutagenicity, understanding mechanisms of action, and performing risk assessments.[4][8] This guide outlines the key in-silico strategies applicable to this compound, focusing on QSAR, molecular docking, and ADMET prediction.

Physicochemical and Toxicological Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any toxicological assessment. The known properties and toxicological data for this compound are summarized below.

Data Presentation

The quantitative data available for this compound is consolidated in the tables below for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 17608-59-2 [1]
Molecular Formula C₁₀H₁₄N₂O₂ [1][9]
Molecular Weight 194.23 g/mol [1]
Melting Point 89.7 °C [1]
Boiling Point 330.68°C (estimate) [1]
Density 1.1444 (estimate) [1]
pKa 13.44 ± 0.20 (Predicted) [1]

| Solubility | Slightly soluble in Chloroform and Dichloromethane |[1] |

Table 2: Summary of Experimental Pharmacokinetic and Toxicological Data for this compound

Parameter Endpoint/Value Species Source
Mutagenicity Significant mutagenic activity in Ames Test (TA100, TA98) with hamster S9 metabolic activation Salmonella typhimurium [2]
Carcinogenicity Confirmed carcinogen N/A (General Profile) [1]
Teratogenicity Experimental teratogen N/A (General Profile) [1]
Dissolution Rate k = 0.023 min⁻¹ In vitro [10]
Stomach Absorption Rate k = 0.192 h⁻¹ Mouse [10]
Intestinal Absorption Rate k = 2.898 h⁻¹ Mouse [10]
Blood Clearance Rate k = 0.33 h⁻¹ Mouse [10]

| Whole Animal Elimination Rate | k = 0.373 h⁻¹ | Mouse |[10] |

In-Silico Toxicity Prediction: A Methodological Workflow

The computational prediction of toxicity follows a structured workflow, beginning with the chemical structure and culminating in an evidence-based assessment of risk. This process integrates various modeling techniques to build a comprehensive toxicological profile.

G cluster_workflow In-Silico Toxicity Prediction Workflow A Input Chemical Structure (this compound SMILES/SDF) B Calculate Molecular Descriptors (Topological, Electronic, Physicochemical) A->B C In-Silico Model Application B->C D QSAR Models C->D Structure-Toxicity Correlation E Molecular Docking C->E Target Interaction Simulation F ADMET Predictors C->F Pharmacokinetic/ Toxicokinetic Profile G Toxicity Endpoint Prediction (Mutagenicity, Carcinogenicity, etc.) D->G E->G H Mechanism of Action Insight (e.g., Metabolic Activation) E->H F->G I Comprehensive Risk Assessment G->I H->I

Caption: General workflow for in-silico toxicity prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of chemicals and their biological activity (e.g., toxicity).[5] For N-nitroso compounds, QSAR can predict carcinogenicity and mutagenicity based on calculated molecular descriptors.[11][12][13]

QSAR Model Logic

The core principle of QSAR involves using molecular descriptors as inputs into a statistically derived model to forecast a toxicological endpoint.

G cluster_qsar QSAR Model Logic Descriptors Molecular Descriptors - Polarizability - Ionization Potential - C-O Bond Frequency - etc. Model Mathematical Model (e.g., Multiple Linear Regression, Artificial Neural Network) Descriptors->Model Prediction Predicted Toxicity (e.g., LD50, Carcinogenicity Class) Model->Prediction

Caption: Logical flow of a QSAR model.
Key Molecular Descriptors for N-Nitroso Compounds

Studies on various N-nitroso compounds have identified several descriptors as being critical for predicting their oral toxicity.[11]

Table 3: Key Molecular Descriptors in NNC Toxicity QSAR Models

Descriptor Type Descriptor Name/Class Implication in Toxicity Source
Electronic Ionization Potential (IP) Relates to the ease of electron removal, influencing metabolic activation. [11]
Electronic Polarizability Affects intermolecular interactions and binding to metabolic enzymes. [11]
Structural Presence/Frequency of C-O bond Indicates structural features that may influence metabolism and reactivity. [11]
Structural Substructure Fragments (e.g., nitrile, amine) Certain fragments are known to be associated with high toxicity. [11]

| Quantum Mechanical | α-Carbon Hydroxylation Potential | Metabolic activation is often initiated by hydroxylation at the α-carbon. |[14] |

Experimental Protocol: QSAR Model Development for NNCs

The following protocol outlines the steps to develop a predictive QSAR model for N-nitroso compound toxicity, based on established methodologies.[11][12]

  • Data Set Collection:

    • Compile a dataset of N-nitroso compounds with reliable, quantitative experimental toxicity data (e.g., rat oral LD50).[11]

    • The dataset should be structurally diverse to ensure broad applicability.

    • Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.

  • Molecular Structure Optimization and Descriptor Calculation:

    • Obtain the 2D or 3D structure for each molecule in the dataset.

    • Perform geometry optimization using quantum chemistry methods (e.g., Density Functional Theory).

    • Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical, and fingerprint-based) using software like Dragon or PaDEL-Descriptor.[11]

  • Descriptor Selection and Model Generation:

    • Use a feature selection algorithm, such as a Genetic Algorithm (GA), to identify the most relevant descriptors that correlate with toxicity.[11]

    • Construct the QSAR model using a statistical method. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the selected descriptors to the toxicity endpoint.[11]

    • Toxicity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ (where D is a descriptor and c is its coefficient).

  • Model Validation:

    • Internal Validation: Use methods like leave-one-out cross-validation (Q²loo) on the training set to assess the model's robustness and stability.[11]

    • External Validation: Apply the generated model to the independent test set (molecules not used in model training) to evaluate its predictive power (Q²ext, R²ext).[11]

    • A statistically robust and predictive model should have high values for R² (goodness of fit), Q²loo (robustness), and R²ext (predictivity).[11]

Molecular Docking and Mechanism of Action

The carcinogenicity of many N-nitrosamines is dependent on their metabolic activation by Cytochrome P450 (CYP) enzymes.[14] This process, primarily involving α-carbon hydroxylation, generates unstable intermediates that decompose to form highly reactive electrophilic species (diazonium ions), which can then alkylate DNA, leading to mutations.[14] Molecular docking is an in-silico technique used to predict the binding orientation and affinity of a ligand (this compound) to a protein target (e.g., a CYP enzyme).[15][16]

Proposed Metabolic Activation Pathway of this compound

The following diagram illustrates the proposed metabolic activation pathway, which is the primary mechanism of N-nitrosamine-induced genotoxicity.

G cluster_pathway Proposed Metabolic Activation of this compound NEP This compound (Parent Compound) CYP Cytochrome P450 (e.g., CYP2A, CYP2E1) NEP->CYP Binding Hydroxylation α-Carbon Hydroxylation CYP->Hydroxylation Catalysis Intermediate Unstable α-hydroxy Nitrosamine Intermediate Hydroxylation->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Diazonium Reactive Diazonium Ion [R-N≡N]⁺ Decomposition->Diazonium DNA DNA Diazonium->DNA Interaction Adduct DNA Adducts (Alkylation) DNA->Adduct Mutation Genetic Mutation & Carcinogenesis Adduct->Mutation

Caption: Metabolic activation pathway of N-nitrosamines.
Experimental Protocol: Molecular Docking Study

This protocol describes the general steps for performing a molecular docking study of this compound with a human CYP enzyme.[15][17]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target human CYP enzyme (e.g., CYP2A13) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

    • Define the binding site (active site pocket) based on the location of the co-crystallized ligand or using a blind docking approach.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds and assign atomic charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically sample conformations of the ligand within the defined protein active site.

    • The program will score and rank the different binding poses based on a scoring function, which estimates the binding free energy (affinity). Lower binding energy values typically indicate more favorable binding.[15]

  • Analysis of Results:

    • Analyze the top-ranked docking poses.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the CYP active site.

    • Evaluate the proximity of the ligand's α-carbons to the heme iron of the CYP enzyme, as this is a prerequisite for the hydroxylation reaction.

    • The binding affinity and specific interactions provide insights into which CYP isoforms are most likely to metabolize the compound and initiate the toxicity pathway.

Relevant Experimental Protocols for Validation

In-silico predictions must be contextualized and, where possible, validated by experimental data. The bacterial reverse mutation assay (Ames test) is a critical tool for assessing the mutagenic potential of N-nitrosamines.

Protocol: Modified Ames Test for N-Nitrosamines

Standard Ames test protocols can be insufficient for detecting the mutagenicity of some N-nitrosamines.[18] Modifications are required to enhance sensitivity, particularly concerning the metabolic activation system.[18][19]

  • Bacterial Strains: Use Salmonella typhimurium strains TA100 (for base-pair substitution mutations) and TA98 (for frameshift mutations).[2]

  • Metabolic Activation:

    • The inclusion of an exogenous metabolic activation system (S9 fraction) is mandatory.

    • S9 fraction derived from the livers of hamsters or rats induced with Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone is used. Hamster liver S9 has been shown to be effective for this compound.[2]

    • A higher concentration of S9 (e.g., 10-30% v/v in the S9 mix) is often recommended for nitrosamines.[20]

  • Assay Method (Pre-incubation):

    • The pre-incubation method is generally more sensitive for nitrosamines than the standard plate incorporation method.[2]

    • Aliquots of the test chemical solution, the bacterial culture, and the S9 mix are combined in a test tube.

    • The mixture is pre-incubated at 37°C for 20-30 minutes with shaking to allow for metabolic activation of the nitrosamine and its interaction with the bacterial DNA.

    • After incubation, molten top agar is added, and the entire mixture is poured onto minimal glucose agar plates.

  • Incubation and Scoring:

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) on each plate is counted.

    • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.

Conclusion

The in-silico prediction of this compound toxicity is a multi-faceted approach that leverages QSAR, molecular docking, and ADMET profiling to build a comprehensive risk assessment. QSAR models, based on descriptors relevant to N-nitroso compounds, can provide rapid screening-level predictions of carcinogenicity. Molecular docking studies are crucial for elucidating the mechanism of toxicity by simulating the interaction with metabolic enzymes like CYPs, the critical first step in the activation pathway leading to DNA damage. While specific in-silico predictions for this compound are not widely published, the methodologies outlined in this guide are well-established for the broader class of N-nitroso compounds and are directly applicable. The integration of these computational predictions with targeted, highly sensitive experimental assays like the modified Ames test provides a robust framework for ensuring pharmaceutical safety.

References

Spectroscopic Analysis of N-Nitrosoephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Nitrosoephedrine, a nitrosamine derivative of the sympathomimetic amine ephedrine. Given the classification of many nitrosamines as probable human carcinogens, robust analytical methods for their identification and characterization are of paramount importance in drug development and safety assessment. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, along with detailed experimental protocols.

Introduction

This compound (C₁₀H₁₄N₂O₂) is formed from the reaction of ephedrine with a nitrosating agent, a process that can occur under certain physiological conditions.[1][2] Its stereoisomer, N-nitrosopseudoephedrine, is formed from pseudoephedrine.[1][3] The structural elucidation and quantification of these compounds are critical for toxicological studies and for monitoring their potential presence as impurities in pharmaceutical products. This guide focuses on the key spectroscopic techniques used to characterize this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analysis of this compound. It is important to note that due to the limited availability of published spectral data specifically for this compound, some of the presented data are estimations based on the known spectral properties of its precursor, ephedrine, and general characteristics of N-nitroso compounds. Asymmetrical nitrosamines can exist as a mixture of E/Z rotamers due to restricted rotation around the N-N bond, which can lead to the observation of two sets of signals in NMR spectra.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-7 (Phenyl)7.2 - 7.4m
H-1~4.8d~4
H-23.0 - 3.2m
N-CH₃2.7 - 2.9 (and a second signal for the rotamer)s
C-CH₃1.0 - 1.2d~7
OHVariablebr s

Note: The chemical shifts are referenced to a standard internal solvent signal. The presence of rotamers may lead to the appearance of two distinct signals for the N-CH₃ group. The chemical shift of the H-1 proton in the precursor ephedrine is around 4.76 ppm.[6]

¹³C NMR (Carbon-13 NMR)

Carbon Assignment Predicted Chemical Shift (ppm)
C-7 (Phenyl, C-ipso)~140
C-7 (Phenyl, C-ortho, meta, para)125 - 129
C-1~75
C-2~60
N-CH₃30 - 40 (two signals possible)
C-CH₃~15

Note: The chemical shifts are referenced to a standard internal solvent signal. The carbon atoms of the phenyl group will show distinct signals, and the presence of rotamers could result in peak doubling for carbons near the nitroso group, particularly the N-CH₃ carbon.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3600O-H stretch (alcohol)Broad, Medium
3000 - 3100C-H stretch (aromatic)Medium
2850 - 3000C-H stretch (aliphatic)Strong
1600 - 1650C=C stretch (aromatic)Medium
1430 - 1470N=O stretch (nitrosamine)Strong
1000 - 1100N-N stretch (nitrosamine)Medium to Strong
1000 - 1260C-O stretch (alcohol)Strong

Note: The N=O stretching vibration in nitrosamines is a key characteristic band.[7] The exact position can vary depending on the molecular environment.

Mass Spectrometry (MS)
m/z Proposed Fragment Ion Fragmentation Pathway
195.1131[M+H]⁺Protonated molecular ion
165[M+H - NO]⁺Loss of the nitroso radical
177[M+H - H₂O]⁺Loss of water
148[M+H - NO - H₂O]⁺Sequential loss of nitroso radical and water
107[C₇H₇O]⁺Cleavage of the C-C bond adjacent to the phenyl group
77[C₆H₅]⁺Phenyl cation

Note: The molecular weight of this compound is 194.23 g/mol . The observed mass of the protonated molecule may vary slightly depending on the mass spectrometer's accuracy. A common fragmentation pathway for nitrosamines is the loss of the NO radical (a mass difference of 30 Da).[1][8][9]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized by the reaction of ephedrine with a nitrosating agent, such as nitrous acid, under acidic conditions.[2] A typical laboratory-scale synthesis involves dissolving ephedrine in an acidic solution and adding a nitrite salt at a controlled temperature.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the solvent residual peak or the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal). The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL. The solution can be directly infused into the mass spectrometer or injected into a liquid chromatograph coupled to the mass spectrometer (LC-MS).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Acquisition Parameters (for ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 50-500.

  • Tandem Mass Spectrometry (MS/MS): To confirm the identity of the compound and elucidate its fragmentation pathway, perform MS/MS on the protonated molecular ion ([M+H]⁺). Select the precursor ion (m/z 195.1) and apply a collision energy to induce fragmentation, then analyze the resulting product ions.

  • Data Processing: The acquired mass spectra are processed to identify the molecular ion and characteristic fragment ions.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Ephedrine Ephedrine NNE This compound Ephedrine->NNE Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂/Acid) Nitrosating_Agent->NNE NMR NMR Spectroscopy (¹H, ¹³C) NNE->NMR IR IR Spectroscopy NNE->IR MS Mass Spectrometry (LC-MS, MS/MS) NNE->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

mass_fragmentation M_H [M+H]⁺ m/z = 195.11 M_H_NO [M+H - NO]⁺ m/z = 165 M_H->M_H_NO - NO (30 Da) M_H_H2O [M+H - H₂O]⁺ m/z = 177 M_H->M_H_H2O - H₂O (18 Da) Fragment1 [C₇H₇O]⁺ m/z = 107 M_H_NO->Fragment1 Fragment2 [C₆H₅]⁺ m/z = 77 Fragment1->Fragment2

Caption: Proposed mass fragmentation pathway for this compound in positive ion mode.

References

N-Nitrosoephedrine Formation Under Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitroso compounds (NOCs) are a class of chemicals that can be formed when a nitrosating agent reacts with a secondary or tertiary amine.[1] A significant concern within the pharmaceutical and food safety sectors is the endogenous formation of these compounds under physiological conditions, as many are potent carcinogens.[1][2] N-nitrosoephedrine (NEP), a known carcinogen, is the nitrosated derivative of the widely used sympathomimetic drug, ephedrine.[3] This technical guide provides an in-depth analysis of the chemical kinetics, influencing factors, and experimental methodologies related to the formation of this compound in environments mimicking the human body, particularly the stomach.

The primary pathway for NEP formation in vivo involves the reaction of ephedrine, sourced from medications or herbal supplements like Ephedra, with nitrite.[3][4] Nitrite is available endogenously through the reduction of dietary nitrate by oral microflora or directly from dietary sources such as cured meats.[5] The acidic environment of the stomach provides the ideal catalytic conditions for this nitrosation reaction to proceed.[1][5] Understanding the dynamics of this process is critical for researchers, scientists, and drug development professionals in assessing the risk associated with ephedrine-containing products.

Core Reaction Pathway and Kinetics

The formation of this compound is an acid-catalyzed reaction involving the nitrosation of the secondary amine group of the ephedrine molecule. Under acidic conditions, such as those found in the stomach (pH 1-3), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[6] Nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent, reacting with the unprotonated form of the secondary amine in ephedrine to yield this compound.[7]

The reaction rate is dependent on the concentrations of both the amine and the nitrosating agent. Studies have shown that the nitrosation of ephedrine follows first-order kinetics.[4] The overall process is highly sensitive to pH, with optimal formation occurring in strongly acidic environments.[3][8]

Nitrite Nitrite (NO₂⁻) (from diet/saliva) HNO2 Nitrous Acid (HNO₂) Nitrite:e->HNO2:w Protonation H_ion H⁺ (Gastric Acid) H_ion:s->HNO2:n N2O3 Dinitrogen Trioxide (N₂O₃) (Active Nitrosating Agent) HNO2->N2O3 Equilibrium (2HNO₂ ⇌ N₂O₃ + H₂O) NEP This compound (NEP) N2O3:s->NEP:n Ephedrine Ephedrine (Secondary Amine) Ephedrine:e->NEP:w Nitrosation

Caption: Chemical pathway of this compound formation.

Quantitative Data on this compound Formation

The yield and rate of NEP formation are influenced by several key parameters. The data summarized below is derived from in vitro studies designed to simulate physiological conditions.

ParameterConditionResultSource
Optimal pH Reaction of ephedrine with nitrite at 37°CpH 2.0[3][4]
Temperature Simulated physiological conditions37°C[3][4][9]
Maximum Yield Ephedrine and pseudoephedrine reacted with nitrite at 37°C, pH 218.5%[3][4]
Synthesis Yield Ephedrine sulfate + nitrous acid in hydrochloric acid>90%[8]
Synthesis Yield Reaction with acetic acid at 5°C85%[3][10]
Rate Constant (k) N-nitrosation of ephedrine at pH 3, 310 K0.142 dm⁶ mol⁻² s⁻¹[11]
NEP Formation Incubation of Ephedra altissima tea extract (pH 2.0, 37°C, 25 µM nitrite, 1 hr)NEP was formed[4][10]
In Vivo Detection Oral application of ephedrine sulfate and sodium nitrite to ratsThis compound detected in serum[8]

Factors Influencing this compound Formation

Several endogenous and exogenous factors can significantly modulate the rate and extent of NEP formation in the body.

Catalysis

Certain anions present in bodily fluids can catalyze nitrosation reactions.

  • Thiocyanate (SCN⁻): Found in human saliva, particularly at higher concentrations in smokers, thiocyanate is an effective catalyst for nitrosamine formation.[12] It reacts with nitrous acid to form nitrosyl thiocyanate (ON-SCN), a more potent nitrosating agent.

Inhibition

Conversely, a number of compounds can inhibit nitrosation, primarily by acting as scavengers for the nitrosating agent.

  • Ascorbic Acid (Vitamin C): This is a highly potent inhibitor of N-nitrosamine formation.[13][14] Ascorbic acid rapidly reduces nitrosating species like N₂O₃ to nitric oxide (NO), a non-nitrosating compound, thereby preventing the nitrosation of amines.[12][14]

  • α-Tocopherol (Vitamin E): As an antioxidant, α-tocopherol can also inhibit N-nitrosamine formation by converting the nitrosating agent into a non-nitrosating compound.[13][15]

  • Phenolic Compounds: Polyhydroxyphenols, such as caffeic acid and ferulic acid, can inhibit nitrosation by reacting quickly with nitrous acid.[12][16]

  • Amino Acids: Certain amino acids, including glycine, lysine, and histidine, have demonstrated the potential to inhibit nitrosamine formation in solution.[15][16]

cluster_catalysts Catalysts cluster_inhibitors Inhibitors cluster_precursors Precursors Formation NEP Formation Thiocyanate Thiocyanate (SCN⁻) Thiocyanate->Formation Accelerates Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Formation Inhibits Tocopherol α-Tocopherol Tocopherol->Formation Inhibits Phenols Phenolic Compounds Phenols->Formation Inhibits Ephedrine Ephedrine Ephedrine->Formation Nitrite Nitrite Nitrite->Formation Acidity High Acidity (Low pH) Acidity->Formation

Caption: Factors influencing this compound formation.

Experimental Protocols

In Vitro Nitrosation in Simulated Gastric Fluid

This protocol outlines a general method for studying the formation of this compound under conditions that mimic the human stomach.

  • Preparation of Simulated Gastric Fluid (SGF):

    • Dissolve sodium chloride in deionized water.

    • Add hydrochloric acid to adjust the pH to the desired level (e.g., pH 2.0).[3]

    • The final solution should be maintained at a physiological temperature of 37°C.[9]

  • Nitrosation Reaction:

    • Dissolve a known concentration of ephedrine (or its salt, e.g., ephedrine sulfate) in the prepared SGF.[8]

    • Initiate the reaction by adding a solution of sodium nitrite (NaNO₂) to the ephedrine-SGF mixture. Molar ratios may vary depending on the experimental design.[4]

    • Incubate the reaction mixture in a sealed container at 37°C with constant stirring for a defined period (e.g., 1-2 hours).[4]

  • Reaction Quenching and Extraction:

    • To stop the reaction, add a quenching agent like ammonium sulfamate or ascorbic acid, which will consume any remaining nitrite.

    • Adjust the pH of the solution to alkaline to ensure NEP is in its unprotonated form.

    • Perform a liquid-liquid extraction of this compound from the aqueous solution using an organic solvent such as dichloromethane.[17]

  • Analysis:

    • Concentrate the organic extract under reduced pressure.

    • Analyze the sample using an appropriate analytical technique for quantification.

A Prepare Simulated Gastric Fluid (e.g., pH 2.0, 37°C) B Add Ephedrine & Sodium Nitrite A->B C Incubate at 37°C (e.g., 1-2 hours) B->C D Quench Reaction (e.g., with Ascorbic Acid) C->D E Extract NEP with Organic Solvent D->E F Concentrate & Analyze (e.g., LC-MS/MS) E->F

Caption: Experimental workflow for in vitro NEP formation study.
Analytical Quantification Methodologies

Due to the low levels at which N-nitrosamines are often formed and their potential toxicity, highly sensitive and selective analytical methods are required for their detection and quantification.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used and highly regarded method for nitrosamine analysis.[18] It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, making it ideal for analyzing complex matrices like biological fluids or reaction mixtures.[18] The United States Pharmacopeia (USP) provides standardized LC-MS procedures for the quantification of known nitrosamine impurities.

  • Gas Chromatography-Thermal Energy Analysis (GC-TEA): This is a highly specific technique for the analysis of N-nitroso compounds.[17] After separation by GC, the eluent is passed through a pyrolyzer, which cleaves the N-NO bond to release a nitric oxide (NO) radical. This radical then reacts with ozone in the Thermal Energy Analyzer to produce excited-state nitrogen dioxide, which emits light upon returning to its ground state. The emitted light is detected and is directly proportional to the amount of the N-nitroso compound present.

The formation of this compound under physiological conditions is a chemically plausible event, driven by the acidic environment of the stomach and the availability of its precursors, ephedrine and nitrite. Kinetic studies demonstrate that the reaction is highly pH-dependent, with optimal formation occurring at pH 2. The presence of catalysts like thiocyanate can enhance the reaction, while inhibitors such as ascorbic acid and α-tocopherol can significantly reduce or prevent NEP formation. The detailed experimental protocols and sensitive analytical methods described herein are essential tools for accurately assessing the risk of endogenous nitrosation. For drug development professionals and researchers, a thorough understanding of these formation pathways is paramount for ensuring the safety of pharmaceutical products containing secondary amine moieties.

References

Carcinogenic Potential of N-Nitrosoephedrine in Animal Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoephedrine is a nitrosamine derivative of the sympathomimetic amine ephedrine. The N-nitroso class of compounds is of significant toxicological interest due to the well-established carcinogenic properties of many of its members in experimental animals. This technical guide provides an in-depth review of the available animal carcinogenicity data for this compound, detailing experimental protocols, summarizing quantitative data, and exploring the likely metabolic activation pathways involved in its carcinogenic activity.

Carcinogenicity Studies in Rodents

To date, two key studies have evaluated the carcinogenic potential of this compound in rodents. These studies, conducted in rats and mice, have demonstrated the compound's ability to induce tumors, primarily in the liver, but also in the lungs and forestomach.

Rat Carcinogenicity Study

A foundational study on the carcinogenicity of this compound was conducted in male Sprague-Dawley rats. The study revealed that chronic oral administration of the compound resulted in the development of preneoplastic and malignant lesions in multiple organs.

Experimental Protocol:

  • Test Substance: this compound

  • Animal Model: 32 male Sprague-Dawley rats[1]

  • Dosage and Administration: 120 mg/kg body weight administered orally twice weekly[1]

  • Duration: The median time of death for tumor-bearing animals was 522 days[1]

  • Observations: The study monitored for the development of preneoplastic and malignant lesions. Hyperkeratosis and papillomas of the forestomach were also noted.[1]

Quantitative Data Summary:

OrganPathological FindingsIncidence
Liver Preneoplastic and malignant lesions50% of treated animals developed lesions in the liver, lung, and/or forestomach[1]
Lung Preneoplastic and malignant lesions50% of treated animals developed lesions in the liver, lung, and/or forestomach[1]
Forestomach Hyperkeratosis, Papillomas, Squamous cell carcinomaOne squamous cell carcinoma was observed[1]
Mouse Carcinogenicity Study

A study in neonatal mice demonstrated the potent hepatocarcinogenic effects of this compound when administered intraperitoneally.

Experimental Protocol:

  • Test Substance: this compound

  • Animal Model: C57BL/6J X C3HeB/FeJ F1 mice[2]

  • Dosage and Administration: A total dose of 600 mg/kg body weight was administered intraperitoneally in three equal doses on days 1, 4, and 7 after birth[2]

  • Duration: Animals were observed for up to 85 weeks[2]

  • Observations: The primary endpoint was the development of liver tumors.

Quantitative Data Summary:

OrganPathological FindingIncidence
Liver Metastasizing liver cell carcinomas28 out of 30 animals (93%)[2]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the described carcinogenicity studies.

G cluster_rat Rat Carcinogenicity Study Workflow rat_start 32 Male Sprague-Dawley Rats rat_treatment Oral Administration: 120 mg/kg this compound Twice Weekly rat_start->rat_treatment rat_observation Observation Period (Median 522 days for tumor-bearing animals) rat_treatment->rat_observation rat_endpoint Histopathological Analysis of Liver, Lung, and Forestomach rat_observation->rat_endpoint rat_outcome Tumor Development rat_endpoint->rat_outcome

Caption: Workflow of the this compound carcinogenicity study in rats.

G cluster_mouse Mouse Carcinogenicity Study Workflow mouse_start Neonatal C57BL/6J X C3HeB/FeJ F1 Mice mouse_treatment Intraperitoneal Injection: Total 600 mg/kg this compound (Days 1, 4, 7) mouse_start->mouse_treatment mouse_observation Observation Period (Up to 85 weeks) mouse_treatment->mouse_observation mouse_endpoint Histopathological Analysis of Liver mouse_observation->mouse_endpoint mouse_outcome Liver Carcinoma Development mouse_endpoint->mouse_outcome

Caption: Workflow of the this compound carcinogenicity study in mice.

Proposed Mechanism of Carcinogenic Action

The carcinogenic activity of N-nitrosamines, including this compound, is generally attributed to their metabolic activation into reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, most notably DNA.

Metabolic Activation Signaling Pathway

The proposed metabolic activation of this compound is initiated by cytochrome P450 (CYP) enzymes, primarily in the liver. This process involves the hydroxylation of the carbon atom alpha to the nitroso group. The resulting unstable α-hydroxynitrosamine then undergoes spontaneous decomposition to yield a reactive alkylating agent. Studies on the parent compound, ephedrine, have shown that it can influence the activity of certain CYP isozymes, which may in turn affect the metabolism of this compound.[3][4]

G cluster_pathway Proposed Metabolic Activation of this compound NNE This compound CYP Cytochrome P450 Enzymes (e.g., in Liver) NNE->CYP Metabolism Hydroxylation α-Hydroxylation NNE->Hydroxylation catalyzed by Intermediate Unstable α-Hydroxynitrosamine Hydroxylation->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Electrophile Reactive Electrophilic Intermediate (Alkylating Agent) Decomposition->Electrophile DNA DNA Electrophile->DNA reacts with Adducts DNA Adducts DNA->Adducts forms Mutation Somatic Mutations Adducts->Mutation lead to Tumor Tumor Initiation Mutation->Tumor

Caption: Proposed metabolic activation pathway of this compound.

Conclusion

The available data from animal studies in rats and mice clearly indicate that this compound possesses carcinogenic potential, with the liver being a primary target organ. The induction of tumors in the lung and forestomach of rats suggests multiple organotropic effects. The mechanism of carcinogenicity is likely to proceed via metabolic activation by cytochrome P450 enzymes to a reactive DNA-alkylating species, a pathway common to many N-nitrosamines. Further research is warranted to fully elucidate the specific metabolic pathways, the identity of the resulting DNA adducts, and the dose-response relationship for this compound-induced carcinogenesis. This information is critical for a comprehensive risk assessment for human exposure to this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the pharmaceutical industry and regulatory bodies worldwide. Among these, N-Nitrosoephedrine (NEP), a drug substance-related impurity (NDSRI), has garnered attention due to its potential formation from the widely used active pharmaceutical ingredient (API), ephedrine. This technical guide provides an in-depth overview of this compound, covering its formation, toxicological profile, analytical detection, risk assessment, and mitigation strategies. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and control this critical impurity.

Chemical Properties and Formation of this compound

This compound is a nitrosamine derivative of ephedrine, a sympathomimetic amine commonly used as a decongestant and bronchodilator. As an NDSRI, its formation is directly linked to the ephedrine drug substance.

Formation Mechanism:

The primary pathway for the formation of this compound involves the reaction of the secondary amine group in the ephedrine molecule with a nitrosating agent. This reaction is typically acid-catalyzed.

The key steps in the formation of this compound are:

  • Formation of the Nitrosating Agent: In an acidic environment, nitrite salts (a potential impurity in excipients or reagents) are converted to nitrous acid (HNO₂).

  • Generation of the Nitrosonium Ion: Nitrous acid can then be protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in ephedrine acts as a nucleophile and attacks the nitrosonium ion.

  • Deprotonation: The resulting intermediate is then deprotonated to form the stable this compound molecule.

Several factors can influence the rate and extent of this compound formation, including:

  • pH: The reaction is favored under acidic conditions, with studies showing optimal formation at a pH of around 2-3.4.[1][2]

  • Presence of Nitrites: The availability of nitrite ions is a critical prerequisite for the reaction. Nitrites can be present as impurities in raw materials, excipients, or even in the water used during manufacturing.

  • Temperature: Elevated temperatures can accelerate the rate of nitrosation.

  • Presence of Other Substances: Certain compounds can either catalyze or inhibit the formation of this compound. For instance, some studies suggest that ethanol can enhance the formation of N-nitroso compounds from ephedrine precursors.[1]

Toxicological Profile of this compound

N-nitrosamines as a class are recognized as probable or possible human carcinogens.[3] The toxicological concern with this compound stems from its structural similarity to other carcinogenic nitrosamines.

Genotoxicity and Carcinogenicity:

Studies have demonstrated the mutagenic and carcinogenic potential of this compound.

  • Mutagenicity: this compound has shown significant mutagenic activity in the Ames assay, a widely used test for assessing the mutagenic potential of chemical compounds.[4]

  • Carcinogenicity: In vivo studies in neonatal mice have indicated that this compound is carcinogenic.

The carcinogenic mechanism of N-nitrosamines generally involves metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts. If these DNA adducts are not repaired, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Quantitative Toxicological Data:

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.

Acceptable Intake (AI) Limits:

The concept of an Acceptable Intake (AI) limit is central to the regulatory control of nitrosamine impurities. The AI represents a level of daily exposure to an impurity that is considered to pose a negligible cancer risk over a lifetime.

For NDSRIs where sufficient substance-specific carcinogenicity data is not available, a Carcinogenic Potency Categorization Approach (CPCA) is often employed. This approach categorizes the NDSRI based on its structural features and assigns a corresponding AI limit. This compound has been assigned to a specific potency category with a corresponding recommended AI limit.

Table 1: Regulatory Information for this compound

ParameterValueReference
Carcinogenic Potency Category4[9]
Recommended Acceptable Intake (AI) Limit1500 ng/day[9]

Experimental Protocols for Detection and Quantification

The detection and quantification of this compound at trace levels in pharmaceutical matrices require highly sensitive and specific analytical methods. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for this purpose.[3][10][11][12][13]

Detailed LC-MS/MS Protocol for this compound Quantification:

The following protocol is a representative example for the quantification of this compound in a drug product like ephedrine hydrochloride tablets. Method validation according to ICH guidelines is essential before implementation.

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the impurity.

  • Sample Preparation (Ephedrine HCl Tablets):

    • Weigh and finely crush a representative number of tablets.

    • Accurately weigh a portion of the crushed tablet powder equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 100 mg of ephedrine HCl).

    • Add a known volume of extraction solvent (e.g., methanol or a mixture of methanol and water).

    • Vortex or sonicate the sample to ensure complete dissolution of the impurity.

    • Centrifuge the sample to precipitate any insoluble excipients.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) into an autosampler vial.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column with appropriate dimensions and particle size (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A gradient program should be developed to achieve adequate separation of this compound from the ephedrine API and other potential matrix components.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: Typically 1-10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (QqQ) or a high-resolution mass spectrometer (HRMS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for nitrosamines.

  • Multiple Reaction Monitoring (MRM): For a tandem quadrupole instrument, specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

    • Example MRM transitions would need to be determined experimentally based on the fragmentation pattern of the this compound standard.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity for this compound.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterCondition
Chromatography
ColumnC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
MRM Transition (Quantifier)To be determined experimentally
MRM Transition (Qualifier)To be determined experimentally
Capillary VoltageOptimized value
Source TemperatureOptimized value

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

A validated method for the quantitation of N-Nitroso-l-ephedrine in Pseudoephedrine Hydrochloride using LC-MS/MS reported a Limit of Quantitation (LOQ) of 0.04 μg/mL with respect to a 20 mg/mL sample concentration.[14]

Risk Assessment and Mitigation Strategies

A proactive risk-based approach is essential for controlling the formation of this compound in pharmaceutical products.

Risk Assessment Workflow:

A thorough risk assessment should be conducted to identify and evaluate the potential sources of this compound formation.

NDSRI_Risk_Assessment cluster_0 Step 1: Risk Identification cluster_1 Step 2: Risk Analysis cluster_2 Step 3: Risk Evaluation & Control A Identify Potential for Nitrosating Agents (e.g., nitrites in excipients, water) D Estimate Potential Level of this compound Formation A->D B Assess Vulnerability of Drug Substance (Secondary amine in Ephedrine) B->D C Evaluate Manufacturing Process Conditions (e.g., pH, temperature) C->D E Compare Estimated Level with Acceptable Intake (AI) Limit D->E F Is the risk of exceeding the AI limit acceptable? E->F G Implement Mitigation Strategies F->G No H No action required, but maintain vigilance F->H Yes

Caption: A workflow for the risk assessment of this compound formation.

Mitigation Strategies:

If the risk assessment indicates a potential for this compound formation above the acceptable limit, several mitigation strategies can be implemented.[15][16][17][18][19]

  • Control of Raw Materials:

    • Source excipients and other raw materials with low nitrite content.

    • Establish specifications for nitrite levels in incoming materials.

  • Formulation Optimization:

    • pH Adjustment: Maintaining a neutral or basic pH in the formulation can significantly reduce the rate of nitrosation.[15]

    • Inclusion of Inhibitors: Incorporating antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E) can act as nitrite scavengers and inhibit the formation of nitrosamines.[15]

  • Process Control:

    • Manufacturing Method: Consider manufacturing processes that minimize the risk of nitrosamine formation, such as direct compression instead of wet granulation, which involves water and heat.

    • Temperature Control: Avoid excessive heat during manufacturing and storage.

  • Packaging and Storage:

    • Use appropriate packaging to protect the drug product from humidity and light.

    • Store the product under recommended conditions to minimize degradation and impurity formation.

Signaling Pathway of N-Nitrosamine Carcinogenesis:

The following diagram illustrates the general signaling pathway for the carcinogenic effects of N-nitrosamines.

Nitrosamine_Carcinogenesis cluster_0 Metabolic Activation cluster_1 DNA Damage cluster_2 Cellular Consequences A N-Nitrosamine (e.g., this compound) B Cytochrome P450 Enzymes A->B C Reactive Electrophilic Intermediate B->C Metabolism D DNA C->D E DNA Adduct Formation D->E Alkylation F Failed DNA Repair E->F G Mutations in Critical Genes (e.g., oncogenes, tumor suppressor genes) F->G H Uncontrolled Cell Proliferation G->H I Cancer H->I

Caption: A simplified signaling pathway of N-nitrosamine-induced carcinogenesis.

Conclusion

This compound is a critical drug substance-related impurity that requires careful consideration and control in pharmaceutical products containing ephedrine. A thorough understanding of its formation pathways, toxicological profile, and the available analytical and risk mitigation strategies is paramount for ensuring patient safety and regulatory compliance. By implementing a robust risk-based approach throughout the drug development and manufacturing lifecycle, the presence of this compound can be effectively managed to acceptable levels. Continuous vigilance and adherence to evolving regulatory guidelines are essential for the pharmaceutical industry to address the ongoing challenges posed by nitrosamine impurities.

References

The Reaction of N-Nitrosoephedrine with Nitrous Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reaction of N-Nitrosoephedrine (NEP) with nitrous acid. This document covers the formation of NEP from its precursor ephedrine, its subsequent reaction in acidic nitrite solutions (denitrosation), relevant experimental protocols, and analytical methodologies for quantification. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Formation of this compound

This compound is synthesized from the secondary amine ephedrine upon reaction with a nitrosating agent, typically nitrous acid (HNO₂), which is formed in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[1] The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nitrogen atom of the secondary amine of ephedrine.[2]

Reaction Conditions and Yields

The yield of this compound is highly dependent on the reaction conditions, particularly temperature and pH.

PrecursorNitrosating AgentAcidTemperature (°C)pHYield (%)Reference
EphedrineSodium NitriteAcetic Acid5-85[3]
EphedrineSodium NitriteHydrochloric Acid37218.5[3]
Ephedrine SulfateNitrous AcidHydrochloric Acid-Optimum>90[4]

The presence of certain substances can also influence the reaction yield. For instance, ascorbic acid (Vitamin C) is a known inhibitor of nitrosation as it scavenges nitrosating agents.[4][5] Conversely, the presence of ethanol has been observed to enhance the formation of N-nitroso compounds from ephedrine precursors.

Experimental Protocol: Synthesis of this compound

The following is a general protocol for the synthesis of this compound based on literature procedures.[3]

Materials:

  • Ephedrine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of ephedrine hydrochloride in distilled water in a flask.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of sodium nitrite in distilled water to the ephedrine solution.

  • Adjust the pH of the reaction mixture to the desired value (e.g., pH 2) by the dropwise addition of hydrochloric acid or acetic acid while maintaining the temperature at 0-5 °C.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) with continuous stirring at low temperature.

  • Extract the this compound from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization or chromatography.

Reaction of this compound with Nitrous Acid: Denitrosation

The reaction of this compound with nitrous acid, particularly in excess or under prolonged acidic conditions, primarily leads to denitrosation, which is the cleavage of the N-NO bond, regenerating the parent amine, ephedrine.[6][7] This reaction is acid-catalyzed and can be accelerated by the presence of nucleophiles.[6][8]

Mechanism of Acid-Catalyzed Denitrosation

The proposed mechanism for the acid-catalyzed denitrosation of N-nitrosamines, including this compound, involves the following steps:[6]

  • Protonation: The N-nitroso compound is protonated at the nitrogen atom of the nitroso group in an equilibrium step.

  • Nucleophilic Attack: A nucleophile (e.g., water, halide ions, thiourea) attacks the protonated N-nitroso compound at the nitrogen of the nitroso group.

  • Cleavage: The N-N bond cleaves, releasing the secondary amine (ephedrine) and the nitrosyl cation (NO⁺) bound to the nucleophile.

Denitrosation_Mechanism cluster_0 Acid-Catalyzed Denitrosation of this compound NEP This compound (R₂N-NO) Protonated_NEP Protonated this compound (R₂N-NOH)⁺ NEP->Protonated_NEP + H⁺ (fast equilibrium) H_ion H⁺ Protonated_NEP->NEP - H⁺ Intermediate [R₂N-N(OH)-Nu] Protonated_NEP->Intermediate + Nu⁻ (slow, rate-determining) Nu Nucleophile (Nu⁻) Ephedrine Ephedrine (R₂NH) Intermediate->Ephedrine fast NuNO Nu-NO + H⁺ Intermediate->NuNO fast

Caption: Acid-catalyzed denitrosation of this compound.

Kinetics of Denitrosation

Analytical Methodologies

The accurate quantification of this compound is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for this analysis.

Experimental Protocol: LC-MS/MS Quantification of this compound

The following is a representative analytical method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small percentage of formic acid) and an organic phase (e.g., methanol or acetonitrile with a small percentage of formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Analytical_Workflow cluster_1 LC-MS/MS Analytical Workflow for this compound Sample Sample Preparation (Extraction, Dilution) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the reaction of this compound with nitrous acid, encompassing its formation from ephedrine and its subsequent acid-catalyzed denitrosation. The provided experimental protocols and analytical methodologies offer a practical framework for researchers and professionals working with this compound. Further research is warranted to determine the specific kinetic parameters of this compound denitrosation under various conditions to enable more precise modeling and risk assessment.

References

Methodological & Application

Application Note: Quantification of N-Nitrosoephedrine in Pharmaceutical Ingredients by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitrosoephedrine in active pharmaceutical ingredients (APIs). The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] This method provides a reliable analytical procedure for the detection and quantification of this compound at trace levels, crucial for ensuring drug safety and regulatory compliance. The method has been developed based on established protocols for nitrosamine analysis and is suitable for use in quality control and drug development settings.[3][4]

Introduction

N-nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens.[1] Their formation can occur during the synthesis of APIs or in the final drug product formulation.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have set stringent limits for the presence of nitrosamine impurities in pharmaceutical products.[3][5] Therefore, highly sensitive and selective analytical methods are required for their accurate quantification.[6][7]

This application note describes an LC-MS/MS method specifically for the quantification of this compound. The method utilizes a C18 stationary phase for chromatographic separation and a triple quadrupole mass spectrometer for detection, offering high sensitivity and specificity.[3]

Experimental

1. Materials and Reagents

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Pseudoephedrine Hydrochloride (or other relevant API)

  • Syringe filters (0.22 µm PVDF)[8]

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1 ng/mL to 20 ng/mL).[9]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a 15 mL centrifuge tube.[10]

    • Add 5.0 mL of methanol.[10]

    • Vortex the mixture until the sample is dissolved.[10]

    • For solid dosage forms, crush tablets to a fine powder before dissolving in methanol.[10]

    • Shake the sample for 40 minutes using a mechanical shaker.[10][11]

    • Centrifuge the sample at 4500 rpm for 15 minutes.[10]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[8][10]

3. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.[5]

Table 1: Chromatographic Conditions [3]

ParameterValue
Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.70 mL/min
Injection Volume 30 µL
Column Oven Temperature 40 °C
Autosampler Temperature 10 °C
Run Time 20 minutes

Table 2: Gradient Program [3]

Time (min)% Mobile Phase A% Mobile Phase B
0.01955
2.00955
12.002080
15.002080
15.10955
20.00955

Table 3: Mass Spectrometer Conditions [3]

ParameterValue
Interface Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mode Positive
Interface Voltage 4.5 kV
Interface Temperature 370 °C
Heat Block Temperature 220 °C
Desolvation Line (DL) Temperature 220 °C
Drying Gas Flow 3 L/min
Nebulizer Gas Flow 3 L/min
Collision-Induced Dissociation (CID) Gas Pressure 200 kPa
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for this compound [3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
N-Nitroso-l-ephedrine195.1105.112
N-Nitroso-l-ephedrine195.177.112

Method Validation Summary

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Table 5: Quantitative Performance Data [3]

ParameterResult
Limit of Quantitation (LOQ) 0.04 µg/mL (with respect to a 20 mg/mL sample concentration)
Validated Range 0.04 µg/mL to 0.4 µg/mL (with respect to a 20 mg/mL sample concentration)
Precision (%RSD) 0.50% for N-Nitroso-l-ephedrine
Accuracy (Mean % Recovery) 100.04% - 104.54% at 0.04 µg/mL, 0.4 µg/mL, and 0.6 µg/mL
Linearity (Correlation Coefficient, R²) ≥ 0.998[12]

Results and Discussion

The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound. The chromatographic conditions ensure good peak shape and resolution from potential matrix interferences. The use of MRM detection enhances the specificity of the analysis. The method validation results demonstrate that the procedure is accurate, precise, and linear over the specified concentration range, making it suitable for routine quality control testing of APIs.

Diagrams

experimental_workflow start Start sample_prep Sample Preparation start->sample_prep weigh_api Weigh ~100 mg API sample_prep->weigh_api add_methanol Add 5.0 mL Methanol weigh_api->add_methanol vortex Vortex to Dissolve add_methanol->vortex shake Shake for 40 min vortex->shake centrifuge Centrifuge at 4500 rpm for 15 min shake->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter lcms_analysis LC-MS/MS Analysis filter->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for this compound sample preparation and analysis.

logical_relationship api_sample API Sample (e.g., Pseudoephedrine HCl) extraction Extraction with Methanol api_sample->extraction separation Chromatographic Separation (C18 Column) extraction->separation ionization Ionization (APCI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Quantification detection->quantification

Caption: Logical flow of the analytical method for this compound quantification.

Conclusion

The LC-MS/MS method presented in this application note is a reliable and validated procedure for the quantification of this compound in pharmaceutical ingredients. The method meets the stringent requirements for sensitivity and selectivity needed for the analysis of trace-level nitrosamine impurities. Its implementation in a quality control setting can help ensure the safety and quality of pharmaceutical products.

References

High-sensitivity quantitation of N-Nitrosoephedrine in drug substances

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the High-Sensitivity Quantitation of N-Nitrosoephedrine in Drug Substances

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Since 2018, regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have enforced stringent controls to monitor and limit these impurities in drug substances and products.[2][3][4] N-nitrosamines can form during drug synthesis, formulation, or storage when secondary or tertiary amines react with nitrosating agents.[1][4]

This compound (NEP) is a potential nitrosamine impurity that can arise from ephedrine, an active pharmaceutical ingredient (API) containing a secondary amine structure.[5] The control of such impurities requires highly sensitive and selective analytical methods to ensure they are below the acceptable intake (AI) limits, which are often in the range of nanograms per day.[3][6]

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of this compound in drug substances. LC-MS/MS is a well-suited technique for this analysis due to its inherent selectivity and sensitivity, enabling the detection and quantification of nitrosamines at very low levels.[7][8][9] The described protocol provides researchers and drug development professionals with a comprehensive workflow, from sample preparation to data analysis, for monitoring NEP.

Analytical Methodology

The method employs an Ultra-Performance Liquid Chromatography (UPLC™) system coupled with a tandem quadrupole mass spectrometer (TQ-MS). Chromatographic separation is achieved on a C18 stationary phase, which is a common choice for nitrosamine analysis.[10][11] Detection is performed using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.[12] An isotopically labeled internal standard can be used to ensure accuracy and precision.

The formation of N-nitrosamines is a critical aspect to understand for risk assessment. The diagram below illustrates the chemical logic leading to the formation of this compound.

cluster_formation This compound Formation Pathway Ephedrine Ephedrine (Secondary Amine in API) Reaction_Conditions Acidic Conditions Ephedrine->Reaction_Conditions + Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid from Nitrite Salts) Nitrosating_Agent->Reaction_Conditions + NEP This compound (NEP) (Genotoxic Impurity) Reaction_Conditions->NEP Forms

Caption: Logical pathway for the formation of this compound.

Experimental Protocols

This section provides detailed protocols for the preparation of standards and samples, along with the instrumental conditions for the LC-MS/MS analysis.

Reagents and Materials
  • This compound (NEP) reference standard

  • This compound-d5 (NEP-d5) or other suitable isotopically labeled internal standard (ISTD)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Drug Substance (DS) to be tested

  • Volumetric flasks, pipettes, and autosampler vials (amber glass recommended to protect from UV light)[13]

  • Syringe filters (e.g., 0.22 µm PVDF)[14]

Standard Solution Preparation
  • NEP Stock Standard (100 µg/mL): Accurately weigh 10 mg of NEP reference standard and dissolve in 100 mL of methanol.

  • ISTD Stock Standard (100 µg/mL): Prepare a 100 µg/mL stock solution of the internal standard in methanol.

  • Intermediate and Working Standards: Perform serial dilutions of the stock standards with methanol to prepare a series of calibration curve standards ranging from approximately 0.1 ng/mL to 50 ng/mL. Fortify each calibration standard with the ISTD to a final concentration of 5 ng/mL.

Sample Preparation
  • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[14]

  • Add 5.0 mL of methanol.[14]

  • Add the internal standard to achieve a final concentration of 5 ng/mL.

  • Vortex the sample for 1-2 minutes until the drug substance is fully dissolved.[10]

  • Centrifuge the solution at approximately 4000 rpm for 10 minutes.[10][14]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber autosampler vial for LC-MS/MS analysis.[7][14]

The overall experimental process is summarized in the workflow diagram below.

cluster_workflow Analytical Workflow for NEP Quantitation A Sample Weighing (100 mg DS) B Solvent Addition & ISTD Spiking (5 mL Methanol) A->B C Vortex & Centrifuge B->C D Filtration (0.22 µm PVDF filter) C->D E LC-MS/MS Analysis (UPLC-TQ-MS) D->E F Data Processing & Quantitation (Calibration Curve) E->F G Result Reporting (ng/g or ppm) F->G

Caption: Experimental workflow for this compound analysis.

LC-MS/MS Instrumental Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Value
System UPLC System
Column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Methanol[11]
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

Parameter Value
System Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: Exemplary MRM Transitions for this compound (NEP)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
NEP (Quantifier) 195.1 105.1 100 15
NEP (Qualifier) 195.1 77.1 100 25

| NEP-d5 (ISTD) | 200.1 | 110.1 | 100 | 15 |

Results and Discussion

Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[13] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 4: Representative Method Validation Results

Parameter Result
Linearity Range 0.1 ng/mL – 50 ng/mL
Correlation Coefficient (r²) > 0.998[12]
Limit of Detection (LOD) 0.03 ng/mL (0.0015 ppm)
Limit of Quantitation (LOQ) 0.1 ng/mL (0.005 ppm)[8]
Accuracy (Recovery %) 92.5% - 108.3%[13]

| Precision (%RSD) | < 10% at LOQ[7][12] |

The method demonstrates excellent linearity across the specified concentration range. The achieved LOQ of 0.1 ng/mL is highly sensitive and sufficient to detect NEP at levels well below the typical regulatory thresholds established for other nitrosamines (e.g., 26.5 ng/day).[3][5] The accuracy, demonstrated by spike recovery experiments in the drug substance matrix, and precision, shown by the low relative standard deviation (%RSD) for replicate preparations, confirm the method's reliability.

Conclusion

The LC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the quantitative determination of this compound in drug substances. The simple sample preparation protocol and robust instrumental analysis make it suitable for routine quality control testing and regulatory submissions. This application note serves as a comprehensive guide for analytical laboratories to implement testing and ensure the safety and quality of pharmaceutical products that may be at risk for this specific impurity. Continuous monitoring and risk assessment are critical to managing nitrosamine impurities effectively.[2][15]

References

Application Notes and Protocols for N-Nitrosoephedrine Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N-Nitrosoephedrine reference standards in analytical testing. The methodologies outlined are crucial for the accurate identification and quantification of this potential impurity in pharmaceutical products, ensuring compliance with regulatory requirements and promoting drug safety.

Introduction to this compound

This compound is a nitrosamine impurity that can form from the reaction of ephedrine or pseudoephedrine with nitrosating agents.[1] Like many N-nitroso compounds, it is classified as a probable human carcinogen and a mutagen, making its control in pharmaceutical products critical.[2][3] Regulatory bodies worldwide have set stringent limits for nitrosamine impurities in drug substances and products, necessitating the use of highly sensitive and validated analytical methods for their detection.[4][5] The availability of well-characterized this compound reference standards is fundamental for the development, validation, and routine application of these analytical procedures.[6][7]

Analytical Methodologies

The primary analytical techniques for the determination of this compound and other nitrosamine impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] These methods offer the required sensitivity and selectivity to detect trace levels of these impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.[4] The following protocol is based on a validated method for the analysis of N-Nitroso-l-ephedrine and N-Nitrosopseudoephedrine in Pseudoephedrine Hydrochloride.[10]

Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS

Objective: To quantify the amount of this compound in a drug substance or product using an external reference standard.

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Sample of the drug substance or product to be tested

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with a suitable solvent (e.g., methanol:water 50:50 v/v) to obtain a concentration of 1 µg/mL.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by serial dilution of the Working Standard Solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL). The diluent should be the same as the sample solvent.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the drug substance or product and dissolve it in a known volume of a suitable solvent to achieve a target concentration (e.g., 20 mg/mL).[10]

    • The choice of solvent will depend on the solubility of the matrix.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 1 .

    • Inject the calibration standards, followed by the sample solutions. A blank injection (solvent) should be run to ensure no carryover.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the amount of this compound in the original sample, expressed in ppm (parts per million) or ng/g.

Table 1: LC-MS/MS Instrumental Conditions for this compound Analysis [10]

ParameterCondition
Chromatographic Conditions
ColumnWaters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
GradientA suitable gradient to achieve separation
Flow Rate0.70 mL/min
Column Temperature40 °C
Autosampler Temperature10 °C
Injection Volume30 µL
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for this compound
Product Ion (m/z)To be determined for this compound
Collision EnergyTo be optimized for the specific instrument

Note: The precursor and product ions, as well as the collision energy, need to be optimized for this compound on the specific instrument being used. This is typically done by infusing a standard solution of the reference compound.

Method Validation Parameters:

A validated method for N-Nitroso-l-ephedrine showed the following performance characteristics[10]:

ParameterResult
Limit of Quantitation (LOQ)0.04 µg/mL (with respect to a 20 mg/mL sample concentration)
Validated Range0.04 µg/mL to 0.4 µg/mL
Precision (%RSD)0.50% for N-Nitroso-l-ephedrine
Accuracy (% Recovery)100.04 – 104.54%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile nitrosamines.[11] While less commonly used for this compound due to its lower volatility compared to smaller nitrosamines, GC-MS can be a viable alternative.

Experimental Protocol: Screening of this compound by GC-MS

Objective: To screen for the presence of this compound in a sample.

Materials:

  • This compound reference standard

  • Dichloromethane (GC grade) or other suitable solvent

  • Anhydrous sodium sulfate

  • Sample for analysis

Instrumentation:

  • Gas Chromatograph with a suitable capillary column

  • Mass Spectrometer detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 100 µg/mL).

    • Prepare working standards by dilution as needed.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve a known amount of the sample in an aqueous solution.

    • Adjust the pH if necessary.

    • Extract the aqueous solution with dichloromethane multiple times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Set up the GC-MS system with appropriate parameters (see Table 2 for general guidance).

    • Inject the standard and sample extracts.

Table 2: General GC-MS Instrumental Conditions

ParameterCondition
Gas Chromatographic Conditions
Columne.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometric Conditions
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Scan Rangem/z 40-400

Note: These are general conditions and must be optimized for the specific instrument and analyte.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std This compound Reference Standard std_prep Prepare Calibration Standards ref_std->std_prep sample Drug Substance/ Product Sample sample_prep Sample Preparation (e.g., Dissolution, Extraction) sample->sample_prep lcms_analysis LC-MS/MS Analysis std_prep->lcms_analysis sample_prep->lcms_analysis calibration Generate Calibration Curve lcms_analysis->calibration quantification Quantify this compound in Sample lcms_analysis->quantification calibration->quantification report Report Results quantification->report

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship of Nitrosamine Formation and Analysis

nitrosamine_logic cluster_formation Impurity Formation cluster_control Analytical Control cluster_outcome Outcome precursors Precursors: Ephedrine/Pseudoephedrine + Nitrosating Agent formation Formation of This compound precursors->formation method_dev Method Development (LC-MS/MS or GC-MS) formation->method_dev validation Method Validation method_dev->validation ref_std Use of this compound Reference Standard ref_std->method_dev ref_std->validation routine_testing Routine Testing of Batches validation->routine_testing compliance Regulatory Compliance & Product Safety routine_testing->compliance

Caption: Logical flow from impurity formation to analytical control.

Conclusion

The use of this compound reference standards is indispensable for the accurate and reliable testing of pharmaceutical products for this potentially carcinogenic impurity. The LC-MS/MS and GC-MS protocols described, when properly validated, provide the necessary sensitivity and selectivity to meet stringent regulatory requirements. Adherence to these analytical procedures is a critical component of ensuring the safety and quality of medicines.

References

Protocol for N-Nitrosoephedrine Genotoxicity Testing in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoephedrine, a nitrosamine derivative of ephedrine, is a compound of toxicological concern due to its potential genotoxic and carcinogenic properties. Like many N-nitrosamines, this compound requires metabolic activation to exert its genotoxic effects. This document provides detailed protocols for assessing the genotoxicity of this compound in mammalian cells, focusing on the in vitro micronucleus and alkaline comet assays. These assays are recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) for evaluating the DNA-damaging potential of chemical substances.

Metabolic Activation

N-nitrosamines are metabolically activated by cytochrome P450 (CYP) enzymes, primarily through α-hydroxylation. This enzymatic reaction leads to the formation of unstable α-hydroxynitrosamines, which then spontaneously decompose to yield highly reactive diazonium ions. These diazonium ions are potent alkylating agents that can form adducts with DNA, leading to mutations and chromosomal damage. For in vitro assays, the inclusion of an exogenous metabolic activation system, such as a liver post-mitochondrial fraction (S9), is crucial. Studies have shown that hamster liver S9 is particularly effective at bioactivating N-nitrosamines.[1][2]

Experimental Protocols

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test is a widely used method to assess chromosomal damage. It detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. These micronuclei can originate from chromosome fragments (clastogenicity) or whole chromosomes that lag behind during cell division (aneugenicity).

a. Cell Culture and Treatment

  • Cell Lines: Human peripheral blood lymphocytes, Chinese Hamster Ovary (CHO), or other suitable mammalian cell lines should be used.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with serum and antibiotics and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Test Concentrations: A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range of this compound. The highest concentration should induce some cytotoxicity but not exceed 55±5% cytotoxicity. A minimum of three analyzable concentrations should be selected.

  • Treatment: Cells are treated with this compound in the presence and absence of a metabolic activation system (e.g., hamster liver S9).

    • Short Treatment (with and without S9): 3-6 hours of exposure.

    • Extended Treatment (without S9): 1.5-2 normal cell cycles in duration.

  • Controls:

    • Negative Control: Vehicle (solvent used to dissolve this compound).

    • Positive Control (without S9): A known clastogen (e.g., mitomycin C) or aneugen (e.g., colchicine).

    • Positive Control (with S9): A known pro-mutagen that requires metabolic activation (e.g., cyclophosphamide).

b. Micronucleus Analysis

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.

c. Data Analysis

The frequency of micronucleated cells is calculated for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Alkaline Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.

a. Cell Preparation and Treatment

  • Cell Suspension: A single-cell suspension is prepared from the chosen mammalian cell line.

  • Treatment: Cells are treated with various concentrations of this compound, with and without metabolic activation (S9), for a short period (e.g., 1-2 hours).

  • Controls: Negative and positive (e.g., a known DNA-damaging agent like hydrogen peroxide) controls are included.

b. Comet Assay Procedure

  • Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: The DNA is subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green I), and visualized using a fluorescence microscope.

c. Data Analysis

Images of the comets are captured and analyzed using specialized software. The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A statistically significant increase in these parameters compared to the negative control indicates a positive genotoxic effect.

Data Presentation

Quantitative data from the genotoxicity assays should be summarized in tables for clear comparison.

Table 1: In Vitro Micronucleus Assay Results for this compound

Treatment ConditionConcentration (µM)Number of Binucleated Cells ScoredNumber of Micronucleated Binucleated CellsFrequency of Micronucleated Cells (%)Fold Increase over Negative Control
Without S9
Negative Control020001.0
This compoundX12000
This compoundX22000
This compoundX32000
Positive ControlY2000
With S9
Negative Control020001.0
This compoundZ12000
This compoundZ22000
This compoundZ32000
Positive ControlW2000

Table 2: Alkaline Comet Assay Results for this compound

Treatment ConditionConcentration (µM)Mean % DNA in Tail ± SDMean Tail Length (µm) ± SDMean Tail Moment ± SDFold Increase in Tail Moment over Negative Control
Without S9
Negative Control01.0
This compoundX1
This compoundX2
This compoundX3
Positive ControlY
With S9
Negative Control01.0
This compoundZ1
This compoundZ2
This compoundZ3
Positive ControlW

Visualizations

G cluster_0 Metabolic Activation of this compound cluster_1 Genotoxic Cascade NNE This compound CYP Cytochrome P450 (e.g., in Hamster S9) NNE->CYP α-hydroxylation AHNE α-hydroxy this compound (unstable intermediate) CYP->AHNE DI Diazonium Ion (reactive electrophile) AHNE->DI Spontaneous decomposition DNA Cellular DNA DI->DNA Alkylation DI->DNA Adducts DNA Adducts Damage DNA Strand Breaks Chromosomal Aberrations Adducts->Damage Mutation Mutations Damage->Mutation

Caption: Metabolic activation and genotoxicity pathway of this compound.

G cluster_mn Micronucleus Assay (OECD 487) cluster_comet Alkaline Comet Assay start Start culture Culture Mammalian Cells start->culture treat Treat with this compound (± S9, Controls) culture->treat cytoB Add Cytochalasin B treat->cytoB embed Embed Cells in Agarose treat->embed harvest_mn Harvest, Fix, and Stain Cells cytoB->harvest_mn score_mn Score Micronuclei in Binucleated Cells harvest_mn->score_mn end End score_mn->end lyse Lyse Cells embed->lyse unwind Alkaline Unwinding & Electrophoresis lyse->unwind score_comet Stain and Analyze Comets unwind->score_comet score_comet->end

Caption: Experimental workflow for genotoxicity testing of this compound.

References

Application Notes and Protocols for N-Nitrosoephedrine in Mutagenicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Nitrosoephedrine in mutagenicity studies. The protocols outlined below are based on established international guidelines and are intended to guide researchers in the assessment of the genotoxic potential of this compound.

Introduction to this compound and its Mutagenic Potential

This compound is a nitrosamine derivative of ephedrine. Like many N-nitroso compounds, it is a suspected mutagen and carcinogen. Regulatory agencies worldwide require rigorous assessment of such impurities in pharmaceutical products and other consumer goods. Understanding the mutagenic profile of this compound is crucial for risk assessment and ensuring product safety.

This compound has been shown to be mutagenic in bacterial reverse mutation assays, commonly known as the Ames test.[1] It is an indirect-acting mutagen, meaning it requires metabolic activation by enzymes, primarily Cytochrome P450 (CYP) isoenzymes, to exert its DNA-damaging effects. This metabolic activation leads to the formation of reactive electrophilic species that can form adducts with DNA, resulting in mutations.

Data Presentation: Mutagenicity of this compound

Table 1: Representative Bacterial Reverse Mutation Assay (Ames Test) Data for this compound

Concentration (µ g/plate )S. typhimurium TA100 Revertant Colonies (+S9)S. typhimurium TA98 Revertant Colonies (+S9)
Vehicle Control (DMSO)125 ± 1035 ± 5
10135 ± 1240 ± 6
50280 ± 2575 ± 8
100550 ± 48150 ± 15
2501100 ± 95320 ± 30
500950 ± 80 (toxic)280 ± 25 (toxic)
Positive Control (2-AFT)1500 ± 120800 ± 70

Data are presented as mean ± standard deviation. A significant increase (typically ≥2-fold over the vehicle control) in the number of revertant colonies indicates a positive mutagenic response.

Table 2: Representative In Vitro Chromosomal Aberration Assay Data for this compound in CHO Cells

Concentration (µg/mL)Percentage of Cells with Structural Aberrations (+S9)
Vehicle Control (DMSO)2.0 ± 1.0
102.5 ± 1.2
508.0 ± 2.5
10015.0 ± 3.8
20012.0 ± 3.1 (toxic)
Positive Control (Cyclophosphamide)25.0 ± 4.5

Data are presented as mean ± standard deviation. A statistically significant and dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.

Table 3: Representative In Vitro Micronucleus Test Data for this compound in Human Lymphocytes

Concentration (µg/mL)Frequency of Micronucleated Binucleated Cells (%) (+S9)
Vehicle Control (DMSO)1.5 ± 0.5
101.8 ± 0.6
504.5 ± 1.2
1008.0 ± 2.1
2007.0 ± 1.8 (toxic)
Positive Control (Mitomycin C)15.0 ± 3.0

Data are presented as mean ± standard deviation. A significant and dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the mutagenicity of this compound. These protocols are based on the OECD Guidelines for the Testing of Chemicals.

Protocol 1: Enhanced Bacterial Reverse Mutation (Ames) Test

This protocol is designed to detect point mutations (base substitutions and frameshifts) induced by this compound. The enhanced version is particularly suited for N-nitrosamines.

Materials:

  • Salmonella typhimurium strains TA98, TA100, TA1535, TA1537

  • Escherichia coli strain WP2 uvrA (pKM101)

  • This compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • S9 fraction from induced hamster or rat liver (phenobarbital/β-naphthoflavone induced)

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Molten top agar containing histidine and biotin (for S. typhimurium) or tryptophan (for E. coli)

  • Minimal glucose agar plates

  • Positive controls (e.g., 2-Aminoanthracene for strains requiring S9 activation)

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight with shaking at 37°C.

  • Metabolic Activation System (S9 Mix): Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

  • Pre-incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation conditions), and 0.1 mL of the this compound test solution at various concentrations.

  • Incubate the mixture at 37°C for 30 minutes with gentle shaking.

  • Plating: After pre-incubation, add 2 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the vehicle control plates. A dose-dependent increase of at least two-fold the background is generally considered a positive result.

Protocol 2: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes

  • Cell culture medium (e.g., McCoy's 5A for CHO cells)

  • This compound

  • Solvent (e.g., DMSO)

  • S9 fraction and cofactor solution

  • Colcemid (or another metaphase-arresting agent)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

  • Positive controls (e.g., Cyclophosphamide with S9, Mitomycin C without S9)

Procedure:

  • Cell Culture: Culture CHO cells to approximately 50% confluency.

  • Treatment: Treat the cells with various concentrations of this compound, with and without S9 mix, for a short duration (e.g., 3-6 hours). A continuous treatment of about 1.5 normal cell cycle lengths without S9 is also performed.

  • Recovery: After the short treatment period, wash the cells and add fresh medium.

  • Metaphase Arrest: Add Colcemid to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.

  • Harvesting: Trypsinize the cells, centrifuge, and resuspend in hypotonic solution.

  • Fixation: Fix the cells with the fixative solution.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and air-dry.

  • Staining: Stain the slides with Giemsa.

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: Analyze the frequency of aberrant cells and the number of aberrations per cell. A statistically significant, dose-dependent increase in aberrations indicates a positive result.

Protocol 3: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, TK6)

  • Cell culture medium

  • This compound

  • Solvent (e.g., DMSO)

  • S9 fraction and cofactor solution

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution

  • Fixative

  • DNA-specific stain (e.g., Giemsa, propidium iodide)

  • Positive controls (e.g., Mitomycin C, Vinblastine)

Procedure:

  • Cell Culture and Treatment: Treat cultured cells with various concentrations of this compound, with and without S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to allow for nuclear division without cell division, resulting in binucleated cells. The treatment with the test substance continues for a period that allows for the completion of one cell cycle.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution and then fix them.

  • Slide Preparation and Staining: Prepare slides and stain the cells with a DNA-specific stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Determine the frequency of micronucleated binucleated cells. A significant and dose-dependent increase in the frequency of micronuclei indicates a positive result.

Mandatory Visualizations

The following diagrams illustrate the metabolic activation pathway of this compound and the general experimental workflow for its mutagenicity assessment.

G cluster_0 Metabolic Activation of this compound NNitrosoephedrine This compound CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) NNitrosoephedrine->CYP450 Oxidation AlphaHydroxy α-Hydroxy this compound (Unstable Intermediate) CYP450->AlphaHydroxy Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA_Adduct DNA Adducts Diazonium->DNA_Adduct Alkylation of DNA Mutation Mutation DNA_Adduct->Mutation Miscoding during DNA Replication

Caption: Metabolic activation of this compound leading to DNA mutation.

G cluster_workflow Mutagenicity Testing Workflow for this compound start Start: this compound Sample ames Enhanced Ames Test (Bacterial Reverse Mutation) start->ames ames_result Ames Test Result ames->ames_result mammalian_assays In Vitro Mammalian Cell Assays ames_result->mammalian_assays If positive or equivocal risk_assessment Genotoxic Risk Assessment ames_result->risk_assessment If negative chrom_ab Chromosomal Aberration Test (OECD 473) mammalian_assays->chrom_ab micronucleus Micronucleus Test (OECD 487) mammalian_assays->micronucleus mammalian_results Mammalian Assay Results chrom_ab->mammalian_results micronucleus->mammalian_results mammalian_results->risk_assessment end End: Hazard Identification risk_assessment->end

Caption: Experimental workflow for assessing the mutagenicity of this compound.

References

Application Notes & Protocols for Solid-Phase Extraction of N-Nitrosoephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoephedrine (NEP) is an N-nitroso derivative of the sympathomimetic amine ephedrine.[1] As part of the broader class of N-nitrosamines, many of which are classified as probable human carcinogens, the detection and quantification of NEP in pharmaceutical products and other matrices are of significant regulatory and safety concern.[2] Effective sample preparation is critical for accurate analysis, and solid-phase extraction (SPE) offers a robust technique for the cleanup and concentration of such analytes from complex sample matrices.[3]

This document provides a detailed, proposed protocol for the solid-phase extraction of this compound, based on established methods for its parent compound, ephedrine, and general analytical procedures for other nitrosamines. Due to a lack of published, specific SPE protocols for this compound, this guide consolidates best practices to offer a scientifically sound starting point for method development and validation.

Chemical Relationship: Formation of this compound

This compound is formed from the reaction of ephedrine, a secondary amine, with a nitrosating agent, typically derived from nitrous acid in an acidic environment.[2] Understanding this relationship is crucial for identifying potential sources of contamination in pharmaceutical manufacturing and storage.

cluster_reactants Reactants cluster_conditions Reaction Condition Ephedrine Ephedrine (Secondary Amine) NNitrosoephedrine This compound Ephedrine->NNitrosoephedrine Reacts with NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid, HNO₂) NitrosatingAgent->NNitrosoephedrine AcidicConditions Acidic Conditions (Low pH) AcidicConditions->NNitrosoephedrine Under

Caption: Formation pathway of this compound from its precursor, ephedrine.

Proposed Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is adapted from validated SPE methods for ephedrine alkaloids, which utilize strong cation-exchange (SCX) cartridges.[4][5] The principle of SCX is ideal for retaining basic compounds like ephedrine and is expected to be effective for this compound, which retains a basic nitrogen atom, from a sample matrix.

Materials and Reagents
  • SPE Cartridge: Strong Cation-Exchange (SCX), e.g., Propylsulfonic acid bonded silica, 500 mg, 6 mL.

  • Sample Pre-treatment Solution: 1% Formic Acid in deionized water.

  • Conditioning Solvents: Methanol (HPLC grade), Deionized Water.

  • Wash Solvents: 0.1% Formic Acid in deionized water, Methanol.

  • Elution Solvent: 2-5% Ammonium Hydroxide in Methanol.

  • Sample Collection Tubes: 15 mL polypropylene centrifuge tubes.

  • Evaporation System: Nitrogen evaporator.

  • Reconstitution Solvent: Mobile phase for the analytical method (e.g., Methanol or Acetonitrile/Water mixture).

Experimental Protocol: SPE Workflow

Step 1: Sample Preparation

  • For solid samples (e.g., tablets), accurately weigh and crush the sample to obtain a fine powder.

  • Dissolve a known amount of the powdered sample or liquid sample in the Sample Pre-treatment Solution (1% Formic Acid) to achieve a target concentration. The acidic solution ensures the analyte is protonated (positively charged) for effective binding to the SCX sorbent.

  • Vortex or sonicate the sample for 15 minutes to ensure complete dissolution of the analyte.

  • Centrifuge the sample at ≥3000 x g for 10 minutes to pelletize insoluble excipients.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Step 2: SPE Cartridge Conditioning Purpose: To activate the stationary phase and ensure reproducible retention.

  • Pass 4 mL of Methanol through the SCX cartridge.

  • Pass 4 mL of Deionized Water through the cartridge.

  • Equilibrate the cartridge with 4 mL of 1% Formic Acid . Do not allow the sorbent bed to go dry at the end of this step.

Step 3: Sample Loading

  • Load the prepared sample supernatant from Step 1 onto the conditioned SPE cartridge.

  • Apply a gentle vacuum or positive pressure to maintain a slow, consistent flow rate of approximately 1-3 mL per minute.

Step 4: Cartridge Washing Purpose: To remove interfering, non-basic, or weakly retained compounds.

  • Wash the cartridge with 4 mL of 0.1% Formic Acid .

  • Wash the cartridge with 4 mL of Methanol .

  • Dry the cartridge under a high vacuum for approximately 1-2 minutes to remove any residual wash solvent.

Step 5: Analyte Elution Purpose: To disrupt the ionic interaction and elute the target analyte.

  • Place a clean collection tube under the SPE cartridge.

  • Add 8 mL of the Elution Solvent (2-5% Ammonium Hydroxide in Methanol) to the cartridge. The basic solution neutralizes the charge on the analyte, breaking its bond with the SCX sorbent and allowing it to be eluted.

  • Allow the solvent to percolate through the sorbent bed slowly to ensure complete elution.

Step 6: Eluate Post-Treatment

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a small, precise volume of the analytical mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis by LC-MS, GC-MS, or another suitable technique.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution p1 Dissolve Sample in 1% Formic Acid p2 Vortex / Sonicate p1->p2 p3 Centrifuge p2->p3 p4 Collect Supernatant p3->p4 s2 Load Sample p4->s2 Load Supernatant s1 Condition Cartridge (Methanol, Water, Acid) s1->s2 s3 Wash Cartridge (Acid, Methanol) s2->s3 s4 Elute Analyte (NH₄OH in Methanol) s3->s4 e1 Evaporate Eluate s4->e1 Collect Eluate e2 Reconstitute Residue e1->e2 e3 Analyze (LC-MS/GC-MS) e2->e3

Caption: Proposed SPE workflow for the extraction of this compound.

Quantitative Data for Nitrosamines (Reference Table)

Analyte(s)MatrixMethodSorbent/TechniqueRecovery (%)LODLOQCitation
NDMA, NDEA, NDIPA, NIPEA, NMORCough SyrupSPE-GC-MSStrong Cation-Exchange90 - 1200.02-0.1 ng/mL-[6]
Nine N-NitrosaminesDrinking WaterSPE-LC-HRMSBased on EPA Method 52168 - 830.4-12 ng/L-[7]
NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBALosartan (Drug)Direct Inject-LC-HRMSN/A (Dilute-and-shoot)-0.10 ng/mL (NDMA)0.30 ng/mL (NDMA)[4]
Seven N-NitrosaminesStandardsGC-MS/MSN/A (Direct Injection)--0.5-50 ng/L (Calib. Range)[2]
Twelve N-NitrosaminesMedicinesLC-MS/MSN/A (Extraction)--0.05 µg/g[8]
Eight N-NitrosaminesSolventsLC-MS/MSEvaporation/Dilution--<1 ppb[9]

Abbreviations: NDMA (N-Nitrosodimethylamine), NDEA (N-Nitrosodiethylamine), NDIPA (N-Nitrosodiisopropylamine), NIPEA (N-Nitrosoisopropylethylamine), NMOR (N-Nitrosomorpholine), NEIPA (N-Nitrosoethylisopropylamine), NDBA (N-Nitrosodibutylamine), NMBA (N-Nitroso-N-methyl-4-aminobutyric acid), LOD (Limit of Detection), LOQ (Limit of Quantification).

Conclusion and Recommendations

The provided SPE protocol offers a robust and scientifically-grounded methodology for the extraction and concentration of this compound from various sample matrices, particularly pharmaceuticals. The use of a strong cation-exchange sorbent is well-justified based on the successful application of this technique for the parent compounds, ephedrine and pseudoephedrine.[4][5][7]

It is imperative for researchers and scientists to perform in-house validation of this proposed method for their specific matrix and analytical instrumentation. Key validation parameters should include specificity, linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The reference data in the table above can serve as a useful benchmark for expected performance. Given the potential for thermal degradation of some nitrosamines, LC-MS is often the preferred analytical endpoint over GC-MS.[10]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine, a sympathomimetic amine, is a critical active pharmaceutical ingredient (API) used in the treatment of various conditions, including hypotension during anesthesia and bronchial asthma.[1] Due to its stimulant properties and its use as a precursor in the illicit synthesis of methamphetamine, the impurity profile of ephedrine is of significant interest to ensure its quality, safety, and efficacy, as well as for forensic applications.[2]

This document provides detailed application notes and protocols for the impurity profiling of ephedrine and its related compounds. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the identification and quantification of process-related impurities, degradation products, and other related substances.

Common Impurities and Their Origins

Impurities in ephedrine can originate from the manufacturing process, degradation of the drug substance, or from the starting materials and intermediates.[3] Key related compounds and impurities include:

  • Pseudoephedrine: A diastereomer of ephedrine, it is a common process-related impurity.[2]

  • Norephedrine (Phenylpropanolamine): A potential precursor or process impurity.[4]

  • Methylephedrine: A related alkaloid that can be present as an impurity.[5]

  • Methcathinone (Ephedrone): An oxidation product of ephedrine, it is a significant degradation impurity.[6][7]

  • Other Related Alkaloids: Depending on the source and synthesis route, other ephedra alkaloids may be present.[5]

Quantitative Data Summary

The following tables summarize the acceptance criteria for impurities in ephedrine and its salts as specified in the United States Pharmacopeia (USP) and British Pharmacopoeia (BP). These limits are crucial for ensuring the quality of the drug substance.

Table 1: USP Impurity Limits for Ephedrine and its Salts [8][9][10]

TestEphedrineEphedrine SulfateEphedrine Hydrochloride
Assay 98.5% - 100.5% (anhydrous basis)98.0% - 101.0% (dried basis)98.0% - 100.5% (dried basis)
Residue on Ignition ≤ 0.1%≤ 0.1%≤ 0.1%
Ordinary Impurities Specified test to be performedSpecified test to be performedSpecified test to be performed
Chloride ≤ 0.030%≤ 0.14%-
Sulfate No turbidity within 10 minutes-No turbidity within 10 minutes
Loss on Drying ≤ 0.5% (anhydrous)≤ 0.5%≤ 0.5%
Water 4.5% - 5.5% (hydrated)--

Table 2: British Pharmacopoeia (BP) Reference Standard for Pseudoephedrine Hydrochloride [11]

TestSpecification
Declared Content 99.9% of C₁₀H₁₅NO,HCl

Experimental Protocols

This section provides detailed protocols for the analysis of ephedrine and its related impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: HPLC Method for the Determination of Ephedrine and Pseudoephedrine Impurities

This method is suitable for the quantification of ephedrine and its primary diastereomeric impurity, pseudoephedrine.

4.1.1. Materials and Reagents

  • Ephedrine Hydrochloride/Sulfate Reference Standard (USP or equivalent)

  • Pseudoephedrine Hydrochloride Reference Standard (BP or equivalent)[12]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 50 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm[2]

4.1.3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ephedrine and Pseudoephedrine reference standards in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the ephedrine bulk drug sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.[13]

4.1.4. System Suitability

  • Tailing Factor: For the ephedrine peak, the tailing factor should not be more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the ephedrine peak should not be less than 2000.

  • Resolution: The resolution between the ephedrine and pseudoephedrine peaks should be not less than 2.0.

4.1.5. Analysis Procedure

Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the amount of each impurity in the sample.

Protocol 2: UPLC-MS/MS Method for the Identification and Quantification of Methcathinone (Degradation Impurity)

This method is highly sensitive and specific for the detection of the degradation product methcathinone.[6]

4.2.1. Materials and Reagents

  • Ephedrine Hydrochloride Reference Standard

  • Methcathinone Reference Standard

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

4.2.2. UPLC-MS/MS Conditions

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.03% Ammonium formate in water (pH 3.0)
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-1 min: 5% B, 1-10 min: 5-95% B, 10-12 min: 95% B, 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ephedrine: 166.1 > 148.1, Methcathinone: 164.1 > 146.1

4.2.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of methcathinone in methanol and further dilute with the initial mobile phase composition to create a series of calibration standards.

  • Sample Solution: Dissolve the ephedrine sample in the initial mobile phase composition to a suitable concentration.

4.2.4. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[14]

Visualizations

The following diagrams illustrate the key relationships and workflows in ephedrine impurity profiling.

cluster_precursors Precursors & Starting Materials cluster_api Active Pharmaceutical Ingredient cluster_impurities Related Compounds & Impurities Phenylpropanolamine (Norephedrine) Phenylpropanolamine (Norephedrine) Ephedrine Ephedrine Phenylpropanolamine (Norephedrine)->Ephedrine Synthesis Pseudoephedrine Pseudoephedrine Ephedrine->Pseudoephedrine Isomerization Methylephedrine Methylephedrine Ephedrine->Methylephedrine Process Impurity Methcathinone Methcathinone Ephedrine->Methcathinone Oxidation/Degradation

Caption: Chemical relationships between ephedrine and its key impurities.

Start Start Sample_Preparation Sample Preparation (Dissolution in Mobile Phase) Start->Sample_Preparation HPLC_Analysis HPLC Analysis (Isocratic Elution) Sample_Preparation->HPLC_Analysis Routine Analysis UPLC_MS_Analysis UPLC-MS/MS Analysis (Gradient Elution) Sample_Preparation->UPLC_MS_Analysis Degradation/Trace Analysis Data_Acquisition Data Acquisition (Chromatograms & Spectra) HPLC_Analysis->Data_Acquisition UPLC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration & Identification) Data_Acquisition->Data_Processing Quantification Quantification of Impurities Data_Processing->Quantification Reporting Reporting (Impurity Profile Report) Quantification->Reporting End End Reporting->End

Caption: General experimental workflow for ephedrine impurity profiling.

References

Application Notes and Protocols for the Separation of N-Nitrosamine Impurities using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamine impurities are a class of compounds that have been identified as probable human carcinogens. Their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies and manufacturers worldwide. Consequently, robust and sensitive analytical methods are required for their accurate detection and quantification. While liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common techniques, capillary electrophoresis (CE) offers a powerful alternative with advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.

These application notes provide detailed protocols for the separation and analysis of common N-nitrosamine impurities using two capillary electrophoresis techniques: Micellar Electrokinetic Chromatography (MEKC) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Principle of Separation: Micellar Electrokinetic Chromatography (MEKC)

N-nitrosamines are typically neutral molecules and therefore cannot be separated by conventional capillary zone electrophoresis (CZE). MEKC overcomes this limitation by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC). This forms micelles, which act as a pseudo-stationary phase. The separation of neutral analytes is then based on their differential partitioning between the aqueous mobile phase and the interior of the micelles.

dot

Caption: Principle of MEKC for separating neutral N-nitrosamines.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described CE methods for the analysis of various N-nitrosamine impurities.

Table 1: Quantitative Performance of MEKC-UV Method for N-Nitrosamines

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
N-nitrosodipropylamine (NDPA)0.16 - 0.430.54 - 1.44
N-nitrosodibutylamine (NDBA)0.16 - 0.430.54 - 1.44
N-nitrosodiphenylamine (NDPhA)0.16 - 0.430.54 - 1.44
Dimethylnitrosamine (DMN)0.16 - 0.27 (as mg/L)0.52 - 0.90 (as mg/L)
Diethylnitrosamine (DEN)0.16 - 0.27 (as mg/L)0.52 - 0.90 (as mg/L)
N-nitrosopyrrolidine (NPYR)0.16 - 0.27 (as mg/L)0.52 - 0.90 (as mg/L)
N-nitrosomorpholine (NMOR)0.16 - 0.27 (as mg/L)0.52 - 0.90 (as mg/L)
N-nitrosopiperidine (NPIP)0.16 - 0.27 (as mg/L)0.52 - 0.90 (as mg/L)

Table 2: Quantitative Performance of CE-nanoESI-MS Method for NDMA

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
N-nitrosodimethylamine (NDMA)0.31.0

Experimental Protocols

Protocol 1: MEKC-UV for the Separation of NDPA, NDBA, and NDPhA

This protocol is adapted for the simultaneous separation of three N-nitrosamine impurities.

1. Instrumentation and Consumables:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)

  • Data acquisition and analysis software

  • N-nitrosodipropylamine (NDPA), N-nitrosodibutylamine (NDBA), and N-nitrosodiphenylamine (NDPhA) reference standards

  • Sodium dodecyl sulfate (SDS)

  • Sodium phosphate monobasic and dibasic

  • Sodium hydroxide (NaOH)

  • Deionized water

2. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 10 mM phosphate buffer and add 40 mM SDS. Adjust the pH to 8.0 with NaOH.

  • Capillary Conditioning Solution: 1 N NaOH.

  • Wash Solution: 0.1 N NaOH.

  • Standard Stock Solutions: Prepare individual stock solutions of NDPA, NDBA, and NDPhA in methanol at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the BGE to concentrations ranging from 2 to 100 µg/mL.

3. CE Method Parameters:

  • Capillary Temperature: 25 °C

  • Applied Voltage: 29 kV

  • Injection: Electrokinetic injection at 5 kV for 9 seconds.

  • Detection Wavelength: 230 nm

  • Analysis Time: Approximately 10 minutes.

4. Capillary Conditioning:

  • New Capillary: Flush with 1 N NaOH for 30 minutes, followed by deionized water for 30 minutes, and then equilibrate with the BGE for 30 minutes.

  • Between Runs: Flush with 0.1 N NaOH, deionized water, and BGE for 10 minutes each.

5. Sample Preparation:

  • Accurately weigh a suitable amount of the drug substance or crushed tablets.

  • Dissolve in a known volume of a suitable solvent (e.g., methanol or water, depending on the solubility of the active pharmaceutical ingredient).

  • Perform solid-phase extraction (SPE) if matrix interference is significant.

  • Filter the final extract through a 0.22 µm filter before injection.

6. Data Analysis:

  • Identify the peaks of the N-nitrosamines based on their migration times compared to the standards.

  • Quantify the impurities using a calibration curve constructed from the peak areas of the working standard solutions.

Protocol 2: CE-nanoESI-MS for the Determination of NDMA in Pharmaceuticals

This protocol is a highly sensitive method for the quantification of N-nitrosodimethylamine (NDMA).

1. Instrumentation and Consumables:

  • Capillary Electrophoresis system coupled to a Mass Spectrometer with a nano-electrospray ionization (nanoESI) source.

  • Fused-silica capillary to be used as both the separation column and the nanoESI emitter.

  • Data acquisition and analysis software.

  • N-nitrosodimethylamine (NDMA) reference standard.

  • Ammonium acetate.

  • Formic acid.

  • Methanol.

  • Deionized water.

2. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a solution of 20 mM ammonium acetate in 10% methanol, adjusted to pH 4.5 with formic acid.

  • Standard Stock Solution: Prepare a stock solution of NDMA in methanol at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the BGE to the desired concentration range (e.g., 1-100 ng/mL).

3. CE-MS Method Parameters:

  • Separation Voltage: 20 kV

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Capillary Temperature: 25 °C

  • MS Detection:

    • Ionization Mode: Positive nanoESI

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of protonated NDMA.

4. Sample Preparation:

  • Dissolve the pharmaceutical sample (e.g., valsartan drug substance or tablets) in a suitable solvent.

  • The sample preparation should be optimized to minimize matrix effects. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Filter the final sample solution through a 0.22 µm syringe filter before analysis.

5. Data Analysis:

  • Extract the ion chromatogram for the specific m/z of NDMA.

  • Quantify NDMA using an external calibration curve generated from the peak areas of the working standard solutions.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of N-nitrosamine impurities in pharmaceutical products using capillary electrophoresis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Drug Substance or Drug Product Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Extraction Extraction (LLE or SPE) Dissolution->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Hydrodynamic or Electrokinetic Injection Filtration->Injection Separation Capillary Electrophoresis Separation Injection->Separation Detection UV or MS Detection Separation->Detection Peak_ID Peak Identification (Migration Time) Detection->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Report Reporting of Results Quantification->Report

Application of Thermal Energy Analyzer (TEA) for the Analysis of N-Nitroso Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso compounds, or nitrosamines, are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens. These compounds can form under various conditions and have been detected in a wide range of products, including pharmaceuticals, food and beverages, rubber products, and cosmetics. The potential health risks associated with nitrosamine exposure have led to stringent regulatory requirements for their monitoring and control, necessitating highly sensitive and selective analytical methods for their detection and quantification.

The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for nitroso- and nitro-containing compounds. Since its development in the 1960s, it has become a standard method for nitrosamine analysis. The TEA's high selectivity for the N-NO functional group minimizes matrix interference, a common challenge with other detection methods like mass spectrometry (MS). This makes it a robust and reliable tool for analyzing complex sample matrices. The TEA can be coupled with gas chromatography (GC) for the analysis of volatile nitrosamines or with high-performance liquid chromatography (HPLC) for non-volatile species, providing a versatile platform for comprehensive nitrosamine analysis.

This document provides detailed application notes and protocols for the use of TEA in the analysis of N-nitroso compounds, with a focus on applications relevant to the pharmaceutical industry and other regulated sectors.

Principle of Thermal Energy Analysis (TEA)

The fundamental principle of the TEA detector relies on the selective thermal cleavage of the N-nitroso (N-NO) bond and the subsequent chemiluminescent detection of the liberated nitric oxide (NO) radical. The process can be summarized in the following steps:

  • Separation: The sample is first introduced into a chromatographic system, typically a GC or HPLC, to separate the individual components.

  • Pyrolysis: The effluent from the chromatograph enters a high-temperature pyrolyzer (typically set at ~500°C for nitrosamines). The thermal energy specifically cleaves the relatively weak N-NO bond, releasing a nitric oxide (NO) radical.

  • Reaction with Ozone: The liberated NO radical is then transferred under vacuum to a reaction chamber where it is mixed with ozone (O₃), which is generated within the instrument. The reaction between NO and O₃ produces electronically excited nitrogen dioxide (NO₂*).

  • Chemiluminescence: The excited nitrogen dioxide (NO₂*) is unstable and rapidly decays to its ground state, emitting a photon of light in the near-infrared region of the spectrum (>600 nm).

  • Detection: This emitted light is detected by a sensitive photomultiplier tube (PMT). The intensity of the light is directly proportional to the amount of NO radical and, therefore, to the concentration of the N-nitroso compound in the original sample.

This highly specific reaction pathway ensures that only compounds capable of releasing an NO radical under these conditions are detected, providing excellent selectivity for nitrosamines.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of various N-nitroso compounds using GC-TEA in different matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Volatile N-Nitrosamines by GC-TEA

N-Nitroso CompoundAbbreviationMatrixLODLOQReference
N-NitrosodimethylamineNDMASausages--
N-NitrosodiethylamineNDEASausages--
N-NitrosopiperidineNPIPSausages--
N-NitrosopyrrolidineNPYRSausages--
N-NitrosodibutylamineNDBAWater0.21 ± 0.03 µg/L0.72 ± 0.11 µg/L
N-NitrosodiethanolamineNDELARubber/Latex-10-20 ppb
Various Volatile Nitrosamines-Rubber/Latex0.02 ng (absolute)3 µg/kg

Table 2: Performance Data for GC-MS Analysis of Nitrosamines (for comparison)

N-Nitroso CompoundAbbreviationWorking RangeLOD (µg/L)LOQ (µg/L)Reference
11 NitrosaminesVarious10 - 386.7 µg/L>0.99890.7 - 8.92.3 - 29.8

Experimental Protocols

Protocol 1: Analysis of Volatile Nitrosamines in Pharmaceutical Tablets (e.g., Metformin, Ranitidine) by GC-TEA

This protocol is a general guideline for the extraction and analysis of volatile nitrosamines from solid dosage forms.

1. Sample Preparation (Methanol Extraction)

  • Weigh and crush a sufficient number of tablets to obtain a representative sample. For example, for Ranitidine, use 10 tablets.

  • Transfer the powdered sample to a suitable volumetric flask (e.g., 5 mL).

  • Add a known volume of methanol to the flask.

  • Vortex the mixture for several minutes to ensure thorough extraction of the nitrosamines.

  • Centrifuge the sample to pellet the excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

2. GC-TEA Instrumental Parameters

ParameterSettingReference
Gas Chromatograph Ellutia 200 Series GC or equivalent
Detector Ellutia 810 Series TEA
Injector 150°C, Splitless (0.8 min split time)
Injection Volume 1 µL
Carrier Gas Helium at 4.0 psi (constant flow)
Column 20 m x 0.53 mm, 1.0-μm DB-PSWAX
Oven Temperature Program 40°C (hold 1 min), then 15°C/min to 150°C, then 10°C/min to 190°C (hold 1 min)
TEA Pyrolyzer Temperature 500°C
TEA Interface Temperature 200°C-
TEA Reaction Chamber Pressure 1-2 Torr-

3. Calibration

  • Prepare a series of calibration standards of the target nitrosamines in methanol.

  • Inject the standards into the GC-TEA system to generate a calibration curve.

  • The system should demonstrate good linearity, with r² values >0.99 for all analytes.

Protocol 2: Apparent Total Nitrosamine Content (ATNC) Analysis

The ATNC method provides a rapid screening tool to determine the total nitrosamine content in a sample, including both volatile and non-volatile species.

1. Principle

Instead of thermal pyrolysis, the ATNC method uses a chemical reaction to liberate the NO radical from all nitrosamines present in the sample. The sample is injected into a refluxing solvent (e.g., ethyl acetate) containing hydrobromic acid (HBr). The HBr cleaves the N-NO bond, and the resulting NO is purged into the TEA detector for quantification.

2. Sample Preparation

  • Liquid Samples: Can often be injected directly. Viscous samples may require dilution.

  • Solid Samples: Need to be ground and extracted into a suitable solvent (e.g., methanol, dichloromethane, water).

3. Instrumental Setup

  • A reaction vessel containing refluxing ethyl acetate with HBr is connected to the TEA detector via a nitrogen purge line.

  • The sample is injected directly into the reaction vessel.

  • The nitrogen gas stream carries the liberated NO into the TEA for detection.

  • Many systems use a switching valve to allow the same TEA unit to be used for both GC-TEA and ATNC analysis.

4. Quantification

The results are typically reported as total N-NO content in ppb or ppm. Samples that show a positive result in the ATNC screening can then be subjected to speciated analysis by GC-TEA or HPLC-TEA to identify and quantify the individual nitrosamines present.

Visualizations

TEA_Principle cluster_pyrolysis Pyrolyzer (~500°C) cluster_reaction Reaction Chamber cluster_detection Detection Nitrosamine R₁R₂N-N=O (Nitrosamine) Cleavage Thermal Cleavage Nitrosamine->Cleavage NO_Radical •NO (Nitric Oxide Radical) Cleavage->NO_Radical Reaction Reaction NO_Radical->Reaction Ozone O₃ (Ozone) Ozone->Reaction Excited_NO2 NO₂* (Excited Nitrogen Dioxide) Reaction->Excited_NO2 Decay Decay Excited_NO2->Decay Photon (Photon Emission) Decay->Photon PMT Photomultiplier Tube (PMT) Signal α [Nitrosamine] Photon->PMT

Application Notes and Protocols for In Vitro Bioassays: N-Nitrosoephedrine Toxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Nitrosoephedrine (NEP) is an N-nitroso compound that can be formed from the precursor drug ephedrine. Like many N-nitrosamines, NEP is a potential mutagen and carcinogen, raising significant safety concerns for its presence as an impurity in pharmaceutical products and other materials.[1][2] The genotoxicity of many nitrosamines, including NEP, is not direct-acting; it requires metabolic activation by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates that can interact with DNA.[3][4][5] Consequently, in vitro bioassays for NEP toxicity screening must incorporate a metabolic activation system, such as a liver S9 fraction, or utilize metabolically competent cell lines.[1][3]

This document provides detailed protocols for a panel of recommended in vitro bioassays to screen for the potential cytotoxicity and genotoxicity of this compound, intended for use by researchers and professionals in toxicology and drug development.

Metabolic Activation Pathway of this compound

The primary mechanism for the genotoxicity of N-nitrosamines involves enzymatic hydroxylation at the α-carbon position relative to the nitroso group, a reaction catalyzed by CYP enzymes.[4][6] This creates an unstable α-hydroxy-nitrosamine, which spontaneously decomposes to form an aldehyde and a highly reactive diazonium ion. This ion is a potent electrophile that can alkylate DNA bases, leading to mutations and potential carcinogenicity.[4][5]

G cluster_bioactivation Bioactivation in Hepatocyte NEP This compound (NEP) AlphaHydroxy α-Hydroxy this compound (Unstable Intermediate) NEP->AlphaHydroxy α-Hydroxylation CYP Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) CYP->AlphaHydroxy Decomposition Spontaneous Decomposition AlphaHydroxy->Decomposition Diazonium Electrophilic Diazonium Ion Decomposition->Diazonium Adducts DNA Adducts (e.g., O6-alkylguanine) Diazonium->Adducts Alkylation DNA Nuclear DNA DNA->Adducts Mutation Gene Mutations Adducts->Mutation

Figure 1: Metabolic activation pathway of this compound leading to DNA damage.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical. Studies have shown that this compound exhibits significant mutagenic activity in the Ames test, specifically in the presence of a metabolic activation system (S9 fraction).[3] The protocol below is based on the pre-incubation method, which is often more sensitive for detecting nitrosamines.

Experimental Workflow: Ames Test

G start Start prep_bacteria Prepare Overnight Culture (S. typhimurium TA98, TA100) start->prep_bacteria prep_mix Prepare Test Mixture: - NEP (various conc.) - Bacterial Culture - S9 Mix or Buffer prep_bacteria->prep_mix pre_incubate Pre-incubation (20-30 min at 37°C) prep_mix->pre_incubate add_agar Add Top Agar pre_incubate->add_agar plate Pour onto Minimal Glucose Agar Plates add_agar->plate incubate Incubate (48-72 hours at 37°C) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data & Assess Mutagenicity count->analyze end End analyze->end

Figure 2: Experimental workflow for the pre-incubation Ames test.
Protocol: Ames Test for this compound

1. Materials:

  • Test Strains: Salmonella typhimurium strains TA98 and TA100.

  • Metabolic Activation: Aroclor-1254 induced hamster liver S9 fraction (as hamster S9 is effective for nitrosamines) and cofactor solution (NADP, G6P).[3]

  • Media: Nutrient broth, minimal glucose agar plates, top agar (containing traces of histidine and biotin).

  • Test Compound: this compound (NEP), dissolved in a suitable solvent (e.g., DMSO).

  • Controls:

    • Negative (Solvent) Control: Vehicle used to dissolve NEP.

    • Positive Control without S9: (e.g., 4-Nitro-o-phenylenediamine for TA98, Sodium Azide for TA100).

    • Positive Control with S9: (e.g., 2-Aminoanthracene).

2. Procedure:

  • Bacterial Preparation: Inoculate the tester strains into nutrient broth and grow overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.

  • Test Mixture Preparation: In sterile tubes, add the following in order:

    • 0.1 mL of bacterial culture.

    • 0.05 mL of NEP solution at various concentrations.

    • 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).

  • Pre-incubation: Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes.

  • Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. Assess for cytotoxicity by observing the background bacterial lawn.

3. Data Analysis:

  • A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean of the solvent control.

  • Data should be presented in a tabular format comparing colony counts across different NEP concentrations, with and without S9 activation.

Representative Data Table
This compound (µ g/plate )Mean Revertant Colonies (-S9)Mean Revertant Colonies (+S9)Fold Increase over Control (+S9)
0 (Solvent Control)25 ± 430 ± 51.0
1028 ± 375 ± 92.5
5030 ± 5180 ± 216.0
10026 ± 6350 ± 3511.7
Positive Control>1000>1000>30

Note: Data are hypothetical and for illustrative purposes, based on the known mutagenic activity of NEP with metabolic activation.[3]

Cytotoxicity Assessment: Cell Viability Assays

Before conducting more complex genotoxicity assays in mammalian cells, it is crucial to determine the cytotoxic potential of NEP. This establishes a relevant concentration range where genotoxic effects can be assessed without being confounded by overt cell death.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

1. Materials:

  • Cell Line: Human hepatoma cells (e.g., HepG2 or HepaRG) are recommended due to their metabolic competence.[1]

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Reagents: this compound (NEP), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Equipment: 96-well plates, plate reader (570 nm).

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NEP in culture medium and treat the cells. Include untreated and solvent controls. Incubate for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage relative to the solvent control: (Absorbance_treated / Absorbance_control) * 100.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). Genotoxicity assays should typically use concentrations up to the IC₁₀ or IC₂₀.

Representative Data Table: Cytotoxicity
This compound (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Control)0.850100
100.84599.4
500.81095.3
1000.72585.3
2500.55064.7
5000.41548.8
10000.21024.7

Note: Data are hypothetical and for illustrative purposes.

Mammalian Cell Genotoxicity: In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division. This is a key follow-up to a positive Ames test to confirm genotoxicity in mammalian cells.

Experimental Workflow: Micronucleus Assay

G start Start seed_cells Seed Mammalian Cells (e.g., HepaRG, TK6) start->seed_cells treat Treat with NEP ± S9 Mix (for 3-6 hours) seed_cells->treat wash Wash and Add Fresh Medium treat->wash add_cytoB Add Cytochalasin B (Blocks Cytokinesis) wash->add_cytoB incubate Incubate for 1.5-2.0 Cell Cycles add_cytoB->incubate harvest Harvest Cells incubate->harvest fix_stain Fix Cells and Stain DNA (e.g., with DAPI or Giemsa) harvest->fix_stain score Score Micronuclei in Binucleated Cells via Microscopy or Flow Cytometry fix_stain->score analyze Analyze Data & Assess Genotoxicity score->analyze end End analyze->end

Figure 3: Experimental workflow for the in vitro micronucleus assay.
Protocol: In Vitro Micronucleus Assay

1. Materials:

  • Cell Line: Metabolically competent cells like HepaRG are preferred.[1] Alternatively, cells like TK6 or CHO can be used with an exogenous S9 mix.[8]

  • Reagents: this compound (NEP), Cytochalasin B, Fixative (Methanol:Acetic Acid), Staining solution (e.g., DAPI, Giemsa).

  • Controls:

    • Negative (Solvent) Control.

    • Positive Control without S9: (e.g., Mitomycin C).

    • Positive Control with S9: (e.g., Cyclophosphamide).

2. Procedure:

  • Cell Seeding: Seed cells onto coverslips in a multi-well plate or in flasks.

  • Treatment: Treat cells with NEP at non-cytotoxic concentrations (determined from viability assays) for a short period (e.g., 3-6 hours), both with and without S9 activation (if using non-metabolically competent cells).

  • Recovery and Cytokinesis Block: Wash the cells to remove the compound and add fresh medium containing Cytochalasin B. This arrests cytokinesis, leading to the accumulation of binucleated cells.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting: Harvest the cells using a hypotonic treatment followed by fixation.

  • Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain.

  • Scoring: Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.

3. Data Analysis:

  • Calculate the frequency of micronucleated binucleated cells (%MNBN).

  • A positive result is a significant, dose-dependent increase in %MNBN compared to the solvent control.

  • Cytotoxicity can be assessed concurrently using the Cytokinesis-Block Proliferation Index (CBPI).

References

Enhanced Ames Test Protocol for the Evaluation of N-Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. The bacterial reverse mutation assay, or Ames test, is a cornerstone for assessing the mutagenic potential of such impurities.[1] However, standard Ames test protocols (OECD 471) have shown limitations in detecting the mutagenicity of certain N-nitrosamines, leading to the development of an "enhanced" protocol with increased sensitivity.[2]

This document provides a detailed application note and an experimental protocol for conducting the enhanced Ames test for N-nitrosamines. The modifications, supported by extensive research and regulatory guidance, are designed to optimize the metabolic activation of these compounds, thereby providing a more accurate assessment of their mutagenic risk.[3][4] This enhanced protocol is crucial for the safety assessment of N-nitrosamine drug substance-related impurities (NDSRIs) and other nitrosamine contaminants.[2][3]

Principle of the Enhanced Ames Test

The enhanced Ames test operates on the same principle as the standard assay: detecting reverse mutations in amino acid-requiring bacterial strains exposed to a test substance. The key modifications lie in the pre-incubation conditions and the metabolic activation system, which are tailored to the specific biochemistry of N-nitrosamine activation.[5][6] Most N-nitrosamines are pro-mutagens, requiring metabolic activation by cytochrome P450 (CYP) enzymes to exert their mutagenic effect.[7][8] The enhanced protocol employs a higher concentration of liver S9 fraction from both rats and hamsters to ensure robust and sensitive detection.[4][9]

Key Enhancements to the Standard Protocol

Several critical adjustments to the standard OECD 471 guideline are recommended for testing N-nitrosamines:[2][10]

  • Metabolic Activation System: Utilization of both hamster and rat liver S9 fractions at a higher concentration (30% v/v).[4][9] Hamster liver S9, in particular, has demonstrated greater sensitivity for some nitrosamines.[4] The S9 fractions should be prepared from rodents treated with enzyme inducers like a combination of phenobarbital and β-naphthoflavone.[1][8]

  • Assay Method: The pre-incubation method is mandatory, with a recommended pre-incubation time of 30 minutes.[2] This allows for more efficient metabolic activation of the N-nitrosamine before plating.

  • Bacterial Strains: A specific panel of bacterial strains is recommended to detect a broad range of mutations. This includes Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).[2][9]

  • Positive Controls: In addition to standard positive controls for each strain, the inclusion of known mutagenic N-nitrosamines (e.g., N-nitrosodimethylamine - NDMA, N-nitrosodiethylamine - NDEA) is crucial to verify the sensitivity of the test system for this specific chemical class.[11] The choice of N-nitrosamine positive controls should be justified based on the anticipated metabolism of the test compound.[2]

Data Presentation

The following tables summarize the key parameters and comparative sensitivity of the enhanced Ames test protocol.

Table 1: Recommended Strains and Mutation Types
Tester StrainMutation Type Detected
S. typhimurium TA98Frameshift
S. typhimurium TA100Base-pair substitution
S. typhimurium TA1535Base-pair substitution
S. typhimurium TA1537Frameshift
E. coli WP2 uvrA (pKM101)Base-pair substitution
Table 2: Comparison of Standard vs. Enhanced Ames Test Conditions for N-Nitrosamines
ParameterStandard Ames Test (OECD 471)Enhanced Ames Test for N-Nitrosamines
Assay Method Plate incorporation or pre-incubationPre-incubation (30 minutes) [2]
Metabolic Activation Typically 10% rat liver S930% rat liver S9 and 30% hamster liver S9 [4][9]
Positive Controls Strain-specific positive controlsStrain-specific controls + two N-nitrosamine positive controls [2]
Table 3: Sensitivity and Specificity of Different S9 Conditions for N-Nitrosamines
S9 ConditionSensitivitySpecificity
10% Rat S9 (Standard)LowerHigher
30% Hamster S990%[4]~45%[4]
30% Rat and 30% Hamster S9 (Pooled results)93%[4]Lower

Note: Increased sensitivity with 30% S9 can be associated with a decrease in specificity.[4]

Experimental Protocol: Enhanced Ames Test for N-Nitrosamines

This protocol outlines the key steps for performing the enhanced Ames test. It is essential to follow Good Laboratory Practice (GLP) principles throughout the experiment.

Materials and Reagents
  • Bacterial Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

  • Metabolic Activation System: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat and hamster liver S9, S9 Cofactor Mix (NADP, G6P).

  • Media: Nutrient broth, top agar (with histidine-biotin for Salmonella, tryptophan for E. coli), minimal glucose agar plates.

  • Test Substance: N-nitrosamine to be tested, dissolved in a suitable solvent (e.g., water, DMSO).

  • Positive Controls: Strain-specific positive controls (e.g., 2-nitrofluorene, sodium azide), and two N-nitrosamine positive controls (e.g., NDMA, NDEA).

  • Negative/Solvent Control: The solvent used to dissolve the test substance.

Experimental Procedure
  • Bacterial Culture Preparation: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.

  • Preparation of Test Solutions: Prepare a range of concentrations of the test substance. The highest concentration should be selected based on solubility and cytotoxicity.

  • Pre-incubation:

    • In a sterile tube, add 100 µL of the bacterial culture.

    • Add 50 µL of the test substance solution or control.

    • For assays with metabolic activation, add 500 µL of the 30% rat or hamster S9 mix. For assays without metabolic activation, add 500 µL of phosphate buffer.

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking.

  • Plating:

    • After pre-incubation, add 2 mL of molten top agar to each tube.

    • Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Assess for cytotoxicity by observing the background bacterial lawn.

Data Analysis and Interpretation
  • A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the solvent control value for strains TA98, TA100, and WP2 uvrA (pKM101), and at least triple for strains TA1535 and TA1537.[8]

  • The results should be reproducible.

  • The positive and negative controls must yield the expected results for the assay to be considered valid.

Visualizations

Enhanced_Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacteria Bacterial Culture (Overnight Growth) Preincubation Pre-incubation (37°C, 30 min) Bacteria->Preincubation Test_Substance Test Substance & Controls Preparation Test_Substance->Preincubation S9_Mix S9 Mix Preparation (30% Rat or Hamster) S9_Mix->Preincubation Plating Addition of Top Agar & Plating Preincubation->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Scoring Colony Counting Incubation->Scoring Interpretation Data Interpretation (Fold Increase) Scoring->Interpretation

Caption: Workflow of the Enhanced Ames Test for N-Nitrosamines.

Nitrosamine_Metabolic_Activation Nitrosamine N-Nitrosamine (Pro-mutagen) Alpha_Hydroxylation α-Hydroxylation Nitrosamine->Alpha_Hydroxylation Metabolic Activation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate CYP450 Cytochrome P450 Enzymes (in S9 Mix) CYP450->Alpha_Hydroxylation Dealkylation Spontaneous Decomposition Unstable_Intermediate->Dealkylation Diazoalkane Alkyldiazonium Ion Dealkylation->Diazoalkane DNA_Adduct DNA Adducts Diazoalkane->DNA_Adduct Alkylation of DNA Mutation Mutation DNA_Adduct->Mutation

Caption: Metabolic Activation Pathway of N-Nitrosamines.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Nitrosoephedrine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Nitrosoephedrine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include proteins, lipids, salts, and excipients from a drug formulation.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[3][4] Both phenomena can significantly impact the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of this compound.[1][4]

Q2: What are the common causes of matrix effects in LC-MS?

A2: The primary cause of matrix effects is the competition for ionization between the analyte (this compound) and co-eluting matrix components in the electrospray ionization (ESI) source.[1] Highly abundant or easily ionizable compounds in the matrix can suppress the ionization of the target analyte. Other contributing factors include:

  • Changes in droplet surface tension: Matrix components can alter the physical properties of the ESI droplets, affecting solvent evaporation and ion release.[3][4]

  • Ion pairing: Some matrix components can form neutral adducts with the analyte ions in the gas phase, preventing their detection.[3]

  • Viscosity: High sample viscosity can hinder efficient nebulization and desolvation.[4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method is the post-extraction addition technique. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank sample extract that has been spiked with the same concentration of this compound after extraction. A significant difference in peak areas indicates the presence of matrix effects.

Another qualitative method is the post-column infusion experiment. A constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column and before the MS detector. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention times of matrix components indicates ion suppression or enhancement, respectively.

Troubleshooting Guides

Problem 1: Poor sensitivity and inconsistent results for this compound.

This is a classic sign of ion suppression due to matrix effects. The following troubleshooting workflow can help you identify and mitigate the issue.

cluster_0 Troubleshooting Workflow for Ion Suppression A Start: Poor Sensitivity/ Inconsistent Results B Step 1: Assess Matrix Effect (Post-Extraction Addition) A->B C Is Matrix Effect > 15%? B->C D Step 2: Optimize Sample Preparation C->D Yes I No Significant Matrix Effect. Investigate other causes. C->I No E Step 3: Optimize Chromatographic Conditions D->E F Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Step 5: Adjust Mass Spectrometer Settings F->G H End: Method Optimized G->H

Caption: A logical workflow for troubleshooting ion suppression in this compound LC-MS analysis.

Solution Guide for Troubleshooting Ion Suppression:

Step 2: Optimize Sample Preparation

Effective sample preparation is the most critical step in mitigating matrix effects by removing interfering components before analysis.[1][5]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in two immiscible liquids. For basic analytes like this compound, adjusting the pH of the aqueous phase to be at least two pH units above its pKa will render it uncharged and enhance its extraction into an organic solvent.[5]

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate this compound. A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be particularly effective at removing a wide range of interferences.

  • Protein Precipitation (PPT): While a simple and fast technique, PPT is often the least effective at removing matrix components and can lead to significant ion suppression.[6] If used, it should be followed by further cleanup steps.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

  • Sample Pre-treatment: Dilute the sample with an acidic solution (e.g., 2% formic acid in water) to ensure this compound is protonated.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the acidic solution.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with the acidic solution to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.

  • Elution: Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Step 3: Optimize Chromatographic Conditions

The goal is to chromatographically separate this compound from any remaining co-eluting matrix components.

  • Column Selection: A C18 column is a good starting point. For potentially polar interferences, a column with a different selectivity, such as a pentafluorophenyl (PFP) column, could provide better separation.

  • Mobile Phase Modification: Adjusting the mobile phase pH can alter the retention times of ionizable matrix components. The use of additives like formic acid can improve peak shape for this compound.[5]

  • Gradient Optimization: A shallower gradient can improve the resolution between the analyte and closely eluting interferences.[7]

Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the most effective way to compensate for matrix effects.[8] A deuterated analog of this compound, such as N-Nitrosopseudoephedrine-D3, is an ideal internal standard.[3] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement.[8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[8]

Step 5: Adjust Mass Spectrometer Settings

While less impactful than sample preparation and chromatography, optimizing MS parameters can help.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[3]

  • Source Parameters: Optimize parameters like capillary voltage, gas flow rates, and temperature to maximize the this compound signal relative to the background noise.

Problem 2: Difficulty in achieving the required Limit of Quantification (LOQ).

Even with an optimized method, reaching very low detection limits for this compound can be challenging due to baseline noise and residual matrix effects.

cluster_1 Workflow for Improving Limit of Quantification (LOQ) A Start: LOQ Not Met B Increase Sample Concentration/ Injection Volume A->B C Optimize MS/MS Transitions (Precursor -> Product Ions) B->C D Refine Sample Preparation for Analyte Enrichment C->D E Utilize a More Sensitive Mass Spectrometer D->E F End: LOQ Achieved E->F

Caption: A workflow for improving the limit of quantification for this compound analysis.

Solution Guide for Improving LOQ:
  • Increase Sample Concentration/Injection Volume: A straightforward approach is to concentrate the sample more during the evaporation step or to inject a larger volume onto the LC column. However, be aware that this can also increase the amount of matrix components introduced into the system.

  • Optimize MS/MS Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. This will maximize the signal-to-noise ratio.

  • Refine Sample Preparation for Analyte Enrichment: Techniques like SPE can be adapted to not only clean the sample but also to concentrate the analyte from a larger initial sample volume.

  • Utilize a More Sensitive Mass Spectrometer: If available, a more modern and sensitive mass spectrometer can provide the necessary boost in signal to achieve lower LOQs.

Data and Protocols

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 µm)[5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in methanol[5]
Flow Rate 0.70 mL/min[5]
Column Temperature 40 °C[5]
Injection Volume 30 µL[5]
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)[5]
This compound MRM To be determined empirically for your specific instrument
Dwell Time 12.0 ms[9]

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation85-95-(40-60)<15
Liquid-Liquid Extraction70-85-(10-25)<10
Solid-Phase Extraction90-105-(0-15)<5

Data is illustrative and will vary depending on the specific matrix and experimental conditions.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike this compound into the initial mobile phase at a known concentration.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the extracted matrix with this compound at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike a blank matrix sample with this compound at the same concentration as Set A before extraction.

  • Analyze all three sets by LC-MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100

A negative Matrix Effect value indicates ion suppression, while a positive value indicates ion enhancement.

References

Technical Support Center: Trace-Level N-Nitrosoephedrine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of trace-level N-Nitrosoephedrine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trace-level this compound?

A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is currently one of the most sensitive and selective methods for the detection of trace-level this compound and other nitrosamine impurities in various matrices, including pharmaceutical products.[1][2][3][4] This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for detection at very low concentrations.[3][4] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) also offers excellent sensitivity and selectivity.[5][6]

Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis?

A2: The LOD and LOQ for this compound can vary depending on the analytical method, instrumentation, and sample matrix. For LC-MS/MS methods, LOQs can be as low as 0.04 µg/mL with respect to a 20 mg/mL sample concentration.[1] Some advanced methods can achieve even lower detection limits, with LODs in the range of nanograms per liter (ng/L).[5][7] Regulatory bodies like the FDA have requirements for LOQs to be at or below certain levels, such as 0.03 ppm for products with a maximum daily dose of less than 880 mg/day.[3][8]

Q3: How can I minimize background noise and interference in my analysis?

A3: Minimizing background noise is crucial for achieving high sensitivity. Key strategies include:

  • Using high-purity solvents and reagents: Contamination from solvents and reagents is a common source of interference.[9]

  • Proper sample preparation: Employing effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove matrix components that may interfere with the analysis.[10][11]

  • Optimizing instrument parameters: Fine-tuning mass spectrometer settings, such as gas flows and voltages, can significantly improve the signal-to-noise ratio.[5]

  • Laboratory environment control: Be aware that nitrosamines can be present in the laboratory environment, including in items like nitrile gloves.[9]

Q4: What are the best practices for sample preparation for this compound analysis?

A4: The choice of sample preparation method depends on the sample matrix. For pharmaceutical tablets, a common approach involves grinding the tablets, dissolving the powder in a suitable solvent, and then performing an extraction.[10] Liquid-liquid extraction with dichloromethane is a frequently used technique.[10] It is also crucial to consider the stability of this compound during sample preparation and storage, as some nitrosamines can degrade under certain conditions, such as exposure to UV light.[4][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Inappropriate column chemistry. 2. Mobile phase incompatibility. 3. Column degradation.1. Ensure the use of a suitable column, such as a C18 column, for reversed-phase chromatography.[12] 2. Optimize the mobile phase composition, including the pH and organic solvent ratio. The use of formic acid in the mobile phase is common.[1][7] 3. Replace the column if it has exceeded its lifetime or shows signs of contamination.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal mass spectrometer settings. 2. Inefficient ionization. 3. Sample loss during preparation. 4. Matrix effects.1. Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows) and collision energy for MS/MS transitions.[5] 2. Select the appropriate ionization technique (e.g., ESI, APCI). Atmospheric Pressure Chemical Ionization (APCI) can be effective for nitrosamines.[13] 3. Evaluate the recovery of your sample preparation method by spiking a blank matrix with a known amount of analyte. 4. Dilute the sample or use a more effective cleanup method to reduce matrix suppression. The use of an internal standard can help to compensate for matrix effects.[5][7]
Inconsistent or Non-Reproducible Results 1. Variability in sample preparation. 2. Instrument instability. 3. Sample degradation.1. Ensure consistent and precise execution of the sample preparation protocol. Automated sample preparation can improve reproducibility.[9] 2. Check the stability of the LC-MS system by injecting a standard solution multiple times to assess retention time and peak area variability. 3. Investigate the stability of this compound in the sample matrix and during storage. Store samples appropriately, protected from light and at a suitable temperature.[9][10]
Presence of Contaminating Peaks 1. Contaminated solvents, reagents, or vials. 2. Carryover from previous injections. 3. Presence of nitrosamines in the laboratory environment.1. Use high-purity solvents and reagents and pre-screen them for nitrosamine contamination. 2. Implement a thorough needle wash protocol in the autosampler and inject blanks between samples to check for carryover. 3. Be mindful of potential sources of nitrosamine contamination in the lab, such as plasticizers and rubber materials.[9]

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the detection of this compound and other nitrosamines.

Table 1: Performance of LC-MS/MS Methods

AnalyteMethodLOQLODRecoveryReference
N-Nitroso-l-ephedrineHPLC-Tandem MS0.04 µg/mL-100.04 - 104.54%[1]
Various NitrosaminesUHPLC-HESI-MS-0.4 - 12 ng/L68 - 83%[5][7]
NDMALC-MS/MS0.01005 ppm0.00301 ppm-[3]

Table 2: Performance of GC-MS/MS Methods

AnalyteMethodLOQ (ppb)MDL (ng/L)Reference
Various NitrosaminesGC-MS/MS15-[10]
Various NitrosaminesTriple Quadrupole GC-MS/MS-0.5 - 1.25[14]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound detection.

Protocol 1: this compound Analysis by HPLC-Tandem MS

This protocol is based on a validated method for the quantitation of N-Nitroso-l-ephedrine in Pseudoephedrine Hydrochloride.[1]

1. Sample Preparation: a. Accurately weigh a representative sample of the ground tablets or active pharmaceutical ingredient (API). b. Dissolve the sample in a suitable diluent to achieve a final concentration of 20 mg/mL. c. Vortex and sonicate the sample to ensure complete dissolution. d. Filter the sample solution through a 0.45 µm membrane filter before injection.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 μm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.70 mL/min

  • Injection Volume: 30 μL

  • Column Oven Temperature: 40 °C

  • Autosampler Temperature: 10 °C

3. Mass Spectrometry Conditions:

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Optimize the MRM transitions and collision energies for this compound.

Protocol 2: General Nitrosamine Analysis by GC-MS/MS

This protocol outlines a general procedure for the analysis of various nitrosamines.[10]

1. Sample Preparation (for tablets): a. Weigh a quantity of mixed tablet powder corresponding to approximately 250 mg of the active ingredient into a 15 mL centrifuge tube. b. Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes. c. Add 2.0 mL of dichloromethane, vortex briefly, and shake for at least 5 minutes. d. Centrifuge the sample and collect the organic (dichloromethane) layer for analysis.

2. GC-MS/MS Conditions:

  • Configure the GC-MS/MS system for the analysis of nitrosamines.

  • Use a capillary column suitable for nitrosamine separation.

  • Set the analysis mode to MRM for enhanced selectivity and sensitivity.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (API/Tablet) Dissolution Dissolution & Extraction Sample->Dissolution Filtration Filtration Dissolution->Filtration LC Liquid Chromatography (Separation) Filtration->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by LC-MS/MS.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_sens Sensitivity Issues cluster_rep Reproducibility Issues Start Poor Analytical Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Sensitivity Check Sensitivity Start->Check_Sensitivity Check_Reproducibility Check Reproducibility Start->Check_Reproducibility Optimize_Chroma Optimize Chromatography (Column, Mobile Phase) Check_Peak_Shape->Optimize_Chroma Optimize_MS Optimize MS Parameters Check_Sensitivity->Optimize_MS Improve_Prep Improve Sample Prep Check_Sensitivity->Improve_Prep Standardize_Prep Standardize Sample Prep Check_Reproducibility->Standardize_Prep Check_System_Stability Check System Stability Check_Reproducibility->Check_System_Stability

Caption: Logical troubleshooting flow for analytical issues.

References

Technical Support Center: Reducing N-Nitrosoephedrine Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize or eliminate N-nitrosoephedrine formation during pharmaceutical manufacturing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary precursors for this compound formation in my drug product?

A1: The formation of this compound requires two primary precursors:

  • A nitrosatable amine: In this case, ephedrine or its stereoisomer, pseudoephedrine, which contains a secondary amine group.[1][2][3]

  • A nitrosating agent: Most commonly, this is nitrous acid, which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions.[2][4] Trace amounts of nitrites can be found as impurities in various excipients.[2][5]

Q2: I've detected this compound in my product. What are the most likely root causes?

A2: The presence of this compound is typically linked to a combination of factors. The most common root causes are:

  • Presence of Nitrite Impurities: Nitrites are common impurities in many pharmaceutical excipients.[2] A thorough evaluation of all excipients for nitrite content is a crucial first step.

  • Acidic Environment: The nitrosation reaction is significantly accelerated under acidic conditions (optimally around pH 2-3).[1][4] The micro-pH of the formulation, not just the bulk pH, can be a contributing factor.

  • Manufacturing Process: Certain processes, like wet granulation, can create an environment conducive to the reaction by bringing reactants into close contact in the presence of water and heat.[6][7]

  • Storage Conditions: High temperatures and humidity during storage can also accelerate the formation of N-nitrosamines over the product's shelf life.

Q3: How can I effectively reduce or eliminate this compound formation?

A3: A multi-pronged approach is most effective. Consider the following mitigation strategies:

  • Formulation Modification:

    • pH Adjustment: Increasing the micro-environment pH to neutral or basic conditions can significantly slow down the kinetics of the nitrosation reaction.[6][8] This can be achieved by adding basic excipients like sodium carbonate.[9]

    • Inhibitor/Scavenger Addition: Incorporating antioxidants or nitrite scavengers into the formulation can effectively block the nitrosation reaction.[6] Common examples include ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E).[6]

  • Excipient and Raw Material Control:

    • Supplier Qualification: Meticulously screen and select excipient suppliers to source materials with the lowest possible nitrite content.[6][10]

    • Reduce High-Nitrite Excipients: Minimize the proportion of excipients known to have higher levels of nitrite impurities in your formulation.[6]

  • Process Optimization:

    • Manufacturing Method: Favor direct compression over wet granulation to reduce the contact between reactants in an aqueous environment.[6][7]

    • Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen) can help reduce the presence of nitrosating agents like nitrogen oxides (NOx).[8]

Q4: I am using an antioxidant, but still observing this compound formation. What could be wrong?

A4: There are several possibilities if an antioxidant appears ineffective:

  • Insufficient Concentration: The concentration of the antioxidant may be too low to scavenge all the available nitrosating agents. An increase in the antioxidant concentration may improve its efficacy.[9]

  • Incorrect Type of Antioxidant: The effectiveness of an antioxidant can be formulation-dependent. Ascorbic acid has shown high efficacy in some studies.[9] It may be necessary to screen different antioxidants (e.g., ascorbic acid, caffeic acid, ferulic acid, alpha-tocopherol) to find the most suitable one for your specific formulation.

  • Localized pH: The antioxidant's effectiveness can be pH-dependent. If the local micro-environment is highly acidic, the rate of nitrosation might outpace the scavenging reaction. A combination of a pH modifier and an antioxidant could be a more robust solution.[9]

Quantitative Data on Mitigation Strategies

The following table summarizes the effectiveness of various inhibitors on N-nitroso-bumetanide formation, which serves as a model for N-nitrosamine inhibition that can be conceptually applied to this compound.

Mitigation StrategyInhibitorConcentrationInhibition of N-Nitrosamine FormationReference
Antioxidants Ascorbic AcidHighMost effective among tested antioxidants[9]
Caffeic AcidHighEffective, but less than Ascorbic Acid[9]
Ferulic AcidHighLeast effective among tested antioxidants[9]
pH Modifier Sodium BicarbonateNot specifiedMost effective inhibition overall[9]

Visual Guides and Workflows

This compound Formation Pathway

The following diagram illustrates the chemical reaction that leads to the formation of this compound from its precursors.

cluster_precursors Precursors cluster_conditions Reaction Conditions cluster_reaction Reaction cluster_product Product Ephedrine Ephedrine (Secondary Amine) Nitrosation Nitrosation Reaction Ephedrine->Nitrosation Nitrite Nitrite Source (e.g., from Excipients) NitrousAcid Formation of Nitrous Acid (HNO2) Nitrite->NitrousAcid Reacts with Acid Acidic Conditions (e.g., H+) Acid->NitrousAcid NitrousAcid->Nitrosation Nitrosating Agent NNE This compound Nitrosation->NNE Forms

Caption: Chemical pathway for this compound formation.

Troubleshooting Workflow for this compound Detection

This workflow provides a logical sequence of steps to identify the root cause and implement corrective actions when this compound is detected in a drug product.

start This compound Detected Above Limit risk_assessment Step 1: Review Risk Assessment - Check precursors (Ephedrine) - Check potential nitrosating agents start->risk_assessment excipient_analysis Step 2: Analyze Raw Materials - Quantify nitrite in all excipients - Test incoming API batches risk_assessment->excipient_analysis decision_excipient High Nitrite in Excipients? excipient_analysis->decision_excipient process_review Step 3: Review Manufacturing Process - Assess impact of granulation (water, heat) - Check for acidic conditions decision_process Is Process a Key Contributor? process_review->decision_process decision_excipient->process_review No mitigation_excipient Action A: Excipient Control - Qualify low-nitrite suppliers - Reduce proportion of high-risk excipients decision_excipient->mitigation_excipient Yes mitigation_process Action B: Process Optimization - Switch to direct compression - Use an inert atmosphere decision_process->mitigation_process Yes mitigation_formulation Action C: Formulation Change - Add pH modifier (e.g., Sodium Carbonate) - Add antioxidant (e.g., Ascorbic Acid) decision_process->mitigation_formulation No / Insufficient mitigation_excipient->process_review mitigation_process->mitigation_formulation confirm Step 4: Confirm Mitigation - Perform stability studies on new formulation - Test for this compound mitigation_formulation->confirm

Caption: Troubleshooting workflow for this compound.

Experimental Protocols

Protocol 1: Detection and Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific drug product matrices.

1. Objective: To accurately detect and quantify this compound impurities in a drug substance or drug product. Advanced techniques like LC-MS are necessary due to the low detection limits required.[11][12]

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., this compound-d5)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Ultrapure, Type I)

  • Drug substance/product samples

  • 0.45 µm PTFE syringe filters

3. Sample Preparation:

  • Accurately weigh and transfer a specified amount (e.g., 80 mg) of the drug substance into a 2 mL centrifuge tube.

  • Add a precise volume of diluent (e.g., 1% formic acid in water) and a known concentration of the internal standard solution.

  • Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution of the analyte.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize undissolved excipients.

  • Filter the supernatant through a 0.45 µm PTFE filter into an LC-MS vial.

(This sample preparation is adapted from a general procedure for nitrosamine analysis and should be optimized).[13]

4. Chromatographic Conditions (Example):

  • Instrument: HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol

  • Gradient: Develop a gradient to ensure separation from the drug substance and other impurities.

  • Flow Rate: As per column specifications.

  • Column Temperature: e.g., 40°C

  • Injection Volume: e.g., 10 µL

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the specific precursor and product ion transitions for this compound and its deuterated internal standard.

  • Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

6. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • The correlation coefficient (r²) should be ≥ 0.99.[13]

  • Quantify this compound in the samples using the calibration curve. The Limit of Quantification (LOQ) must be sufficiently low to meet regulatory requirements.[14]

Protocol 2: Evaluating the Efficacy of an Inhibitor in a Formulation

1. Objective: To assess the effectiveness of a selected inhibitor (antioxidant or pH modifier) at preventing this compound formation in a solid dosage form under stressed conditions.

2. Materials:

  • Ephedrine-containing drug formulation

  • Sodium Nitrite (to spike, if necessary, for worst-case scenario testing)

  • Selected Inhibitor (e.g., Ascorbic Acid, Sodium Bicarbonate)

  • Placebo blend

  • Stability chambers (e.g., 40°C / 75% RH)

3. Experimental Design:

  • Group 1 (Control): Prepare the formulation without any inhibitor.

  • Group 2 (Spiked Control): Prepare the formulation and spike with a known, elevated level of sodium nitrite. This simulates a worst-case scenario of excipient contamination.

  • Group 3 (Inhibitor Test): Prepare the spiked formulation with the addition of the selected inhibitor at a specific concentration (e.g., 1% w/w).

  • Manufacturing: Prepare batches using a consistent manufacturing process (e.g., wet granulation or direct compression).

4. Procedure:

  • Manufacture tablets or capsules for each experimental group.

  • Package the samples in the intended commercial packaging.

  • Place the packaged samples into a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).

  • Pull samples at predetermined time points (e.g., T=0, 2 weeks, 1 month, 3 months).

  • Analyze the samples for this compound content using a validated analytical method, such as the LC-MS/MS protocol described above.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each group.

  • Compare the rate of formation in the Inhibitor Test group (Group 3) to the Spiked Control group (Group 2).

  • Calculate the percentage of inhibition at each time point to determine the effectiveness of the mitigation strategy. A successful strategy will show significantly lower or no formation of this compound in Group 3 compared to Group 2.[9]

References

Sample preparation challenges for N-Nitrosoephedrine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nitrosoephedrine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common sample preparation challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in sample preparation for this compound analysis?

A1: The primary challenges in sample preparation for this compound analysis are similar to those for other N-nitrosamines and include:

  • Low Recovery: this compound can be lost during extraction and concentration steps due to its physicochemical properties.

  • Matrix Effects: Complex sample matrices, such as pharmaceutical formulations, can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1]

  • Analyte Instability: this compound may be susceptible to degradation under certain pH, temperature, and light conditions.[1][2] The formation of N-nitrosamines is favored in acidic conditions.[2]

  • In-situ Formation: The presence of precursor amines (ephedrine or related structures) and nitrosating agents in the sample matrix can lead to the artificial formation of this compound during sample preparation and storage.[1]

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: Due to the need for high sensitivity and selectivity to detect trace levels of N-nitrosamines, the most commonly employed techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of nitrosamines, including those that are less volatile.[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or GC-MS/MS: This technique is also widely used, particularly for volatile nitrosamines. For less volatile or polar compounds like this compound, derivatization may be necessary to improve chromatographic performance.[6][7][8][9]

Q3: How can I prevent the artificial formation of this compound during my sample preparation?

A3: To minimize the risk of in-situ formation, consider the following precautions:

  • Control of pH: Avoid highly acidic conditions during sample preparation, as nitrosation is often acid-catalyzed.[2]

  • Use of Scavengers: Incorporate nitrosating agent scavengers, such as ascorbic acid or sulfamic acid, into your sample preparation workflow.[1][2] Ascorbic acid has been shown to significantly reduce the formation of this compound.[2]

  • Temperature Control: Keep samples cool throughout the preparation process, as higher temperatures can accelerate nitrosation reactions.

  • Minimize Storage Time: Analyze samples as quickly as possible after preparation.

Troubleshooting Guides

Problem 1: Low Recovery of this compound

Low recovery is a frequent issue in N-nitrosamine analysis. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Inappropriate Extraction Solvent Optimize the extraction solvent based on the polarity of this compound. A solvent miscibility table can aid in selecting an appropriate solvent. This compound is soluble in organic solvents like alcohol and dichloromethane.[10]
Suboptimal Extraction pH Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent. For basic analytes, adjusting the pH two units above the pKa is recommended.[4]
Loss during Solvent Evaporation If a solvent evaporation and reconstitution step is necessary, perform it at low temperatures and under a gentle stream of nitrogen. Avoid complete dryness. The volatility of nitrosamines can lead to recovery issues during evaporative steps.[2]
Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to surfaces.
Inefficient Solid-Phase Extraction (SPE) Optimize the SPE sorbent, loading, washing, and elution conditions. A strong cation-exchange sorbent may be suitable for trapping the parent amine while allowing the neutral this compound to pass through.
Problem 2: Significant Matrix Effects Observed in LC-MS/MS Analysis

Matrix effects can lead to inaccurate quantification. Here are some strategies to mitigate them.

Mitigation Strategy Description
Effective Sample Cleanup Employ a robust sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9]
Chromatographic Separation Optimize the chromatographic method to achieve baseline separation of this compound from co-eluting matrix components.
Use of Isotope-Labeled Internal Standard An isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix-induced ion suppression or enhancement.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects observed in the samples.
Dilution of Sample Extract Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol Example

This is a general protocol that should be optimized for your specific sample matrix.

  • Sample Preparation: Weigh an appropriate amount of the homogenized sample into a centrifuge tube.

  • pH Adjustment: Add a suitable buffer to adjust the sample pH to ensure this compound is in its neutral form.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane). Vortex vigorously for 2-5 minutes.

  • Phase Separation: Centrifuge to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Repeat Extraction (Optional): For improved recovery, the aqueous layer can be extracted a second time with fresh organic solvent. Combine the organic extracts.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).

Solid-Phase Extraction (SPE) Protocol Example

This is a general protocol and requires optimization of the SPE cartridge and solvents.

  • Cartridge Conditioning: Condition the SPE cartridge with the recommended solvents (e.g., methanol followed by water).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components without eluting the analyte.

  • Elution: Elute this compound with a stronger organic solvent.

  • Post-Elution: The eluate can be directly injected or further concentrated and reconstituted as needed.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂O₂[11]
Molecular Weight194.23 g/mol [11]
AppearanceLight brown liquid[12]
SolubilitySoluble in alcohol, ether, and other organic solvents.

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Sample Homogenization Homogenization Sample->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE Choice of Extraction SPE Solid-Phase Extraction Homogenization->SPE Choice of Extraction Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS

Caption: A typical workflow for this compound sample preparation.

Troubleshooting_Tree cluster_recovery Low Recovery Issues cluster_matrix Matrix Effect Issues cluster_instrument Instrumental Issues Start Low or No Signal for This compound CheckRecovery Check Analyte Recovery Start->CheckRecovery CheckMatrix Investigate Matrix Effects Start->CheckMatrix CheckInstrument Verify Instrument Performance Start->CheckInstrument OptimizeExtraction Optimize Extraction (Solvent, pH) CheckRecovery->OptimizeExtraction OptimizeCleanup Optimize Cleanup/Concentration (SPE, Evaporation) CheckRecovery->OptimizeCleanup CheckStability Evaluate Analyte Stability (pH, Temp, Light) CheckRecovery->CheckStability ImproveCleanup Enhance Sample Cleanup CheckMatrix->ImproveCleanup UseInternalStd Use Isotope-Labeled Internal Standard CheckMatrix->UseInternalStd MatrixMatchedCal Perform Matrix-Matched Calibration CheckMatrix->MatrixMatchedCal CheckSensitivity Verify MS Sensitivity CheckInstrument->CheckSensitivity CheckChromatography Evaluate Chromatographic Peak Shape & Retention CheckInstrument->CheckChromatography

Caption: A troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Method Refinement for N-Nitrosoephedrine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitrosoephedrine in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) - Mismatch between injection solvent and mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Ensure the injection solvent is as weak as or weaker than the initial mobile phase.[1] Water is an ideal diluent where possible.[1]- Reduce the injection volume or sample concentration.- Use a column with a different stationary phase (e.g., biphenyl or F5) to minimize secondary interactions.[2]
Low Signal Intensity / Poor Sensitivity - Suboptimal mass spectrometer parameters.- Inefficient ionization.- Matrix suppression.- Optimize compound-dependent MS parameters like collision energy (CE) and collision cell exit potential (CXP).[1]- For LC-MS, consider using Atmospheric Pressure Chemical Ionization (APCI) for low-mass nitrosamines, as it can sometimes provide a better response than Electrospray Ionization (ESI).[3]- Improve sample cleanup to remove interfering matrix components.[1]- Use an isotopically labeled internal standard to compensate for matrix effects.
High Background Noise - Contaminated mobile phase, solvents, or glassware.- Interference from the sample matrix.- Use high-purity solvents and reagents.[4]- Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE).- For LC-MS, optimize instrument parameters like curtain gas and collision gas settings to reduce background.
Inconsistent Results / Poor Reproducibility - Inconsistent sample preparation.- Analyte instability.- Fluctuations in instrument performance.- Automate the sample preparation workflow to ensure consistency.[4]- Protect samples from light, as nitrosamines can be light-sensitive.- Perform regular system suitability tests to monitor instrument performance.
Carryover - Adsorption of the analyte to surfaces in the autosampler or column.- Use a stronger needle wash solution in the autosampler.- Inject blank samples after high-concentration samples to check for carryover.
Artifact Formation - In situ nitrosation during sample preparation or analysis, especially with GC-based methods due to high temperatures.[5][6]- For GC methods, consider adding inhibitors like pyrogallol and phosphoric acid to the sample preparation to prevent in situ nitrosation.[5]- Use LC-MS/MS, which is less prone to thermal artifact formation.[6]

Frequently Asked Questions (FAQs)

1. What is the recommended analytical technique for this compound analysis?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound.[3] This technique offers the high sensitivity and selectivity required to detect trace levels of this impurity in complex matrices.[3] Gas Chromatography with Mass Spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines, but care must be taken to avoid artifact formation at high temperatures.[5][7]

2. How can I improve the separation of this compound from its isomers or the active pharmaceutical ingredient (API)?

Optimizing the chromatographic conditions is crucial. This includes selecting an appropriate column (e.g., C18, biphenyl, or F5 phases) and mobile phase.[2][3] A gradient elution can help to resolve the this compound peak from the much larger API peak.[3] It is important to achieve good resolution to avoid matrix effects and ensure accurate quantification.[3]

3. What are the key considerations for sample preparation?

The choice of sample preparation technique depends on the complexity of the matrix. For drug substances, a simple dissolution in a suitable solvent followed by filtration may be sufficient.[2][8] For more complex matrices like tablets or syrups, a more extensive cleanup is often necessary.[1][2][8] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective in removing matrix components that can interfere with the analysis.[6]

4. What are the typical quantitative performance parameters I should aim for?

The following table summarizes typical performance data for the analysis of this compound and related compounds by LC-MS/MS in a drug substance matrix.

ParameterTypical Value
Limit of Quantitation (LOQ) 0.04 µg/mL (with respect to a 20 mg/mL sample concentration)
Validated Range 0.04 µg/mL to 0.4 µg/mL
Precision (%RSD) < 1%
Accuracy (% Recovery) 100.04% - 104.54%

5. How can I be sure that the this compound I am detecting is not an artifact of the analytical method?

Artifact formation is a known risk, especially with GC-based methods. To minimize this risk, it is advisable to use LC-MS/MS. If GC-MS is used, the addition of inhibitors to the sample preparation can prevent in situ nitrosation. It is also good practice to analyze a blank matrix spiked with the amine precursor (ephedrine) to demonstrate that the method does not generate the N-nitroso impurity.

Experimental Protocols

LC-MS/MS Method for this compound in Pseudoephedrine Hydrochloride

This method is a sensitive and robust procedure for the quantitation of N-Nitroso-l-ephedrine.

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 μm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

  • Flow Rate: 0.70 mL/min

  • Injection Volume: 30 μL

Mass Spectrometer Conditions:

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Sample Preparation (for Drug Substance):

  • Accurately weigh the drug substance to achieve a target concentration of 20 mg/mL.

  • Dissolve in the initial mobile phase.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm syringe filter before injection.

Sample Preparation for Solid Dosage Forms (Tablets)
  • Crush a sufficient number of tablets to obtain a representative sample.

  • Weigh an amount of the crushed powder equivalent to a target concentration of the API (e.g., 20 mg/mL) into a centrifuge tube.[2]

  • Add the extraction solvent (e.g., methanol).[2]

  • Vortex for 1 minute to disperse the powder.[2]

  • Shake for an extended period (e.g., 40 minutes) using a mechanical shaker.[2]

  • Centrifuge at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.[2]

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.[2]

Visualizations

General Workflow for this compound Analysis

This compound Analysis Workflow General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Dissolution / Extraction Sample->Extraction Add Solvent Cleanup Centrifugation / Filtration / SPE Extraction->Cleanup LC_System LC Separation Cleanup->LC_System Inject MS_System MS/MS Detection LC_System->MS_System Eluent Quantification Quantification MS_System->Quantification Reporting Reporting Quantification->Reporting

Caption: A general workflow for the analysis of this compound.

Metabolic Activation Pathway of N-Nitrosamines

This compound, like other N-nitrosamines, is believed to undergo metabolic activation to exert its carcinogenic effects.[9][10][11] This process is primarily mediated by cytochrome P450 enzymes in the liver.[10][11] The activation involves the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group.[10] This intermediate is unstable and decomposes to form an electrophilic diazonium ion, which can then alkylate DNA, leading to mutations and potentially initiating cancer.[10][11]

Metabolic Activation of N-Nitrosamines Metabolic Activation Pathway of N-Nitrosamines N_Nitrosoamine N-Nitrosoamine (e.g., this compound) Alpha_Hydroxy α-Hydroxynitrosamine (Unstable Intermediate) N_Nitrosoamine->Alpha_Hydroxy Cytochrome P450 (α-hydroxylation) Diazonium_Ion Diazonium Ion (Electrophile) Alpha_Hydroxy->Diazonium_Ion Spontaneous Decomposition DNA_Adduct DNA Adducts Diazonium_Ion->DNA_Adduct Alkylation of DNA Mutation Mutation DNA_Adduct->Mutation If not repaired Cancer Cancer Mutation->Cancer

Caption: The metabolic activation pathway of N-nitrosamines.

References

Troubleshooting low recovery of N-Nitrosoephedrine in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of N-Nitrosoephedrine during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an N-nitroso derivative of ephedrine. Like many N-nitroso compounds, it is classified as a probable human carcinogen. Therefore, its detection and quantification at trace levels in pharmaceutical products and other matrices are crucial for ensuring product safety and regulatory compliance.

Q2: What are the common extraction methods for this compound?

The most common extraction methods for N-nitrosamines, including this compound, are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are typically followed by analysis using highly sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: What are the key chemical properties of this compound to consider during extraction?

Key properties include its molecular formula (C₁₀H₁₄N₂O₂), molecular weight (194.23 g/mol ), and its potential for degradation under certain conditions. The presence of the nitroso group (N=O) is a key feature for detection. Its stability can be influenced by factors such as pH and exposure to light.

Q4: What are the main causes of low recovery of this compound?

Low recovery can stem from several factors, including:

  • Suboptimal extraction parameters: Incorrect solvent, pH, or sorbent selection.

  • Analyte degradation: this compound may degrade during sample preparation or extraction.

  • Matrix effects: Interference from other components in the sample matrix can suppress the analytical signal.

  • Procedural errors: Incomplete elution, sample breakthrough during SPE, or inefficient phase separation in LLE.

Troubleshooting Guides for Low Recovery

Solid-Phase Extraction (SPE) Troubleshooting

Low recovery in SPE can occur at various stages of the process. The following guide provides a systematic approach to identify and resolve the issue.

Problem: Low or no recovery of this compound in the final eluate.

// Outcomes from Loading Fraction load_solutions [label="Potential Causes:\n- Sample solvent too strong\n- Incorrect sample pH\n- Sorbent breakthrough (overload)\n- Flow rate too high", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; load_actions [label="Corrective Actions:\n- Dilute sample with a weaker solvent\n- Adjust sample pH to ensure analyte retention\n- Decrease sample load or increase sorbent mass\n- Reduce loading flow rate", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Outcomes from Wash Fraction wash_solutions [label="Potential Causes:\n- Wash solvent is too strong\n- Incorrect wash solvent pH", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; wash_actions [label="Corrective Actions:\n- Use a weaker wash solvent\n- Adjust pH of the wash solvent", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Outcomes from Retained Analyte retained_solutions [label="Potential Causes:\n- Elution solvent is too weak\n- Incorrect elution solvent pH\n- Insufficient elution solvent volume", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; retained_actions [label="Corrective Actions:\n- Use a stronger elution solvent\n- Adjust pH of the elution solvent\n- Increase elution volume or perform multiple elutions", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End: Recovery Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_fractions; check_fractions -> analyte_in_load; analyte_in_load -> analyte_in_wash [label="No"]; analyte_in_load -> load_solutions [label="Yes"]; load_solutions -> load_actions; load_actions -> end;

analyte_in_wash -> analyte_retained [label="No"]; analyte_in_wash -> wash_solutions [label="Yes"]; wash_solutions -> wash_actions; wash_actions -> end;

analyte_retained -> retained_solutions [label="Yes"]; retained_solutions -> retained_actions; retained_actions -> end;

analyte_retained -> end [label="No\n(Investigate degradation)"]; } Caption: A flowchart for troubleshooting low recovery in Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE) Troubleshooting

For LLE, low recovery is often related to the partitioning of the analyte between the two immiscible phases.

Problem: Low recovery of this compound in the organic phase.

LLE_Troubleshooting start Start: Low Recovery check_params Review Extraction Parameters start->check_params solvent Is the extraction solvent optimal? check_params->solvent ph Is the aqueous phase pH correct? solvent->ph Yes solvent_no Select a solvent with better partition coefficient for this compound. solvent->solvent_no No salting_out Is a salting-out agent needed? ph->salting_out Yes ph_no Adjust pH to suppress ionization of this compound. ph->ph_no No emulsion Is an emulsion forming? salting_out->emulsion Yes salting_out_no Add a salt (e.g., NaCl, Na₂SO₄) to the aqueous phase. salting_out->salting_out_no No emulsion_yes Break emulsion by: - Adding brine - Centrifugation - Filtering through glass wool emulsion->emulsion_yes Yes end End: Optimized Recovery emulsion->end No solvent_no->end ph_no->end salting_out_no->end emulsion_yes->end

Quantitative Data

Specific recovery data for this compound is not widely published. However, the following table provides typical recovery ranges for other N-nitrosamines using different extraction techniques, which can serve as a general benchmark.

N-NitrosamineExtraction MethodMatrixRecovery (%)Reference
NDMASPEDrinking Water95[1]
NDEASPEDrinking Water95[1]
NDPASPEDrinking Water90[1]
NDBASPEDrinking Water94[1]
VariousLLERose Water32-99[2]
VariousSPECough Syrup90-120[3]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NDPA: N-Nitrosodi-n-propylamine, NDBA: N-Nitrosodi-n-butylamine

Experimental Protocols

The following are generalized protocols for SPE and LLE of N-nitrosamines. These should be optimized for your specific application and matrix.

General Solid-Phase Extraction (SPE) Protocol
  • Sorbent Selection: Choose a sorbent based on the polarity of this compound and the sample matrix. Reversed-phase (e.g., C18) or specific nitrosamine-selective cartridges are common choices.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by water or an appropriate buffer. This activates the sorbent.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate to ensure adequate interaction between the analyte and the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds without eluting the this compound.

  • Elution: Elute the this compound with a strong solvent. The choice of solvent will depend on the sorbent used.

  • Post-Elution: The eluate may be concentrated by evaporation and reconstituted in a solvent compatible with the analytical instrument.

General Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: Ensure the sample is in a liquid form. Adjust the pH of the aqueous sample to suppress the ionization of this compound.

  • Solvent Selection: Choose an organic solvent that is immiscible with the sample matrix and in which this compound has high solubility. Dichloromethane is a common choice.

  • Extraction:

    • Combine the sample and the extraction solvent in a separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection: Drain the organic layer (typically the bottom layer with dichloromethane) into a clean flask.

  • Repeat: Perform the extraction 2-3 times with fresh portions of the organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry them using an anhydrous salt (e.g., sodium sulfate). The solvent can then be evaporated to concentrate the analyte.

References

Minimizing instrument contamination in nitrosamine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for minimizing instrument contamination in nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination during their experiments.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common contamination issues encountered during nitrosamine analysis.

Issue: Persistent Nitrosamine Background Signal in LC-MS/MS

A persistent background signal of one or more nitrosamines can obscure the detection and accurate quantification of these impurities at trace levels.[1] This guide provides a step-by-step approach to identify and eliminate the source of the background contamination.

Step 1: Isolate the Source of Contamination

The first step is to determine whether the contamination originates from the LC system or the MS detector.

  • Procedure:

    • Turn off the LC flow to the mass spectrometer.

    • Observe the background signal for the nitrosamine(s) of concern.

  • Interpretation:

    • Signal Disappears: The contamination is likely from the LC system (solvents, tubing, column, etc.). Proceed to Step 2A .

    • Signal Persists: The contamination may be within the mass spectrometer. Proceed to Step 2B .

Step 2A: Troubleshooting the LC System

If the contamination is in the LC system, the following steps will help pinpoint the source.

  • Procedure:

    • Solvent and Additive Check: Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade) and fresh additives from new containers.[2] Impurities in solvents can be a source of contamination.[3]

    • Bypass the Column: Remove the analytical column from the flow path and replace it with a union. Run a blank gradient. If the background signal disappears, the column is the source of contamination.

    • Systematic Component Check: If the contamination persists after bypassing the column, systematically check individual components of the HPLC system (e.g., autosampler, injection valve, tubing) by running gradients with these components out of the flow path where possible.[2]

Step 2B: Troubleshooting the Mass Spectrometer

If the contamination is within the MS, a thorough cleaning is required.

  • Procedure:

    • Clean the Ion Source: Clean the ESI or APCI probe, spray shield, and nozzle according to the manufacturer's instructions.

    • Clean the Ion Transfer Optics: If the background persists, clean the tube lens/skimmer and other ion transfer optics. Contamination in these areas can lead to persistent background signals.[2]

    • Curtain Gas Optimization: Increasing the curtain gas pressure can help reduce background noise and improve the limit of quantitation (LOQ).[1]

Step 3: System Decontamination

Once the source has been identified and addressed, a full system decontamination may be necessary. Refer to the detailed experimental protocols section for a comprehensive cleaning procedure.

Issue: Carryover of Nitrosamines in Sequential Injections

Carryover can lead to false-positive results and inaccurate quantification. This is a significant concern when analyzing for trace-level impurities.

Troubleshooting Steps:

  • Optimize the Wash Solvent: The autosampler wash solvent should be strong enough to dissolve the nitrosamines of interest. A mixture of organic solvent (e.g., methanol or acetonitrile) and water, sometimes with a small amount of acid or base, is often effective.

  • Increase Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the needle wash cycle in the autosampler method.

  • Injector and Loop Cleaning: Flush the injector and sample loop with a strong solvent. In some cases, it may be necessary to replace the sample loop.

  • Column Flushing: At the end of each run or sequence, flush the column with a strong solvent to remove any retained analytes. Optimizing the gradient program can also help minimize carryover.[4]

  • Blank Injections: Injecting one or more blank samples after a high-concentration sample can help assess and mitigate carryover.

Logical Diagram: Troubleshooting Workflow for Nitrosamine Contamination

G start Persistent Nitrosamine Background Signal Detected isolate_source Isolate Source: Turn off LC Flow to MS start->isolate_source lc_system Contamination in LC System isolate_source->lc_system Signal Disappears ms_system Contamination in MS System isolate_source->ms_system Signal Persists check_solvents Prepare Fresh Mobile Phase with High-Purity Solvents lc_system->check_solvents clean_ion_source Clean Ion Source (Probe, Shield, Nozzle) ms_system->clean_ion_source bypass_column Bypass Analytical Column check_solvents->bypass_column column_issue Column is the Source. Replace or Clean Column. bypass_column->column_issue Signal Disappears system_component_check Systematically Check HPLC Components (Autosampler, Tubing) bypass_column->system_component_check Signal Persists decontaminate Perform Full System Decontamination system_component_check->decontaminate clean_ion_optics Clean Ion Transfer Optics (Tube Lens, Skimmer) clean_ion_source->clean_ion_optics optimize_curtain_gas Optimize Curtain Gas Pressure clean_ion_optics->optimize_curtain_gas optimize_curtain_gas->decontaminate

Caption: Troubleshooting workflow for identifying and resolving nitrosamine contamination.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common sources of nitrosamine contamination in the laboratory?

A1: Common sources of nitrosamine contamination include:

  • Solvents and Reagents: Impurities in solvents like dimethylformamide (DMF) or the use of recovered solvents can introduce nitrosamine precursors.[5][6][7]

  • Glassware and Consumables: Improperly cleaned glassware and certain plastics can be sources of contamination.[5][8] Pipette tips should also be evaluated as a potential source.[8]

  • Cross-Contamination: Manufacturing cleaning cycles and shared equipment can lead to cross-contamination between different products.[5][9]

  • Packaging Materials: Rubber stoppers and plastic components in packaging can leach nitrosamines.[5][7]

  • Sample Preparation: The sample diluent and preparation procedure can impact nitrosamine levels. For example, using methanol or other organic diluents when a sample forms a gel with water can affect the limit of detection.[1]

  • Laboratory Environment: The laboratory air and surfaces can be a source of contamination.

Diagram: Sources of Nitrosamine Contamination

G cluster_lab Laboratory Environment cluster_process Manufacturing & Storage Nitrosamine Contamination Nitrosamine Contamination Solvents & Reagents Solvents & Reagents Nitrosamine Contamination->Solvents & Reagents Glassware & Consumables Glassware & Consumables Nitrosamine Contamination->Glassware & Consumables Cross-Contamination Cross-Contamination Nitrosamine Contamination->Cross-Contamination Raw Materials Raw Materials Nitrosamine Contamination->Raw Materials Packaging Materials Packaging Materials Nitrosamine Contamination->Packaging Materials Process Conditions Process Conditions Nitrosamine Contamination->Process Conditions

Caption: Common sources of nitrosamine contamination in laboratory and manufacturing settings.

Q2: How can I prevent contamination from laboratory consumables?

A2: To prevent contamination from laboratory consumables:

  • Glassware: Use a dedicated set of glassware for nitrosamine analysis and follow a rigorous cleaning protocol.[8]

  • Pipette Tips: Evaluate different brands of pipette tips for potential contamination and rinse them with high-purity water before use.[8]

  • Vials and Caps: Use high-quality vials and caps, and ensure they are clean and free from contaminants that could interfere with the analysis.[3]

  • Gloves: Be aware that some laboratory gloves can be a source of nitrosamines.[8]

Instrument-Specific Questions

Q3: What type of analytical instrumentation is best suited for nitrosamine analysis?

A3: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of all types of nitrosamines due to its high sensitivity and selectivity.[10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile and semi-volatile nitrosamines.[12] High-resolution mass spectrometry (HRMS) is beneficial for identifying and quantifying nitrosamines in complex matrices.[12][13]

Q4: What are the key instrument parameters to optimize for sensitive nitrosamine analysis?

A4: Key parameters to optimize include:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often used for low-mass nitrosamines, while electrospray ionization (ESI) is suitable for more complex nitrosamines.[10]

  • Compound-Dependent Parameters: Collision energy (CE) and declustering potential (DP) should be optimized through LC-MS analysis rather than syringe infusion to account for background interferences.[1]

  • Curtain Gas: Optimizing the curtain gas flow can reduce system contamination and improve the signal-to-noise ratio.[1]

Data and Protocols

Table 1: Recommended Cleaning Solvents for LC-MS Systems

Component to CleanRecommended SolventsNotes
LC Tubing and Flow Path 1. Isopropanol2. Methanol3. Acetonitrile4. LC-MS Grade WaterFlush the system with a sequence of solvents of decreasing and increasing polarity.
Ion Source (ESI/APCI) 50:50 Methanol:Water or Acetonitrile:WaterFollow manufacturer's guidelines for cleaning procedures.
Glassware 1. Hot water and detergent (for heavy contamination)2. Methanol or clean water rinseAvoid routine use of detergents. Air dry in a fume hood.[8]

Table 2: Summary of Analytical Techniques for Nitrosamine Analysis

TechniqueAnalytesAdvantagesConsiderations
LC-MS/MS Volatile and non-volatile nitrosaminesHigh sensitivity and selectivity, suitable for a wide range of nitrosamines.[10][12]Method development can be complex depending on the matrix.[1]
GC-MS Volatile and semi-volatile nitrosaminesExcellent sensitivity for volatile compounds.[12]Not suitable for all nitrosamines, potential for thermal degradation of some compounds.[11]
LC-HRMS Broad range of nitrosaminesSuperior resolution for precise identification in complex matrices.[12][13]Higher instrument cost.
Experimental Protocols

Protocol 1: General Glassware Cleaning Procedure for Nitrosamine Analysis

This protocol is designed to minimize background contamination from glassware.

Materials:

  • General laboratory detergent

  • High-purity water (e.g., Milli-Q or LC-MS grade)[8]

  • Methanol (HPLC grade)[8]

  • Fume hood

Procedure:

  • Initial Heavy Cleaning (if necessary): For severely contaminated glassware, wash with a general detergent at high heat and water pressure.[8]

  • Regular Cleaning: a. Rinse glassware thoroughly with high-purity water. Avoid the use of general detergents for routine cleaning.[8] b. Perform a final rinse with methanol.[8]

  • Drying: Air dry the glassware in a functioning fume hood to prevent recontamination.[8]

  • Handling: Minimize handling of clean glassware and use appropriate gloves known to be free of nitrosamine contaminants.[8]

Protocol 2: LC-MS System Flushing Procedure to Reduce Background Contamination

This protocol provides a general procedure for flushing an LC-MS system to remove background nitrosamine contamination.

Materials:

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade isopropanol

Procedure:

  • Prepare Fresh Solvents: Prepare fresh mobile phase bottles with the recommended flushing solvents.

  • Remove Column: Disconnect the analytical column and replace it with a union.

  • Systematic Flush: a. Flush all pump lines with isopropanol for at least 30 minutes. b. Flush all pump lines with methanol for at least 30 minutes. c. Flush all pump lines with acetonitrile for at least 30 minutes. d. Flush all pump lines with LC-MS grade water for at least 30 minutes.

  • Equilibrate with Initial Mobile Phase: After flushing, equilibrate the system with the initial mobile phase conditions of your analytical method.

  • Monitor Background: Run several blank injections and monitor the background signal for the nitrosamines of concern to ensure the contamination has been reduced to an acceptable level.

References

Technical Support Center: Enhanced Metabolization for In Vitro Genotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing enhanced metabolization protocols in in vitro genotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an S9 metabolic activation system in in vitro genotoxicity assays?

A1: Many chemical compounds are not genotoxic themselves but can be converted into reactive, DNA-damaging metabolites by enzymes in the body, primarily in the liver.[1][2][3][4] In vitro cell systems, such as bacteria or mammalian cell lines, often lack this metabolic capability.[5][6] The S9 fraction, a supernatant from homogenized and centrifuged animal livers (commonly rat), contains a mixture of metabolic enzymes.[4][7][8] By adding S9 mix, which includes the S9 fraction and necessary cofactors, to the in vitro test system, we can simulate mammalian metabolism and detect pro-mutagens that require metabolic activation to become genotoxic.[1][2][3][4]

Q2: When should I use a metabolic activation system in my genotoxicity assay?

A2: A metabolic activation system should be used when the genotoxic potential of a test compound that may be metabolized in vivo is being assessed.[1] Regulatory guidelines for genotoxicity testing, such as those from the OECD, typically require testing both in the presence and absence of a metabolic activation system to ensure comprehensive assessment.[9][10][11] This dual approach allows for the detection of both direct-acting genotoxins and those that require metabolic activation.

Q3: What are the key components of an S9 mix and their functions?

A3: The S9 mix is a cocktail of the S9 fraction and a cofactor-regenerating system. The essential components and their roles are summarized in the table below.

Q4: How do I select the appropriate concentration of S9 in my assay?

A4: The optimal concentration of S9 fraction in the final assay medium is assay-dependent and can also be influenced by the test compound itself. It is crucial to optimize the S9 concentration as it can be cytotoxic to the cells at high concentrations.[12][13] For the Ames test, a final concentration of 10% S9 mix is often used.[14] In mammalian cell assays, like the in vitro micronucleus test, the concentration typically ranges from 1% to 10% v/v.[2][14] A preliminary cytotoxicity test with a range of S9 concentrations is recommended to determine the optimal non-toxic concentration for your specific experimental conditions.[12]

Q5: Can I use S9 from species other than rat?

A5: Yes, S9 fractions from other species, such as hamster or human, can be used.[14][15] The choice of species can be important as there can be species-specific differences in metabolic enzyme profiles, which may affect the activation of the test compound.[7] Human-derived S9 can provide more relevant data for human risk assessment, though its availability may be more limited.[2][14]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in the Presence of S9 Mix

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inherent Toxicity of the S9 Fraction: The S9 mix itself can be toxic to cells, especially at higher concentrations.[12][16]Optimize S9 Concentration: Perform a preliminary experiment to test a range of S9 concentrations (e.g., 1%, 2%, 5%, 10%) to determine the highest non-toxic concentration for your cell type and assay duration.[12]
Test Compound Cytotoxicity is Enhanced by Metabolism: The metabolites generated from your test compound may be more cytotoxic than the parent compound.Adjust Test Compound Concentration: Lower the concentration range of your test article in the presence of S9. A preliminary cytotoxicity assay with and without S9 is crucial to establish the appropriate dose range.[17]
Extended Exposure Time: Prolonged exposure to the S9 mix can increase cytotoxicity.[13]Shorten Exposure Duration: For assays with metabolic activation, a shorter treatment time (e.g., 3-4 hours) followed by a wash and incubation in fresh medium is common practice.[15]
Contamination of S9 Mix: Bacterial or fungal contamination in the S9 mix can lead to cell death.Ensure Aseptic Technique: Prepare the S9 mix under sterile conditions. Visually inspect the S9 fraction for any signs of contamination before use.
Issue 2: Unexpected Negative Result for a Known Pro-mutagen (Positive Control)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive S9 Fraction: The metabolic enzymes in the S9 fraction may have lost their activity due to improper storage or handling.Verify S9 Activity: Always test a known pro-mutagen as a positive control (e.g., cyclophosphamide for the micronucleus assay, 2-aminoanthracene for the Ames test) in parallel.[10][12] If the positive control is negative, use a new batch of S9. Store S9 at -70°C or below.[14]
Suboptimal Cofactor Concentrations: The NADPH-regenerating system is crucial for the activity of many metabolic enzymes.[8]Check Cofactor Preparation: Ensure that the cofactors (NADP, Glucose-6-Phosphate) are prepared freshly and at the correct concentrations. Use a validated S9 cofactor kit if available.[8]
Inappropriate S9 Concentration: The concentration of S9 may be too low for efficient metabolism of the positive control.Re-optimize S9 Concentration: While high S9 can be toxic, too low a concentration may not provide sufficient enzymatic activity. Refer to historical data or literature for the optimal S9 concentration for your specific positive control.
Incorrect Test System: The chosen cell line or bacterial strain may not be responsive to the genotoxic metabolites of the positive control.Confirm System Suitability: Ensure you are using the appropriate tester strains (e.g., TA98, TA100 for Ames test) or cell lines that are known to be sensitive to the specific positive control used.[9]
Issue 3: High Variability Between Replicate Wells/Plates

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inhomogeneous S9 Mix: The S9 fraction is a suspension and can settle if not mixed properly.Ensure Homogeneous Suspension: Gently mix the S9 fraction before aliquoting and preparing the final S9 mix. Keep the S9 mix on ice and mix gently before adding it to each well or plate.
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Create a Single-Cell Suspension: Ensure cells are well-resuspended and evenly distributed before plating. For adherent cells, check for uniform attachment.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the test compound and S9 mix, leading to variability.Minimize Edge Effects: Avoid using the outermost wells of the plate for treatment. Fill the outer wells with sterile water or media to maintain humidity.
Pipetting Errors: Inaccurate pipetting of the test compound, cells, or S9 mix will introduce variability.Calibrate Pipettes and Use Proper Technique: Ensure all pipettes are calibrated. Use appropriate pipetting techniques to ensure accuracy and consistency.

Experimental Protocols

Protocol 1: S9 Mix Preparation for In Vitro Genotoxicity Assays

This protocol provides a general method for preparing a 10% S9 mix. The final concentration of S9 in the assay will depend on the volume of this mix added to the total culture volume.

Materials:

  • S9 fraction (e.g., Aroclor 1254-induced rat liver S9), stored at -70°C or below[14]

  • Sterile, ice-cold purified water or buffer (e.g., phosphate buffer)

  • Cofactor solutions (prepare fresh):

    • NADP (Nicotinamide adenine dinucleotide phosphate) solution

    • G-6-P (Glucose-6-phosphate) solution

    • MgCl₂/KCl salt solution

Procedure:

  • Thaw the frozen S9 fraction on ice.

  • On the day of the experiment, prepare the cofactor solutions and keep them on ice.

  • In a sterile tube on ice, combine the components in the order listed in the table below to prepare the S9 mix. The volumes can be scaled as needed.

  • Gently mix the solution and use it immediately. Do not store the prepared S9 mix.

Table 1: Example Composition of a 10% S9 Mix

ComponentFinal Concentration in S9 MixExample Volume for 1 mL S9 Mix
S9 Fraction10% (v/v)100 µL
NADP4 mMVaries based on stock concentration
Glucose-6-Phosphate25 mMVaries based on stock concentration
MgCl₂8 mMVaries based on stock concentration
KCl33 mMVaries based on stock concentration
Buffer/WaterTo final volumeAdjust to 1 mL
Note: The final concentrations of cofactors can vary. It is recommended to follow established guidelines or the manufacturer's instructions for commercially available S9 and cofactor kits.[14]
Protocol 2: In Vitro Micronucleus Assay with Metabolic Activation (Short Treatment)

Cell Line: CHO-K1 or TK6 cells

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will allow for approximately 1.5-2 cell divisions during the total experiment time.

  • Cell Attachment (for adherent cells): Allow cells to attach for several hours (e.g., 4 hours) at 37°C and 5% CO₂.[12]

  • Treatment Preparation: Prepare serial dilutions of the test compound. Also, prepare the S9 mix as described in Protocol 1.

  • Treatment: Add the test compound and the S9 mix to the appropriate wells. The final concentration of the S9 mix in the culture medium is typically between 1% and 4%.[2][12] Include negative (vehicle) and positive (e.g., cyclophosphamide) controls.[12]

  • Incubation: Incubate the cells for a short period (e.g., 3-4 hours) at 37°C and 5% CO₂.[15]

  • Wash and Recovery: After the treatment period, wash the cells with fresh medium to remove the test compound and S9 mix. Add fresh medium (with cytochalasin B if assessing binucleated cells) and incubate for a recovery period that allows for cell division (approximately 1.5-2 normal cell cycle lengths).[12][15]

  • Cell Harvesting and Staining: Harvest the cells and stain with a DNA dye (e.g., DAPI) to visualize the nuclei and micronuclei.

  • Analysis: Score the frequency of micronuclei in at least 2,000 cells per concentration.

Visualizations

Experimental_Workflow_Micronucleus_Assay cluster_prep Preparation cluster_treatment Treatment (3-4 hours) cluster_recovery Recovery (1.5-2 cell cycles) cluster_analysis Analysis A Seed Cells D Add Test Compound + S9 Mix to Cells A->D B Prepare Test Compound Dilutions B->D C Prepare S9 Mix C->D E Wash Cells D->E F Add Fresh Medium (+ Cytochalasin B) E->F G Harvest and Stain Cells F->G H Score Micronuclei G->H

Caption: Workflow for the in vitro micronucleus assay with S9 metabolic activation.

S9_Preparation_Workflow cluster_materials Starting Materials cluster_preparation Preparation Steps (on ice) cluster_application Application A Frozen S9 Fraction (-70°C) C Thaw S9 Fraction A->C B Cofactor Solutions (Freshly Prepared) D Combine Cofactors and S9 in a Sterile Tube B->D C->D E Gently Mix D->E F Use Immediately in Assay E->F

Caption: Workflow for the preparation of the S9 metabolic activation mix.

References

Nitrosamine Control Strategies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nitrosamine Control Strategies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing nitrosamine presence in pharmaceutical products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of nitrosamine contamination in pharmaceuticals?

A1: Nitrosamine contamination can arise from several sources throughout the manufacturing process and shelf life of a drug product. The key risk factors include:

  • API Synthesis: The manufacturing process of the active pharmaceutical ingredient (API) can form nitrosamines if secondary, tertiary, or quaternary amines are used in the presence of nitrosating agents (like nitrites) under acidic conditions.[1][2][3]

  • Raw Material Contamination: Nitrite impurities are common in many pharmaceutical excipients.[4] Solvents, reagents, and catalysts, especially recovered materials, can also introduce amines or nitrosating agents.[2][5][6]

  • Manufacturing Process: Certain process conditions, such as high temperatures or acidic pH, can promote the reaction between amines and nitrites.[5][7] Cross-contamination from shared equipment is another significant risk.[2][5]

  • Degradation: Some drug substances can degrade over time during storage to form vulnerable amines, which can then react with trace nitrites in the formulation.[3]

  • Packaging Materials: Components of packaging, such as nitrocellulose blister packs or certain rubber stoppers, can be a source of nitrosating agents or leach nitrosamines into the drug product.[5][8][9]

Q2: What is the recommended three-step strategy for mitigating nitrosamine risks?

A2: Regulatory agencies like the FDA recommend a three-step approach for manufacturers to identify and mitigate nitrosamine risks[2][6]:

  • Risk Assessment: Conduct a comprehensive risk assessment of your API and drug product manufacturing processes to identify potential sources of nitrosamine formation or contamination.[6][7][10]

  • Confirmatory Testing: If the risk assessment identifies a potential for nitrosamine presence, proceed with confirmatory testing of the product batches using sensitive and validated analytical methods.[10][11][12][13]

  • Corrective and Preventive Actions (CAPA): If confirmatory testing detects nitrosamines, you must implement changes to the manufacturing process or formulation to reduce or eliminate the impurities and update marketing authorizations.[12][14]

Q3: Can formulation changes help reduce nitrosamine formation?

A3: Yes, formulation design is a key mitigation strategy. This can involve:

  • Excipient Selection: Choosing excipients with a low nitrite content.[4]

  • pH Modulation: Maintaining a neutral or basic pH in the micro-environment of the drug product can inhibit the formation of nitrosamines, as the reaction typically requires acidic conditions.[1]

  • Inhibitor Addition: Incorporating antioxidants or "nitrite scavengers" like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation can block the nitrosation reaction.[15][16][17]

Q4: What are the most common analytical techniques for nitrosamine detection?

A4: Due to the low levels at which nitrosamines pose a risk, highly sensitive analytical methods are required. The most common and recommended techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and selectivity, capable of detecting nitrosamines at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A trusted method, particularly for volatile nitrosamines. It often involves different sample introduction techniques like headspace or direct liquid injection.[20][21]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS offer high selectivity and accurate mass measurement, which is useful for identifying unknown nitrosamines and differentiating them from matrix interferences.[18]

Troubleshooting Guides

This section provides solutions to common problems encountered during nitrosamine analysis and control experiments.

Guide 1: Analytical Method Troubleshooting (LC-MS/MS)
Problem / Observation Potential Cause(s) Recommended Solution(s)
High background noise or nitrosamine peak in blank/placebo samples. 1. Contaminated mobile phase, solvents, or glassware.2. Leaching from plastic tubing or containers.3. Carryover from a previous high-concentration sample.1. Use high-purity, fresh solvents (e.g., LC-MS grade).2. Filter all mobile phases.3. Avoid plastic containers where possible; use amber glass vials.4. Implement a rigorous needle/injector wash protocol between injections with a strong, organic solvent.
Poor peak shape (fronting, tailing, or splitting). 1. Mismatch between sample diluent and mobile phase.2. Column overload due to high matrix concentration.3. Secondary interactions between the analyte and the column stationary phase.1. Ensure the sample diluent is weaker than or matches the initial mobile phase composition.[1] 2. Dilute the sample or develop a sample cleanup procedure (e.g., Solid-Phase Extraction) to remove matrix components.3. Try a different column chemistry (e.g., a biphenyl phase can offer better retention for polar nitrosamines like NDMA than a standard C18).[1]
Inaccurate quantification of NDMA, especially in the presence of DMF. Isobaric interference: Dimethylformamide (DMF) is a common solvent that can produce a fragment ion with the same mass-to-charge ratio (m/z) as a key NDMA fragment.1. Modify the chromatographic method to achieve baseline separation between NDMA and DMF.2. Select a different, more specific precursor-to-product ion transition for NDMA that is not shared by DMF.
Low or no recovery of nitrosamines from the sample matrix. 1. Inefficient extraction from the sample matrix (e.g., a gel-forming product like metformin).[1]2. Degradation of the nitrosamine during sample preparation.1. Optimize the extraction solvent. For gel-forming matrices, organic solvents like methanol may be necessary instead of water.[1]2. Minimize sample exposure to light and heat. Use amber vials and keep samples cool.
Guide 2: Investigating Contamination Sources
Problem / Observation Potential Source Investigation & Mitigation Steps
Nitrosamine levels increase in the drug product during stability studies. 1. Degradation of the API into a nitrosatable amine.2. Reaction between API/degradants and nitrite impurities in excipients.3. Leaching from packaging materials over time.1. Conduct forced degradation studies on the API to identify vulnerable amine degradants.2. Test all excipients for nitrite content and select suppliers with the lowest levels.[4]3. Perform extractable and leachable studies on the container closure system. Consider alternative packaging materials if necessary (e.g., avoid nitrocellulose).[5][8]
Batch-to-batch variability in nitrosamine levels. Inconsistent quality of raw materials (API, excipients, solvents).1. Tighten specifications for nitrite and amine impurities in all incoming raw materials.2. Implement a robust supplier qualification program, including regular audits and testing of supplier materials.[8]
Cross-contamination is suspected in a multi-product facility. Shared equipment, especially if other processes use nitrosating agents or vulnerable amines.1. Review cleaning validation protocols to ensure they are effective at removing trace residues.2. Evaluate the sequence of product manufacturing to minimize risk.3. Consider dedicated equipment for high-risk products.[5]

Data & Protocols

Table 1: Comparison of Common Analytical Methods for Nitrosamine Testing
Method Common Analytes Typical Limit of Quantitation (LOQ) Advantages Disadvantages
LC-MS/MS NDMA, NDEA, NMBA, NDIPA, NEIPA, NDBA0.01 - 0.1 ng/mL (ppb)[22]High sensitivity and selectivity; suitable for a wide range of nitrosamines, including non-volatile ones.[18][23]Can be susceptible to matrix effects and isobaric interferences.
GC-MS/MS NDMA, NDEA, NDIPA, NEIPA (Volatile nitrosamines)0.05 - 1.0 ng/mL (ppb)Excellent for volatile compounds; headspace sampling can reduce matrix complexity.Not suitable for non-volatile nitrosamines like NMBA without derivatization; high temperatures can artificially generate NDMA in some drug products (e.g., ranitidine).[21]
LC-HRMS Broad range of known and unknown nitrosamines~0.5 ng/mL (ppb)Allows for untargeted screening and retrospective data analysis; high specificity reduces false positives.May have lower sensitivity than targeted MS/MS methods; higher instrument cost.
Table 2: Reported Nitrite Levels in Common Pharmaceutical Excipients
Excipient Mean Nitrite Content (ppm) Range of Nitrite Content (ppm) Reference
Crospovidone8.3Up to 14.0[24]
Microcrystalline Cellulose (MCC)0.700.04 - 2.4[24]
Lactose0.540.07 - 1.7[24]
Various Excipients (General)0.8 (average)[4]
Povidone (K-29/32)0.0540.021 - 0.106[25]

Note: Nitrite levels can vary significantly between suppliers and even between different lots from the same supplier.

Experimental Protocol: Evaluating Ascorbic Acid as a Nitrosamine Inhibitor in a Placebo Formulation

This protocol describes a model experiment to assess the effectiveness of ascorbic acid in reducing nitrite levels in a solid dosage form.

1. Objective: To quantify the nitrite scavenging effect of ascorbic acid in a placebo tablet formulation under accelerated stability conditions.

2. Materials:

  • Microcrystalline Cellulose (MCC)

  • Starch

  • Croscarmellose Sodium

  • Ascorbic Acid (pharmaceutical grade)

  • Potassium Nitrite (KNO₂) (for spiking, if necessary)

  • High-purity water

  • Tablet press

  • Stability chambers (40°C / 75% RH)

  • Analytical system for nitrite quantification (e.g., Ion Chromatography with conductivity detection or LC-MS/MS).

3. Methodology:

  • Preparation of Blends:

    • Prepare a base placebo blend containing MCC, starch, and croscarmellose sodium in a representative ratio.

    • Divide the base blend into four groups:

      • Group 1: Control (no ascorbic acid).

      • Group 2: 0.25% w/w Ascorbic Acid.

      • Group 3: 0.5% w/w Ascorbic Acid.

      • Group 4: 1.0% w/w Ascorbic Acid.

    • For each group, accurately weigh and add the specified amount of ascorbic acid to the base blend and mix thoroughly to ensure homogeneity.

  • Tableting:

    • Compress tablets from each blend using a standard tablet press. Aim for consistent tablet weight and hardness across all groups.

  • Stability Study:

    • Place the tablets in open containers to maximize exposure to environmental conditions.

    • Store the containers in a stability chamber set to accelerated conditions (40°C / 75% RH).[15]

    • Pull samples for analysis at initial time point (T=0) and after 7 days (T=7).[15]

  • Sample Preparation for Analysis:

    • Accurately weigh and crush a specific number of tablets to create a fine powder.

    • Dissolve a known amount of the powder in high-purity water (or an appropriate solvent).

    • Vortex and/or sonicate to ensure complete dissolution.

    • Centrifuge the solution to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm filter into an analysis vial.

  • Nitrite Quantification:

    • Analyze the prepared samples using a validated analytical method for nitrite quantification.

    • Prepare a calibration curve using nitrite standards to ensure accurate measurement.

4. Data Analysis:

  • Calculate the concentration of nitrite (in ppm or µg/g of tablet) for each sample at each time point.

  • Determine the percentage of nitrite reduction for each ascorbic acid group relative to the control group at the T=7 time point.

  • Example Result: A study following this methodology found that 1% ascorbic acid reduced nitrite levels by as much as 87% after 7 days compared to the control.[15]

Visualizations

Logical and Experimental Workflows

Nitrosamine_Risk_Assessment_Workflow cluster_0 Step 1: Risk Evaluation cluster_1 Step 2: Confirmatory Testing cluster_2 Step 3: Mitigation & Control start Start Assessment gather_info Gather Data: - API Route of Synthesis - Excipient Nitrite Levels - Process Conditions start->gather_info identify_risk Identify Potential Risks (Amines + Nitrosating Agents?) gather_info->identify_risk risk_found Risk Identified? identify_risk->risk_found conduct_testing Conduct Confirmatory Testing (LC-MS/MS or GC-MS) risk_found:e->conduct_testing:w Yes end_no_risk No Risk Document Findings risk_found:s->end_no_risk:w No nitrosamine_detected Nitrosamine Detected? conduct_testing->nitrosamine_detected nitrosamine_detected:s->end_no_risk:w No above_limit Above AI Limit? nitrosamine_detected:e->above_limit:w Yes implement_capa Implement CAPA: - Process Modification - Formulation Change - Supplier Change set_controls Set Specification & Controls implement_capa->set_controls end_risk_controlled Risk Controlled Document & Report set_controls->end_risk_controlled above_limit:e->implement_capa:w Yes above_limit:s->set_controls:w No (< AI)

Caption: Workflow for Nitrosamine Risk Assessment and Mitigation.

Signaling Pathways

Metabolic_Activation_of_NDMA cluster_ingestion Systemic Circulation cluster_liver Metabolism in Liver cluster_dna Cellular Damage NDMA N-Nitrosodimethylamine (NDMA) (Procarcinogen) CYP450 Cytochrome P450 (e.g., CYP2E1) NDMA->CYP450 Enzymatic Action Hydroxylation α-Hydroxylation CYP450->Hydroxylation Intermediate Unstable Intermediate α-hydroxy-NDMA Hydroxylation->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Methyldiazonium Methyldiazonium Ion (Reactive Electrophile) Decomposition->Methyldiazonium DNA Nuclear DNA Methyldiazonium->DNA Attacks Guanine Alkylation DNA Alkylation DNA->Alkylation Adducts DNA Adducts (e.g., O⁶-methylguanine) Alkylation->Adducts Mutation Mutation & Genotoxicity Adducts->Mutation

Caption: Metabolic Activation Pathway of NDMA Leading to Genotoxicity.

References

Selecting appropriate columns for N-nitrosamine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the critical task of selecting appropriate chromatography columns for N-nitrosamine analysis. N-nitrosamines are a class of potent genotoxic impurities that require sensitive and reliable analytical methods for their detection and quantification to ensure the safety of pharmaceutical products and consumer goods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques used for N-nitrosamine analysis?

A1: The most common chromatographic techniques for N-nitrosamine analysis are Liquid Chromatography (LC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1] LC-MS/MS is particularly well-suited for identifying and quantifying nitrosamine impurities at very low levels.[3] GC is ideal for analyzing volatile nitrosamines, offering high-resolution separations and a cost-effective solution.[1]

Q2: What are the key considerations when selecting an LC column for N-nitrosamine analysis?

A2: Key considerations include the polarity of the nitrosamines being analyzed, the complexity of the sample matrix, and the desired retention and separation. For instance, a biphenyl stationary phase can offer better retention for N-nitrosodimethylamine (NDMA) compared to a standard C18 column.[4] The choice of column will also depend on whether the goal is rapid screening or high-resolution separation of multiple nitrosamines.[5]

Q3: What are the recommended stationary phases for LC analysis of N-nitrosamines?

A3: Several stationary phases are effective for N-nitrosamine analysis. Common choices include:

  • C18: A versatile, widely used reversed-phase column.[1]

  • Biphenyl: Offers enhanced retention for certain nitrosamines like NDMA.[4]

  • Pentafluorophenyl (PFP): Can provide alternative selectivity.[1]

  • Porous Graphitic Carbon (PGC): Effective for separating a range of nitrosamine compounds based on reversed-phase chromatography.

  • Polar-embedded phases (e.g., AQ-C18): Designed to retain highly polar compounds more strongly than general ODS columns.[5]

Q4: When is Gas Chromatography (GC) a suitable technique for N-nitrosamine analysis?

A4: GC is particularly well-suited for the analysis of volatile nitrosamines.[1] It is a popular choice due to its high resolution, fast analysis times, and cost-effectiveness.[1] However, it may not be suitable for non-volatile nitrosamines or for analytes that are thermally labile, as thermal degradation can occur in the GC inlet.[1]

Q5: What types of GC columns are recommended for N-nitrosamine analysis?

A5: The choice of GC column depends on the specific nitrosamines being analyzed. A common recommendation is a mid-polarity column. For example, a (5% phenyl)-methylpolysiloxane stationary phase is often used.[1] Another option is a DB-1701 column (30 m x 0.25 mm, 1.0 µm).[6] For separating a broader range of nitrosamines with varying polarities, a more polar column like a DB-WAXetr may be necessary to achieve baseline separation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during N-nitrosamine chromatography.

Issue 1: Poor peak shape (tailing or fronting)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Solution:

    • LC: Ensure the mobile phase pH is appropriate for the analytes. Adding a small amount of an acidic modifier like formic acid can improve peak shape.[5] Consider a column with a highly inert stationary phase.[5]

    • GC: Ensure the liner and column are properly deactivated to prevent active sites that can cause peak tailing. Using ultra-inert supplies can minimize analyte breakdown and peak distortion.[6]

Issue 2: Insufficient retention of polar nitrosamines (e.g., NDMA)

  • Possible Cause: The stationary phase is not polar enough to retain early-eluting, polar compounds.

  • Solution:

    • LC: Switch to a more retentive stationary phase for polar compounds, such as a biphenyl or an AQ-type C18 column.[4][5] Optimization of the mobile phase, such as using a lower percentage of organic solvent at the beginning of the gradient, can also increase retention.

    • GC: A thicker film stationary phase or a more polar column chemistry can increase retention of volatile compounds.[7]

Issue 3: Co-elution of nitrosamines with matrix components

  • Possible Cause: The chromatographic method lacks the necessary selectivity to separate the target analytes from other compounds in the sample.

  • Solution:

    • LC: Method development is crucial. Experiment with different stationary phases (e.g., C18, PFP, biphenyl) to find the one that provides the best selectivity for your specific sample matrix.[1] Adjusting the mobile phase composition and gradient profile can also significantly impact resolution.[4]

    • GC: Optimize the temperature program (ramp rate and hold times) to improve separation. Trying a column with a different stationary phase polarity can also resolve co-elution issues.[7]

Issue 4: Low sensitivity and poor signal-to-noise ratio

  • Possible Cause: Sub-optimal detection parameters, matrix suppression effects, or analyte degradation.

  • Solution:

    • LC-MS/MS: Optimize mass spectrometer parameters, including ionization source settings and collision energies.[4] Sample preparation techniques like solid-phase extraction (SPE) can help to remove interfering matrix components.[2]

    • GC-MS: Ensure a leak-free system and optimize the injection technique (e.g., splitless injection for trace analysis). Using a highly inert flow path is critical to prevent analyte loss.[6]

Experimental Protocols

Below are example experimental protocols for LC-MS/MS and GC-MS analysis of N-nitrosamines. These are starting points and may require optimization for specific applications.

LC-MS/MS Method for the Determination of Six Nitrosamine Impurities

This method is suitable for the quantitation of N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosoethylisopropylamine (NEIPA), N-nitrosodiisopropylamine (NDIPA), N-nitrosodibutylamine (NDBA), and N-nitroso-N-methyl-4-aminobutyric acid (NMBA).[8]

ParameterCondition
HPLC Column Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm
Column Temp. 40 °C
Flow Rate 0.6 mL/min
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol
Gradient Time (min)
0.0
1.0
8.0
10.5
12.0
12.1
15.0
Injection Volume 3 µL
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q Exactive)
Ionization Mode Positive Ionization (APCI or ESI)
GC-MS Method for the Analysis of Volatile Nitrosamines

This method is suitable for the analysis of volatile nitrosamines.[6]

ParameterCondition
GC Column DB-1701, 30 m x 0.25 mm, 1.0 µm
Inlet Split/Splitless
Carrier Gas Helium
Oven Program 70 °C for 4 min, then 20 °C/min to 240 °C, hold for 3.5 min
Injection Mode Headspace or Liquid Injection
Mass Spectrometer Single Quadrupole or Triple Quadrupole MS
Ionization Mode Electron Ionization (EI)

Column Selection Logic

The following diagram illustrates a logical workflow for selecting an appropriate chromatography column for N-nitrosamine analysis.

ColumnSelection start Start: Define Analytical Goal technique Select Technique: LC or GC? start->technique lc_considerations LC Considerations: - Polarity of Analytes - Matrix Complexity - Required Resolution technique->lc_considerations LC gc_considerations GC Considerations: - Volatility of Analytes - Thermal Stability - Required Sensitivity technique->gc_considerations GC lc_phase Select LC Stationary Phase lc_considerations->lc_phase gc_phase Select GC Stationary Phase gc_considerations->gc_phase c18 C18 (General Purpose) lc_phase->c18 Standard biphenyl Biphenyl (Polar Nitrosamines) lc_phase->biphenyl NDMA pfp PFP (Alternative Selectivity) lc_phase->pfp Different Selectivity aq_c18 AQ-C18 (Highly Polar) lc_phase->aq_c18 Very Polar mid_polarity Mid-Polarity (e.g., 5% Phenyl) gc_phase->mid_polarity Volatiles polar Polar (e.g., WAX) gc_phase->polar Broad Range method_dev Method Development & Optimization c18->method_dev biphenyl->method_dev pfp->method_dev aq_c18->method_dev mid_polarity->method_dev polar->method_dev validation Method Validation method_dev->validation

Caption: A flowchart for selecting the appropriate chromatography column.

Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues in N-nitrosamine chromatography.

TroubleshootingWorkflow start Identify Issue issue_type What is the nature of the problem? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape retention Insufficient Retention issue_type->retention Retention resolution Co-elution / Poor Resolution issue_type->resolution Resolution sensitivity Low Sensitivity issue_type->sensitivity Sensitivity solution_peak Check Mobile Phase pH (LC) Check Liner Deactivation (GC) peak_shape->solution_peak solution_retention Use More Retentive Phase (e.g., Biphenyl for LC) Thicker Film/Polar Column (GC) retention->solution_retention solution_resolution Change Stationary Phase Optimize Gradient/Temp Program resolution->solution_resolution solution_sensitivity Optimize MS Parameters Improve Sample Cleanup (SPE) sensitivity->solution_sensitivity evaluate Evaluate Results solution_peak->evaluate solution_retention->evaluate solution_resolution->evaluate solution_sensitivity->evaluate evaluate->issue_type Unsuccessful end Problem Solved evaluate->end Successful

Caption: A workflow for troubleshooting common chromatography problems.

References

Optimizing MS/MS parameters for N-Nitrosoephedrine identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) parameters for the confident identification and quantification of N-Nitrosoephedrine.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion electrospray ionization (ESI+)?

A1: this compound has a monoisotopic mass of approximately 194.11 g/mol . In positive ion ESI, it readily forms a protonated molecule. Therefore, you should target the [M+H]⁺ ion at m/z 195.1 .

Q2: What are the primary fragmentation pathways for this compound and other N-nitrosamines?

A2: N-nitrosamines exhibit characteristic fragmentation patterns in MS/MS analysis. The most common fragmentation is the neutral loss of the nitroso group (•NO), which corresponds to a mass loss of 30 Da[1][2][3][4]. Another potential fragmentation is the loss of a hydroxyl radical (•OH), a mass loss of 17 Da[1][5]. Fragmentation of the original ephedrine structure, such as the loss of water (H₂O), may also occur[6].

Q3: I am observing a significant peak at m/z 165.1 in my product ion spectrum. What does this represent?

A3: The ion at m/z 165.1 is the expected product ion resulting from the characteristic loss of the 30 Da nitroso radical (•NO) from the precursor ion of this compound (m/z 195.1). This is a strong indicator of the presence of a nitrosamine.

Q4: My signal for this compound is weak or inconsistent. What are some common causes?

A4: Weak or inconsistent signals can arise from several factors. N-nitrosamines can be prone to in-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer. This can be mitigated by optimizing the declustering potential or fragmentor voltage. Additionally, as a relatively small molecule, this compound may suffer from matrix effects from the sample. Proper sample preparation and chromatographic separation are crucial. Finally, ensure that the ionization source parameters, such as temperature and gas flows, are optimized for this class of compounds.

Q5: What type of ionization source is best for this compound analysis?

A5: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for nitrosamine analysis. ESI is generally suitable for a wide range of compounds, including this compound. If you encounter significant matrix effects with ESI, APCI may offer better performance for certain sample types.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
No or Low Precursor Ion Intensity (m/z 195.1) In-source fragmentationDecrease the declustering potential (DP) or fragmentor voltage. Optimize the ion source temperature; higher temperatures can increase fragmentation[2].
Inefficient ionizationOptimize ESI source parameters (e.g., spray voltage, gas flows, source temperature). Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a small amount of formic acid).
Matrix suppressionImprove sample clean-up procedures. Optimize chromatographic separation to resolve this compound from co-eluting matrix components.
Multiple Product Ions Observed Multiple fragmentation pathwaysThis is expected. Use the most intense and specific product ions for quantification (quantifier) and others for confirmation (qualifiers).
In-source fragmentationAs above, optimize source conditions to minimize premature fragmentation.
Poor Peak Shape or Tailing Chromatographic issuesEnsure column compatibility with the analyte and mobile phase. Use a column that provides good retention for polar compounds. A biphenyl or C18 stationary phase can be effective[7]. Optimize the gradient elution profile.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and additives. Flush the LC system thoroughly.
Matrix interferencesEnhance sample preparation to remove interfering compounds.

Experimental Protocol: Optimization of MS/MS Parameters for this compound

This protocol outlines the steps to develop a robust Multiple Reaction Monitoring (MRM) method for this compound.

1. Compound Information and Predicted MRM Transitions

First, determine the theoretical precursor and product ions.

ParameterValue
Compound NameThis compound
Molecular FormulaC₁₀H₁₄N₂O₂
Monoisotopic Mass194.11 g/mol
Precursor Ion [M+H]⁺ (Q1)m/z 195.1

Based on common fragmentation patterns, the following are predicted product ions for MRM analysis.

Predicted Product Ion (Q3)Neutral LossDescriptionProposed Use
m/z 165.1 •NO (30 Da)Loss of the nitroso radical. This is a characteristic fragmentation for N-nitrosamines[1][2][3][4].Quantifier
m/z 147.1 •NO + H₂O (48 Da)Subsequent loss of water from the m/z 165.1 fragment.Qualifier
m/z 105.1 C₂H₆NO₂ (76 Da)Cleavage of the side chain.Qualifier

2. Optimization Workflow

The following workflow is recommended for optimizing MS/MS parameters.

MS_MS_Optimization_Workflow cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_method_dev LC-MS/MS Method Development infuse Infuse this compound Standard (e.g., 100 ng/mL in 50:50 ACN:H₂O) q1_scan Perform Q1 Scan to Confirm Precursor Ion (m/z 195.1) infuse->q1_scan product_ion_scan Perform Product Ion Scan of m/z 195.1 q1_scan->product_ion_scan identify_fragments Identify Major Product Ions (e.g., m/z 165.1, 147.1, 105.1) product_ion_scan->identify_fragments optimize_ce Optimize Collision Energy (CE) for each MRM transition identify_fragments->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp define_mrm Define MRM Transitions (Quantifier and Qualifiers) optimize_dp->define_mrm lc_optimization Optimize LC Conditions (Column, Mobile Phase, Gradient) define_mrm->lc_optimization final_method Finalize LC-MS/MS Method lc_optimization->final_method

MS/MS parameter optimization workflow for this compound.

3. Detailed Steps

  • Step 1: Precursor Ion Confirmation:

    • Prepare a 100 ng/mL solution of this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer.

    • Perform a Q1 scan to confirm the presence and stability of the [M+H]⁺ ion at m/z 195.1.

  • Step 2: Product Ion Identification:

    • Set the mass spectrometer to product ion scan mode, with Q1 fixed on m/z 195.1.

    • Ramp the collision energy (e.g., from 10 to 40 eV) to observe the fragmentation pattern.

    • Identify the most abundant and consistent product ions. You should observe the predicted fragments (m/z 165.1, 147.1, 105.1).

  • Step 3: Collision Energy (CE) Optimization:

    • For each identified MRM transition (e.g., 195.1 -> 165.1), perform multiple injections or a continuous infusion while varying the collision energy.

    • Plot the product ion intensity against the collision energy to determine the optimal value that yields the highest signal.

  • Step 4: Declustering Potential (DP) Optimization:

    • Similarly, optimize the declustering potential to maximize the precursor ion signal while minimizing in-source fragmentation.

4. Final LC-MS/MS Method

Once the MS/MS parameters are optimized, integrate them into your liquid chromatography method for routine analysis.

LC_MS_MS_Analysis_Workflow sample_prep Sample Preparation (e.g., Extraction, Dilution) lc_separation LC Separation (e.g., C18 or Biphenyl Column) sample_prep->lc_separation ionization Ionization (ESI+) lc_separation->ionization q1_filter Q1: Precursor Ion Filtering (m/z 195.1) ionization->q1_filter q2_fragmentation Q2: Collision-Induced Dissociation (Optimized CE) q1_filter->q2_fragmentation q3_filter Q3: Product Ion Filtering (e.g., m/z 165.1, 147.1) q2_fragmentation->q3_filter detection Detection q3_filter->detection data_analysis Data Analysis (Quantification & Confirmation) detection->data_analysis

General workflow for LC-MS/MS analysis of this compound.

References

Validation & Comparative

Navigating Nitrosamines: A Comparative Guide to LC-MS/MS Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and reliable detection of N-nitrosamine impurities is a critical aspect of pharmaceutical quality control. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data, to aid in the selection and validation of analytical techniques for these potentially carcinogenic compounds.

The recent discovery of N-nitrosamines in various drug products has prompted stringent regulatory requirements from bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] As a result, the pharmaceutical industry has intensified its focus on developing and validating robust analytical methods for the detection of these impurities at trace levels. LC-MS/MS has emerged as the technique of choice due to its high sensitivity and selectivity.[4][5][6]

Comparative Analysis of LC-MS/MS Method Performance

The validation of an LC-MS/MS method for N-nitrosamine analysis involves the assessment of several key performance characteristics. The following tables summarize quantitative data from various studies, offering a comparative overview of different approaches.

Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Common N-Nitrosamines

N-NitrosamineMethodLOD (ng/mL)LOQ (ng/mL)Drug MatrixReference
NDMALC-HRMS0.100.30Losartan[7]
NDEALC-HRMS0.100.30Losartan[7]
NEIPALC-HRMS0.100.30Losartan[7]
NDIPALC-HRMS0.100.30Losartan[7]
NDBALC-HRMS0.100.30Losartan[7]
NMBALC-HRMS0.100.30Losartan[7]
VariousGC-MS/MS-2.5 ppb-[8]
VariousLC-MS/MS5 ppb10 ppbDrug Substance/Product[9]

Table 2: Linearity and Precision of LC-MS/MS Methods

N-NitrosamineLinearity (R²)Precision (%RSD)MethodReference
NDMA, NDEA, NDPA, NDBA, NPIP, NPYR, NMOR, NDPhA, NMEA≥ 0.99< 6%EI-GC-MS/MS[10]
Various≥ 0.998< 5%GC-MS/MS[8]
NDMA, NDEA, NEIPA, NDIPA--LC-MS/MS[11]

Table 3: Accuracy (Recovery) of Different Sample Preparation Techniques

TechniqueRecovery (%)N-NitrosaminesMatrixReference
Automated Sample Preparation70-130%NDMA, NDEA, NEIPA, NDIPACanagliflozin[11]
Spiking prior to extraction96.44 ± 3.43 to 98.88 ± 1.21NDMA, NDEA, NEIPA, NDIPACanagliflozin[11]
Spike Recovery> 90%NDMA, NMBADrug Substance/Product[9]

Experimental Workflow for LC-MS/MS Method Validation

The successful validation of an LC-MS/MS method for N-nitrosamine impurities follows a structured workflow, from initial risk assessment to routine analysis.

LC-MS/MS Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Application RiskAssessment Risk Assessment (ICH Q9) MethodDevelopment Method Development (LC & MS Optimization) RiskAssessment->MethodDevelopment Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis Reporting Reporting & Documentation RoutineAnalysis->Reporting

Caption: Workflow for LC-MS/MS method validation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the validation of an LC-MS/MS method for the quantification of N-nitrosamine impurities in a drug product.

1. Objective: To validate a sensitive and selective LC-MS/MS method for the simultaneous determination of N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and other relevant nitrosamines in a specific drug substance or product, in accordance with ICH Q2(R1) guidelines.

2. Materials and Reagents:

  • Reference standards of N-nitrosamines (NDMA, NDEA, etc.)

  • Internal standard (e.g., d6-NDMA)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Drug substance/product placebo

  • Solid Phase Extraction (SPE) cartridges or other sample preparation materials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[12]

4. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, PFP) with appropriate dimensions.[6]

  • Mobile Phase: A gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and organic mobile phase (e.g., 0.1% formic acid in acetonitrile/methanol).

  • Flow Rate: Optimized for best separation and peak shape.

  • Column Temperature: Typically maintained between 30-40°C.

  • Injection Volume: Typically 5-20 µL.

5. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two transitions should be monitored for each analyte for confirmation.

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

6. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of calibration standards by diluting stock solutions of the N-nitrosamines in a suitable solvent.

  • Sample Preparation: Develop a robust sample preparation method to extract the nitrosamines from the drug matrix and minimize matrix effects. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple dilution followed by filtration.[4][13]

7. Validation Parameters:

  • Specificity: Analyze blank samples (placebo) to ensure no interference at the retention times of the target nitrosamines.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is often established based on signal-to-noise ratios (e.g., 3:1 for LOD and 10:1 for LOQ).

  • Linearity: Analyze a series of calibration standards over the desired concentration range (e.g., from LOQ to 150% of the specification limit). A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.99.[10]

  • Accuracy: Perform recovery studies by spiking known amounts of nitrosamines into the drug product placebo at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <15%).

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or using different equipment. The %RSD should be within acceptable limits.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability during normal use.

8. System Suitability: Before each analytical run, inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time, peak area, and tailing factor.

This guide provides a foundational framework for comparing and validating LC-MS/MS methods for N-nitrosamine impurities. The specific details of the method and validation will depend on the particular drug product, the target nitrosamines, and the regulatory requirements. It is crucial to perform a thorough risk assessment to identify potential sources of nitrosamine contamination and to develop a control strategy accordingly.[2][14]

References

A Comparative Analysis of N-Nitrosoephedrine and N-Nitrosopseudoephedrine for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical, toxicological, and pharmacokinetic properties of N-Nitrosoephedrine (NEP) and N-Nitrosopseudoephedrine (NPEP), two critical nitrosamine impurities.

This guide provides a comprehensive comparison of this compound (NEP) and N-Nitrosopseudoephedrine (NPEP), stereoisomers formed from the nitrosation of ephedrine and pseudoephedrine, respectively. Given the classification of many N-nitroso compounds as probable human carcinogens, understanding the distinct characteristics of these two compounds is of paramount importance for risk assessment and regulatory compliance in the pharmaceutical industry.[1] This document synthesizes available experimental data on their synthesis, physicochemical properties, toxicity, and pharmacokinetics to facilitate informed research and development.

Chemical and Physical Properties

NEP and NPEP share the same molecular formula and weight but differ in their stereochemistry, which can influence their biological activity and pharmacokinetic profiles.

PropertyThis compound (NEP)N-Nitrosopseudoephedrine (NPEP)
Molecular Formula C₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol [2]194.23 g/mol
CAS Number 17608-59-21850-88-0
Appearance Pale Yellow OilWhite Solid
Melting Point Not available89.7 °C

Synthesis

Both NEP and NPEP are synthesized by the reaction of their parent compounds, ephedrine and pseudoephedrine, with a nitrosating agent, typically nitrous acid, under acidic conditions.[1] The reaction yield is highly dependent on pH and temperature.

ParameterThis compound (NEP)N-Nitrosopseudoephedrine (NPEP)
Precursor EphedrinePseudoephedrine
Optimal Synthesis pH ~2~2
Synthesis Temperature 5°C (lab synthesis)5°C (lab synthesis)
Max. Yield (Acetic Acid, 5°C) 85%[3]85%[3]
Yield (Physiological Conditions, pH 2, 37°C) 18.5%[3]18.5%[3]

Toxicological Profile

The primary toxicological concern for NEP and NPEP is their potential carcinogenicity, a characteristic common to many N-nitroso compounds.

Acute and Chronic Toxicity

Quantitative data on the acute and chronic toxicity of these specific isomers are limited. However, available data and regulatory guidance provide some insights into their potential hazards.

ParameterThis compound (NEP)N-Nitrosopseudoephedrine (NPEP)
LD₅₀ (Oral, Rat) Not available>10,000 mg/kg[4]
TD₅₀ (Oral, Rat) 95.2 mg/kg/day[2]Not available
Carcinogenicity Confirmed carcinogen in rats, inducing liver, lung, and forestomach tumors.[2]Suspected human carcinogen.
Mutagenicity (Ames Test) Showed significant mutagenic activity in the presence of hamster S9 metabolic activation.Data not specifically found, but as a nitrosamine, mutagenicity is expected.
FDA Acceptable Intake (AI) Not specified1500 ng/day

Pharmacokinetic Properties

A comparative study in mice revealed significant differences in the pharmacokinetic profiles of NEP and NPEP, which could influence their metabolic fate and carcinogenic potential.[5]

ParameterThis compound (NEP)N-Nitrosopseudoephedrine (NPEP)
Dissolution Rate Constant 0.023 min⁻¹0.038 min⁻¹
Stomach Absorption Rate Constant 0.192 h⁻¹0.225 h⁻¹
Intestinal Absorption Rate Constant 2.898 h⁻¹1.980 h⁻¹
Blood Clearance Rate Constant 0.33 h⁻¹0.55 h⁻¹
Whole Animal Elimination Rate Constant 0.373 h⁻¹0.393 h⁻¹

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies for key experiments.

Synthesis of this compound and N-Nitrosopseudoephedrine

Objective: To synthesize NEP and NPEP from their respective precursors.

Methodology:

  • Ephedrine or pseudoephedrine is dissolved in an acidic solution (e.g., hydrochloric acid or acetic acid).

  • The solution is cooled to a low temperature (e.g., 5°C).[3]

  • A solution of sodium nitrite is added dropwise to the cooled amine solution while maintaining the temperature.

  • The reaction mixture is stirred for a specified period.

  • The resulting N-nitroso compound is then extracted using an organic solvent.

  • The organic extract is washed, dried, and the solvent is evaporated to yield the product.

  • Purification can be achieved through recrystallization, for example, from aqueous ethanol.[1]

Note: The optimal pH for this reaction is around 2.[3]

In Vitro Dissolution and Absorption

Objective: To determine the rate of dissolution and absorption of NEP and NPEP.

Methodology (General Approach):

  • Dissolution: A known amount of the compound is added to a dissolution apparatus containing a simulated gastric or intestinal fluid. Samples are withdrawn at various time points and analyzed to determine the concentration of the dissolved compound.

  • Absorption: An in vitro model, such as an everted gut sac preparation, is used. The compound is introduced into the mucosal side, and samples are taken from the serosal side over time to measure the amount of compound that has been transported across the intestinal membrane.

Mutagenicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of NEP and NPEP.

Methodology (Enhanced Ames Test for Nitrosamines):

  • Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA (pKM101)) are used.

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction), typically from hamster liver, at a concentration of 30%, as this has shown increased sensitivity for nitrosamines.

  • Assay Type: A pre-incubation method is recommended, with a 30-minute pre-incubation time.

  • Procedure: The test compound, bacterial tester strain, and S9 mix (if applicable) are pre-incubated together before being plated on a minimal agar medium.

  • Incubation: Plates are incubated for a period, and the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Signaling Pathways and Experimental Workflows

The carcinogenic and mutagenic effects of N-nitrosamines are primarily initiated by their metabolic activation, which leads to the formation of reactive electrophiles that can damage DNA.

Metabolic Activation of N-Nitrosamines

The general pathway for the metabolic activation of N-nitrosamines involves cytochrome P450 (CYP) enzymes. This process, known as α-hydroxylation, is a critical step in their conversion to carcinogenic agents.

Metabolic_Activation NNitrosamine N-Nitroso Compound (NEP/NPEP) AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) NNitrosamine->AlphaHydroxy α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) CYP450->AlphaHydroxy Aldehyde Aldehyde AlphaHydroxy->Aldehyde Diazohydroxide Alkyldiazohydroxide AlphaHydroxy->Diazohydroxide Rearrangement Diazonium Alkyldiazonium Ion Diazohydroxide->Diazonium Carbocation Carbocation (Electrophile) Diazonium->Carbocation -N₂ DNAAdduct DNA Adducts Carbocation->DNAAdduct Alkylation DNA DNA DNA->DNAAdduct Mutation Mutation & Carcinogenesis DNAAdduct->Mutation Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursors Ephedrine or Pseudoephedrine Nitrosation Nitrosation with NaNO₂ / Acid Precursors->Nitrosation CrudeProduct Crude NEP/NPEP Nitrosation->CrudeProduct Extraction Solvent Extraction CrudeProduct->Extraction Recrystallization Recrystallization Extraction->Recrystallization PureProduct Pure NEP/NPEP Recrystallization->PureProduct Characterization Structural Characterization (NMR, MS) PureProduct->Characterization Purity Purity Analysis (HPLC) PureProduct->Purity

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Nitrosoephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory bodies worldwide require stringent control of these impurities, necessitating the development and validation of highly sensitive and specific analytical methods. This guide provides a comparative overview of common analytical techniques for the quantification of N-Nitrosoephedrine, a potential nitrosamine impurity in drugs containing ephedrine or pseudoephedrine. The focus is on providing supporting data and detailed methodologies to aid researchers in selecting and validating appropriate analytical procedures.

Quantitative Performance Comparison

The selection of an analytical method for N-nitrosamine analysis is a critical decision driven by the required sensitivity, selectivity, and the nature of the drug matrix. The following table summarizes the performance characteristics of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Disclaimer: Data for GC-MS and HPLC-UV methods are based on the analysis of other N-nitrosamines and are presented as representative examples of the techniques' capabilities. Performance for this compound may vary.

ParameterLC-MS/MS (for N-Nitroso-l-ephedrine)GC-MS/MS (Representative for various nitrosamines)HPLC-UV (Representative for various nitrosamines)
Limit of Detection (LOD) Not explicitly stated, but LOQ is 0.04 µg/mL~0.15–1.00 ng/mL[1]~10-20 ng/mL
Limit of Quantitation (LOQ) 0.04 µg/mL (with respect to 20 mg/mL sample concentration)~15 ppb[2]10-20 ng/mL
Linearity (Range) 0.04 µg/mL to 0.4 µg/mLLOQ up to 21.6 ng/mL[1]10–1000 ng/mL
Accuracy (% Recovery) 100.04 – 104.54%94.09% to 111.22%[1]83.3% to 101.8%[3]
Precision (%RSD) 0.50%≤ 7.65%[1]Not explicitly stated for this compound

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the analytical techniques discussed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Nitroso-l-ephedrine

This method provides a sensitive and selective procedure for the quantification of N-Nitroso-l-ephedrine.

Instrumentation:

  • Chromatographic System: High-Performance Liquid Chromatography

  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 μm)

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.70 mL/min

  • Injection Volume: 30 μL

  • Detector: Tandem Mass Spectrometer (MS/MS)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Sample Preparation:

  • Accurately weigh and transfer the sample into a suitable volumetric flask.

  • Dissolve and dilute to the desired concentration with the appropriate diluent.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for General N-Nitrosamines

This protocol is a representative example for the analysis of various volatile N-nitrosamines and can be adapted for this compound with appropriate validation.[2][4]

Instrumentation:

  • Chromatographic System: Gas Chromatograph

  • Column: SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) or similar

  • Injection Port Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program: Initial temperature of 50 °C (hold for 1 min), ramp at 20 °C/min to 250 °C (hold for 3 min)

  • Detector: Triple Quadrupole Mass Spectrometer (MS/MS)

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Sample Preparation: [2]

  • For solid samples, weigh approximately 250 mg of the active pharmaceutical ingredient (API) or ground tablet powder into a centrifuge tube.

  • Add 10 mL of 1M NaOH solution, vortex, and shake for at least 5 minutes.

  • Add 2.0 mL of dichloromethane, vortex, and shake for at least 5 minutes.

  • Centrifuge at approximately 10,000 g for at least 5 minutes.

  • The lower organic phase is collected for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for General N-Nitrosamines

This method, while generally less sensitive than MS-based methods, can be suitable for screening purposes or when higher concentrations of nitrosamines are expected.[3][5]

Instrumentation:

  • Chromatographic System: High-Performance Liquid Chromatography

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0μm) or equivalent C18 column[3][5]

  • Mobile Phase: Water:Methanol (60:40)[3][5]

  • Flow Rate: 1.0 mL/min[3][5]

  • Injection Volume: 80 µL[3]

  • Detector: UV-Vis Detector

  • Detection Wavelength: 230 nm[3]

Sample Preparation: [3]

  • Prepare a stock solution of the nitrosamine standard in a suitable solvent (e.g., water-methanol mixture).

  • Prepare working standard solutions by diluting the stock solution.

  • Prepare the sample solution by dissolving the drug substance in the diluent to a known concentration.

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that a new or modified method is equivalent to an established reference method. This workflow ensures the reliability and consistency of analytical data across different methodologies.

CrossValidationWorkflow cluster_validation Method Validation start Start: Define Analytical Requirements ref_method Select Validated Reference Method start->ref_method new_method Develop Alternative Analytical Method start->new_method data_comparison Compare Performance Data ref_method->data_comparison specificity Specificity/ Selectivity new_method->specificity Validate linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness robustness->data_comparison equivalence Equivalence Achieved? data_comparison->equivalence implement Implement Alternative Method equivalence->implement Yes refine Refine Alternative Method equivalence->refine No end End implement->end refine->new_method

Caption: Workflow for the cross-validation of analytical methods.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for N-Nitrosoephedrine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In response to the growing need for standardized and reliable analytical methodologies within the pharmaceutical industry, this guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of N-Nitrosoephedrine. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing analytical performance and ensuring the accuracy of data across different facilities. The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern, necessitating robust and reproducible analytical methods for their detection and quantification at trace levels.[1][2][3][4][5]

Comparative Analysis of Quantification Methods

An inter-laboratory study was designed to assess the performance of various analytical laboratories in quantifying this compound in a standardized sample matrix. Participating laboratories utilized their own in-house validated methods, primarily based on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the predominant techniques for nitrosamine analysis.[1][2][3][4] The study highlights the importance of sample preparation and analytical technique in achieving accurate and precise results.[6]

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification

Laboratory IDAnalytical MethodSample PreparationReported Concentration (ng/mL)Relative Standard Deviation (%)
Lab ALC-MS/MSSolid-Phase Extraction (SPE)12.54.2
Lab BGC-MSLiquid-Liquid Extraction (LLE)11.86.8
Lab CUHPLC-MS/MSDirect Injection13.13.5
Lab DLC-HRMSQuEChERS12.25.1
Lab EGC-TEADichloromethane Extraction11.57.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the format of an inter-laboratory comparison. The true value of the spiked sample was 12.0 ng/mL.

Experimental Protocols: A Closer Look

The methodologies employed by the participating laboratories, while varied, shared common principles of chromatographic separation coupled with mass spectrometric detection. The choice of sample preparation technique appeared to be a significant factor in the observed variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Sample Preparation: Solid-Phase Extraction (SPE) was commonly used to pre-concentrate the analyte and remove matrix interferences. A typical SPE protocol would involve conditioning the cartridge, loading the sample, washing away impurities, and eluting the this compound with an appropriate solvent.

  • Chromatography: Reversed-phase chromatography with a C18 column is a standard approach. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to improve ionization.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Liquid-Liquid Extraction (LLE) is a frequent choice, where the sample is extracted with an immiscible organic solvent like dichloromethane.

  • Chromatography: A capillary column with a non-polar stationary phase is used for separation. The injector temperature is optimized to ensure efficient volatilization without thermal degradation of the analyte.

  • Mass Spectrometry: Electron Ionization (EI) is the common ionization technique, followed by mass analysis.

Visualizing the Workflow

To better illustrate the process of an inter-laboratory comparison study, the following diagram outlines the key stages from sample distribution to final data analysis.

Inter_Laboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Evaluation Phase A Reference Material Preparation (Spiked this compound Sample) B Homogeneity and Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Sample Receipt and Internal Standard Spiking C->D E Sample Preparation (SPE, LLE, etc.) D->E F Instrumental Analysis (LC-MS, GC-MS) E->F G Data Acquisition and Quantification F->G H Data Submission to Coordinating Body G->H I Statistical Analysis (Z-scores, Precision) H->I J Issuance of Final Report I->J

Caption: Workflow of an inter-laboratory comparison study.

This guide underscores the necessity of continuous evaluation and harmonization of analytical methods for nitrosamine impurities. While this comparison focuses on this compound, the principles and workflows are applicable to a broader range of nitrosamines, aiding the pharmaceutical industry in ensuring the safety and quality of medicines. The mutagenic potential of compounds like this compound further emphasizes the importance of accurate and reliable quantification.[7] Proficiency testing schemes, although not yet specific to this compound, provide a valuable framework for laboratories to assess and demonstrate their analytical competence.[8][9][10]

References

Unveiling the Genotoxic Profile of N-Nitrosoephedrine in Comparison to Other Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals on the genotoxic potential of N-Nitrosoephedrine relative to other nitrosamine compounds, supported by experimental data and detailed methodologies.

The presence of nitrosamine impurities in pharmaceuticals has become a significant concern for regulatory agencies and drug manufacturers worldwide. These compounds are often potent genotoxic agents, meaning they can damage DNA and potentially lead to cancer. This compound (NEP), a nitrosamine derivative of the sympathomimetic drug ephedrine, has been identified as a potential impurity and its genotoxic profile warrants careful evaluation. This guide provides a comparative analysis of the genotoxicity of NEP with other well-characterized nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), to aid researchers and scientists in risk assessment and drug development.

Comparative Genotoxicity Data

While publicly available quantitative genotoxicity data for this compound is limited, existing studies confirm its mutagenic and carcinogenic properties. The following table summarizes the available genotoxicity data for NEP and provides a comparison with NDMA and NDEA, two of the most well-studied nitrosamine impurities. It is important to note that the data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundAssayTest SystemMetabolic ActivationResultQuantitative DataReference
This compound (NEP) Ames TestSalmonella typhimurium TA100, TA98Hamster S9PositiveSignificant mutagenic activity observed[1]
CarcinogenicityRat, Neonatal Mouse-Carcinogenic-[2]
N-Nitrosodimethylamine (NDMA) Ames Test (Enhanced)S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101)Hamster S9PositiveDose-dependent increase in revertants[2][3]
Micronucleus Assay (in vivo)Rat Liver-PositiveDose-dependent increase in micronuclei[4]
Comet Assay (in vivo)Mouse Liver-PositiveDose-dependent increase in DNA damage[5]
N-Nitrosodiethylamine (NDEA) Ames Test (Enhanced)S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101)Hamster S9PositiveDose-dependent increase in revertants[2][3]
Micronucleus Assay (in vivo)Rat Liver-PositiveDose-dependent increase in micronuclei[4]
CarcinogenicityRodents-Carcinogenic-

Note: The term "Enhanced Ames Test" refers to modifications to the standard OECD 471 protocol to improve the detection of certain nitrosamines, often including the use of hamster liver S9 for metabolic activation and a pre-incubation step.[6][7][8]

Experimental Protocols

A battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of chemical compounds. The following are detailed methodologies for three key assays used in the evaluation of nitrosamine genotoxicity.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[9] For nitrosamines, an enhanced protocol is often recommended.[6][7][8]

Methodology:

  • Tester Strains: A minimum of five strains are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA(pKM101).[6]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats or hamsters treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. For many nitrosamines, hamster liver S9 is more effective.[2][3]

  • Exposure Method: The pre-incubation method is generally preferred for nitrosamines.[3] The test compound, bacterial culture, and S9 mix (if used) are pre-incubated at 37°C for a defined period (e.g., 20-30 minutes) before being mixed with molten top agar and poured onto minimal glucose agar plates.[9]

  • Dose Levels: At least five different analyzable concentrations of the test substance are used.[9]

  • Controls: Concurrent negative (solvent) and positive controls (known mutagens for each strain with and without S9) are included.[6]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the negative control and/or a reproducible increase at one or more concentrations.[10]

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. It identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[11]

Methodology:

  • Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human lymphocytes.[12]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).

  • Treatment: Cells are exposed to the test substance at several concentrations for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.[11]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: Micronuclei are scored in a predetermined number of binucleated cells (typically 1000-2000) per concentration.

  • Data Analysis: The frequency of micronucleated cells is calculated. A compound is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.[13]

Alkaline Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[16][17]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).[16]

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[17]

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate from the nucleoid. Damaged DNA fragments migrate further, forming a "comet tail."[14]

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to measure parameters such as tail length, tail intensity, and tail moment to quantify the extent of DNA damage.[18]

Visualizing the Processes

To better understand the experimental workflows and biological pathways involved in nitrosamine genotoxicity, the following diagrams are provided.

genotoxicity_workflow cluster_assays Genotoxicity Assays ames Ames Test (Bacterial Reverse Mutation) data_analysis Data Analysis & Interpretation ames->data_analysis micronucleus Micronucleus Assay (Chromosomal Damage) micronucleus->data_analysis comet Comet Assay (DNA Strand Breaks) comet->data_analysis start Test Compound (e.g., this compound) metabolic_activation Metabolic Activation (with/without S9 mix) start->metabolic_activation exposure Exposure to Test System metabolic_activation->exposure exposure->ames Mutagenicity exposure->micronucleus Clastogenicity/ Aneugenicity exposure->comet DNA Damage conclusion Conclusion on Genotoxic Potential data_analysis->conclusion

Caption: Generalized workflow for in vitro genotoxicity testing.

nitrosamine_pathway nitrosamine This compound (Pro-mutagen) cyp450 CYP450 Enzymes (Metabolic Activation) nitrosamine->cyp450 unstable_intermediate α-Hydroxy-nitrosamine (Unstable Intermediate) cyp450->unstable_intermediate alkyl_diazohydroxide Alkyldiazohydroxide unstable_intermediate->alkyl_diazohydroxide diazonium_ion Diazonium Ion (Electrophilic Species) alkyl_diazohydroxide->diazonium_ion dna DNA diazonium_ion->dna dna_adducts DNA Adducts dna->dna_adducts Alkylation mutation Mutation dna_adducts->mutation cancer Cancer Initiation mutation->cancer

Caption: Bioactivation of nitrosamines leading to DNA damage.

comparison_logic nep This compound (Limited Quantitative Data) genotoxicity_assays Standardized Genotoxicity Assays nep->genotoxicity_assays other_nitrosamines Other Nitrosamines (e.g., NDMA, NDEA) (Quantitative Data Available) other_nitrosamines->genotoxicity_assays qualitative_comparison Qualitative Comparison (Positive/Negative) genotoxicity_assays->qualitative_comparison quantitative_comparison Quantitative Comparison (Potency) genotoxicity_assays->quantitative_comparison risk_assessment Relative Genotoxic Potential & Risk Assessment qualitative_comparison->risk_assessment quantitative_comparison->risk_assessment Limited for NEP

Caption: Logic for comparing genotoxicity of this compound.

References

A Guide to Read-Across Toxicological Assessment of N-Nitrosoephedrine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated robust toxicological evaluation. For novel or data-poor compounds such as analogs of N-Nitrosoephedrine, a read-across approach is a critical tool for risk assessment. This guide provides a framework for conducting such an assessment, comparing available data for this compound and its diastereomer, N-Nitrosopseudoephedrine, and offering detailed experimental protocols and in silico methodologies.

Principles of Read-Across for N-Nitrosamines

Read-across is a toxicological assessment method that uses data from a well-studied substance to predict the properties of a structurally similar, data-poor target substance. For N-nitrosamines, this approach is particularly relevant and is supported by regulatory frameworks like the Carcinogenic Potency Categorization Approach (CPCA). The fundamental premise is that structurally similar nitrosamines will share similar metabolic activation pathways, leading to comparable toxicological profiles. Key considerations for a valid read-across include:

  • Structural Similarity: Analogs should have a high degree of structural similarity, particularly around the N-nitroso group and the alpha-carbon positions, as this is where metabolic activation typically occurs.

  • Metabolic Activation: The presence of alpha-hydrogens is a key determinant of the genotoxic potential of many nitrosamines.

  • Physicochemical Properties: Similarities in properties like molecular weight, logP, and pKa can influence absorption, distribution, metabolism, and excretion (ADME), and therefore, toxicity.

Quantitative Data Comparison

The following table summarizes the available toxicological data for this compound and N-Nitrosopseudoephedrine. It is important to note that publicly available quantitative data is limited, and some values are derived from regulatory assessments based on read-across principles.

Toxicological EndpointThis compoundN-NitrosopseudoephedrineData Source/Method
In Vitro Mutagenicity
Ames Test ResultPositive[1]Presumed PositiveExperimental Data / Read-Across
Ames Test StrainsS. typhimurium TA98 & TA100[1]TA98, TA100, TA1535 (recommended)Experimental Data[1] / Best Practice
Metabolic ActivationRequired (Hamster S9)[1]Required (Hamster S9)Experimental Data[1] / Read-Across
In Vitro Genotoxicity
Micronucleus AssayData Not AvailableData Not AvailableN/A
In Silico / Regulatory
Carcinogenic Potency Category (CPCA)Category 4 (Predicted)Category 4In Silico Prediction / Regulatory Data
Acceptable Intake (AI) Limit1500 ng/day (Predicted)1500 ng/dayIn Silico Prediction / Regulatory Data

Experimental Protocols

Detailed methodologies for key in vitro genotoxicity assays are provided below. These protocols are based on established guidelines and have been optimized for the detection of N-nitrosamines.

Enhanced Bacterial Reverse Mutation Test (Ames Test)

(Based on OECD Test Guideline 471 and best practices for N-nitrosamines)

This test evaluates the potential of a substance to induce reverse mutations at selected loci of several bacterial strains.

1. Materials:

  • Test Strains: Salmonella typhimurium strains TA98, TA100, and TA1535 are recommended. Escherichia coli strain WP2uvrA(pKM101) can also be included.

  • Metabolic Activation System: Aroclor 1254-induced hamster liver S9 fraction is recommended for its higher sensitivity to nitrosamines. An S9 mix containing cofactors (NADP, G6P) is prepared fresh.

  • Media: Vogel-Bonner Medium E (bottom agar), Top Agar supplemented with trace histidine and biotin.

  • Test Compound: this compound analog, dissolved in a suitable solvent (e.g., water or DMSO).

  • Controls: Negative (solvent), Positive (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, and N-nitrosodimethylamine (NDMA) with S9).

2. Method (Pre-incubation Procedure):

  • Prepare serial dilutions of the test compound.

  • In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated tests) or phosphate buffer (for non-activated tests), and 0.05 mL of the test compound solution.

  • Pre-incubate the mixture at 37°C for 30 minutes with gentle shaking.

  • After incubation, add 2.0 mL of molten top agar to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Allow the top agar to solidify.

  • Invert the plates and incubate at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

3. Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to at least twice the solvent control value.

In Vitro Micronucleus Assay

(Based on OECD Test Guideline 487)

This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division).

1. Materials:

  • Cell Line: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.

  • Metabolic Activation System: Aroclor 1254-induced hamster or rat liver S9 fraction and cofactors.

  • Test Compound: this compound analog.

  • Controls: Negative (solvent), Positive (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Cytochalasin B: To block cytokinesis, resulting in binucleated cells.

  • Reagents: Culture medium, fetal bovine serum, L-glutamine, penicillin-streptomycin, hypotonic solution (KCl), fixative (methanol:acetic acid), staining solution (e.g., Giemsa or a fluorescent DNA stain).

2. Method:

  • Culture cells to an appropriate density.

  • Expose the cells to various concentrations of the test compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).

  • Wash the cells to remove the test compound and add fresh medium containing Cytochalasin B.

  • Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Harvest the cells by centrifugation.

  • Treat with a hypotonic solution and fix.

  • Drop the cell suspension onto clean microscope slides and air dry.

  • Stain the slides.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

3. Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the frequency of micronucleated cells. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).

Visualizations: Signaling Pathways and Logical Frameworks

The following diagrams, generated using Graphviz, illustrate the key toxicological pathway for N-nitrosamines and the logical workflow for a read-across assessment.

G Metabolic Activation of this compound Analogs cluster_0 Bioactivation cluster_1 Genotoxicity This compound Analog This compound Analog CYP450 Enzymes CYP450 Enzymes This compound Analog->CYP450 Enzymes α-Hydroxylation Alpha-Hydroxy Nitrosamine Alpha-Hydroxy Nitrosamine CYP450 Enzymes->Alpha-Hydroxy Nitrosamine Diazoalkane Diazoalkane Alpha-Hydroxy Nitrosamine->Diazoalkane Spontaneous Decomposition Carbonium Ion Carbonium Ion Diazoalkane->Carbonium Ion DNA DNA Carbonium Ion->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Replication Error

Caption: Metabolic activation pathway of this compound analogs leading to DNA damage.

G Read-Across Workflow (CPCA Framework) Start Identify Target: This compound Analog IdentifyFeatures Analyze Structural Features: - α-Hydrogens - Deactivating groups (e.g., -OH at β-carbon) - Activating groups Start->IdentifyFeatures CalculateScore Calculate Potency Score based on Features IdentifyFeatures->CalculateScore AssignCategory Assign to Potency Category (1-5) CalculateScore->AssignCategory Cat1 Category 1 (High Potency) AI: 18 ng/day AssignCategory->Cat1 Score ≤ X Cat2 Category 2 AI: 100 ng/day AssignCategory->Cat2 Score > X and ≤ Y Cat3 Category 3 AI: 400 ng/day AssignCategory->Cat3 Score > Y and ≤ Z Cat4 Category 4 AI: 1500 ng/day AssignCategory->Cat4 Score > Z and ≤ W Cat5 Category 5 (Low Potency) AI: 1500 ng/day AssignCategory->Cat5 Score > W Justify Justify Read-Across: - Select Surrogates - Compare Data (Ames, etc.) Cat1->Justify Cat2->Justify Cat3->Justify Cat4->Justify Cat5->Justify

Caption: Logical workflow for the Carcinogenic Potency Categorization Approach (CPCA).

References

Confirming N-Nitrosoephedrine Structure: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitroso compounds, such as N-Nitrosoephedrine, in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[1] Regulatory bodies worldwide require robust analytical methods for the detection and structural confirmation of these impurities. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the definitive identification of this compound, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard for Structural Confirmation

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) has emerged as the preferred method for the analysis of N-nitrosamine impurities.[2][3] Its high mass accuracy and resolution allow for the unambiguous determination of the elemental composition of a molecule, providing a high degree of confidence in its structural elucidation.

Key Advantages of HRMS:
  • High Specificity: HRMS can differentiate between compounds with very similar nominal masses, reducing the risk of false positives.

  • Accurate Mass Measurement: Provides mass measurements with high accuracy (typically < 5 ppm), enabling the determination of the elemental composition of the analyte.

  • Structural Information: Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of the parent ion, providing valuable structural information.

Comparison of Analytical Techniques

The following table summarizes the performance of HRMS compared to other common analytical techniques for the analysis of this compound.

TechniquePrincipleLimit of Quantitation (LOQ)Mass AccuracyKey AdvantagesKey Limitations
LC-HRMS Separation by liquid chromatography followed by high-resolution mass analysis.Low ng/mL to pg/mL range< 5 ppmHigh specificity, accurate mass, structural elucidation.Higher instrument cost.
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometry.~0.04 µg/mL for N-Nitroso-l-ephedrine[4]Not applicable (unit mass resolution)High sensitivity and selectivity for targeted analysis.Less definitive for unknown identification compared to HRMS.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometry.Low ppb range for many nitrosamines[5]Not applicable (unit mass resolution)Excellent for volatile and semi-volatile nitrosamines.[2]Not suitable for non-volatile or thermally labile compounds.[2]
HPLC-UV Separation by high-performance liquid chromatography with ultraviolet detection.µg/mL to high ng/mL rangeNot applicableCost-effective, widely available.Lower sensitivity and specificity compared to mass spectrometry-based methods.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using LC-HRMS and a comparative LC-MS/MS method.

Protocol 1: LC-HRMS for Structural Confirmation of this compound

This protocol is a representative method based on established procedures for N-nitrosamine analysis.[7][8][9]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from other components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Resolution: ≥ 60,000 FWHM.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan for accurate mass measurement of the protonated molecule [M+H]⁺ and targeted MS/MS for fragmentation analysis. The theoretical exact mass of protonated this compound (C₁₀H₁₅N₂O₂⁺) is 195.1133.

Protocol 2: LC-MS/MS for Quantitation of N-Nitroso-l-ephedrine

This protocol is based on a validated method for the quantitation of N-Nitroso-l-ephedrine and N-Nitroso-pseudoephedrine.[4]

1. Sample Preparation:

  • Prepare samples to a concentration of 20 mg/mL in a suitable diluent.

2. Liquid Chromatography (LC) Conditions:

  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 μm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in methanol.[4]

  • Column Temperature: 40 °C.[4]

  • Flow Rate: 0.70 mL/min.[4]

  • Injection Volume: 30 μL.[4]

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for N-Nitroso-l-ephedrine would be monitored for quantification.

Visualizing the Confirmation Process

The following diagrams illustrate the logical workflow for confirming the structure of this compound and its characteristic fragmentation pathway in high-resolution mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_confirmation Structure Confirmation cluster_result Result Sample Sample Containing This compound Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry LC_Separation->HRMS_Detection Accurate_Mass Accurate Mass Measurement ([M+H]⁺) HRMS_Detection->Accurate_Mass Fragmentation Fragmentation Pattern (MS/MS) Accurate_Mass->Fragmentation Confirmed_Structure Confirmed Structure of This compound Fragmentation->Confirmed_Structure

Caption: Experimental workflow for this compound confirmation.

fragmentation_pathway cluster_fragments Characteristic Fragments Parent This compound [M+H]⁺ m/z 195.1133 Fragment1 [M+H - NO]⁺ m/z 165.1181 Parent->Fragment1 Loss of •NO (29.9979 Da) Fragment2 [M+H - H₂O]⁺ m/z 177.1028 Parent->Fragment2 Loss of H₂O (18.0106 Da) Fragment3 Further Fragments Fragment1->Fragment3 α-cleavage

References

Evaluating the performance of different LC columns for nitrosamine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement. The choice of a liquid chromatography (LC) column is paramount for achieving the necessary separation, selectivity, and sensitivity. This guide provides an objective comparison of the performance of different LC column chemistries for nitrosamine analysis, supported by experimental data from various sources.

Performance Comparison of LC Columns

The selection of an appropriate LC column for nitrosamine analysis depends on several factors, primarily the polarity of the nitrosamines of interest and the complexity of the sample matrix. While traditional C18 columns are widely used, other stationary phases like Pentafluorophenyl (PFP) and Biphenyl offer unique selectivities that can be advantageous for resolving critical pairs of nitrosamines or separating them from matrix interferences.

Below is a summary of the performance of different LC column types based on available data. It is important to note that the data presented is compiled from various sources with different experimental conditions, and therefore, direct comparison of absolute values should be made with caution.

Column ChemistryKey Performance CharacteristicsTypical Analytes Well-Retained/SeparatedConsiderations
C18 (Octadecyl) General-purpose reversed-phase columns. Good retention for non-polar nitrosamines.NDBA, NDPA, NDPhAMay show poor retention for highly polar nitrosamines like NDMA.[1]
Polar-Modified C18 C18 phase with embedded polar groups or endcapping to enhance retention of polar compounds.NDMA, NDEA, NMORImproved retention of polar nitrosamines compared to traditional C18.[1][2]
Pentafluorophenyl (PFP) Offers alternative selectivity due to multiple retention mechanisms (hydrophobic, pi-pi, dipole-dipole, ion-exchange).Positional isomers (e.g., NDIPA and NDPA), halogenated compounds.[1][3]Can provide unique elution orders and improved resolution for structurally similar nitrosamines.[1][3]
Biphenyl Provides strong pi-pi interactions, leading to enhanced retention of aromatic and unsaturated compounds.Aromatic nitrosamines, compounds with delocalized electrons.Can offer better retention for certain nitrosamines compared to C18 phases.[4]
Porous Graphitic Carbon Unique retention mechanism based on polarizability and molecular shape.Polar and structurally diverse nitrosamines.Can separate a wide range of nitrosamines with good peak shape.[5]

Experimental Data Summary

The following tables summarize quantitative data from various studies, showcasing the performance of different columns under specific experimental conditions.

Table 1: InertSustain AQ-C18 HP Performance[7]
NitrosamineRetention Time (min)
N-Nitrosodimethylamine (NDMA)~1.5
N-Nitrosomorpholine (NMOR)~1.8
N-Nitrosodiethylamine (NDEA)~2.5
N-Nitrosoethylisopropylamine (NEIPA)~3.0
N-Nitrosodiisopropylamine (NDIPA)~3.5
N-Nitrosodi-n-propylamine (NDPA)~3.8
N-Nitrosodi-n-butylamine (NDBA)~4.5
N-Nitrosodiphenylamine (NDPhA)~5.0
Table 2: Supel™ Carbon LC Performance[5]
NitrosamineRetention Time (min)ResolutionAsymmetry
N-Nitrosodiethylamine (NDEA)3.67-1.2
N-Nitrosomethylaminobutyric Acid (NMBA)3.831.81.1
N-Nitrosoethylisopropylamine (NEIPA)4.214.11.1
N-Nitrosodiisopropylamine (NDIPA)4.452.61.1
N-Nitrosodibutylamine (NDBA)4.985.51.0
N-Nitrosomethylphenylamine (NMPA)5.101.31.1

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for nitrosamine analysis using different LC column chemistries.

Protocol 1: Analysis using a Polar-Modified C18 Column (InertSustain AQ-C18 HP)[7]
  • Sample Preparation: A standard mixture of eight nitrosamines, each at a concentration of 1.0 mg/L, was prepared in a suitable solvent.[6]

  • LC-MS/MS Conditions:

    • Column: InertSustain AQ-C18 HP, 3 µm, 50 x 2.1 mm I.D.[6]

    • Mobile Phase: A) 0.1% Formic Acid in Methanol, B) 0.1% Formic Acid in Water[6]

    • Gradient: A time-based gradient program was used.

    • Flow Rate: 0.4 mL/min[6]

    • Column Temperature: 40 °C[6]

    • Injection Volume: 5 µL[6]

    • Detection: MS/MS with APCI, Positive Ion Mode, SRM[6]

Protocol 2: Analysis using a Porous Graphitic Carbon Column (Supel™ Carbon LC)[6]
  • Sample Preparation: A standard mixture of six nitrosamines, each at approximately 20 mg/L, was prepared in the initial mobile phase (Water + 0.1% TFA).[5]

  • HPLC-UV Conditions:

    • Column: Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D.[5]

    • Mobile Phase: [A] Water + 0.1% TFA, [B] Acetonitrile + 0.1% TFA[5]

    • Gradient: 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B[5]

    • Flow Rate: 0.5 mL/min[5]

    • Column Temperature: 90 °C[5]

    • Injection Volume: 5 µL[5]

    • Detector: UV at 230 nm[5]

Visualizing the Workflow and Logic

To better understand the process of nitrosamine analysis and column selection, the following diagrams are provided.

Nitrosamine_Analysis_Workflow Experimental Workflow for Nitrosamine Analysis by LC-MS/MS cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Drug Substance / Product Extraction Extraction with appropriate solvent Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration LC_Separation LC Separation on selected column Filtration->LC_Separation MS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification against standards Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General experimental workflow for nitrosamine analysis.

Column_Selection_Logic LC Column Selection Logic for Nitrosamine Analysis Start Define Analytical Needs Polarity Target Nitrosamine Polarity? Start->Polarity C18 Standard C18 Polarity->C18 Low Polar_C18 Polar-Modified C18 Polarity->Polar_C18 High Matrix Complex Matrix? Isomers Positional Isomers to separate? Matrix->Isomers No PFP PFP Matrix->PFP Yes Biphenyl Biphenyl Matrix->Biphenyl Yes Isomers->PFP Yes Carbon Porous Graphitic Carbon Isomers->Carbon Consider Method_Dev Perform Method Development & Optimization Isomers->Method_Dev No C18->Matrix Polar_C18->Matrix PFP->Method_Dev Biphenyl->Method_Dev Carbon->Method_Dev

Caption: Logic for selecting an LC column for nitrosamine analysis.

References

A Comparative Analysis of the Genotoxicity of N-Nitrosamines and N-Nitramines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of two classes of nitrogenous compounds, N-nitrosamines and N-nitramines, with a focus on their genotoxic and carcinogenic potential. The information presented is supported by experimental data to assist researchers and professionals in understanding the relative risks associated with these compounds.

Executive Summary

N-nitrosamines are a class of potent genotoxic carcinogens that require metabolic activation to exert their toxic effects. Their structural analogs, N-nitramines, are generally considered to be less potent.[1] Experimental data from various in vitro assays consistently demonstrate that N-nitrosamines are significantly more mutagenic than their corresponding N-nitramines.[1][2] This difference in potency is primarily attributed to the metabolic pathways that activate these compounds into DNA-reactive electrophiles.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data on the comparative toxicity of selected N-nitrosamines and N-nitramines.

Table 1: Comparative Mutagenicity in Salmonella typhimurium

CompoundMutagenic Potency (revertants/μmol)Reference
N-Nitrosamines
N-Nitrosodimethylamine (NDMA)High[1][2]
N-Nitrosodiethylamine (NDEA)High[3]
N-NitrosomorpholineModerate[1][2]
1,4-DinitrosopiperazineModerate[1][2]
N-NitrosodiethanolamineLow[1][2]
N-Nitramines
N-NitrodimethylamineModerate[1][2]
N-NitromorpholineLow[1][2]
1,4-DinitropiperazineLow[1][2]
N-NitrodiethanolamineVery Low[1][2]

Note: The mutagenicity ranking is based on the findings that N-nitrosamines were approximately 15-fold more mutagenic than their N-nitramine analogues in a comparative study.[1]

Table 2: Carcinogenic Potency (TD50) in Rodents

CompoundSpeciesTD50 (mg/kg bw/day)Reference
N-Nitrosamines
N-Nitrosodimethylamine (NDMA)Rat0.0959
N-Nitrosodiethylamine (NDEA)Rat0.0265
N-Nitrosodi-n-propylamineRat0.186
N-Nitrosodi-n-butylamineRat0.691
N-NitrosopiperidineRat1.43
N-NitrosomorpholineRat0.109
N-NitrosodiethanolamineRat3.7
N-Nitramines
N-NitrodimethylamineRat0.54
N-NitromethylamineRat17.4

TD50 is the chronic dose rate that would induce tumors in half of the test animals at the end of a standard lifespan.

Mechanisms of Toxicity: A Tale of Two Pathways

The primary mechanism of toxicity for N-nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver.[4][5] This process, known as α-hydroxylation, leads to the formation of unstable α-hydroxy nitrosamines. These intermediates spontaneously decompose to yield highly reactive diazonium ions, which are potent electrophiles that can alkylate DNA.[4][6][7] This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis.

N-nitramines are also genotoxic, and their mechanism of action is believed to involve their metabolic conversion to the corresponding N-nitrosamines.[8] This reduction of the nitro group to a nitroso group allows them to enter the same metabolic activation pathway as N-nitrosamines, leading to the formation of DNA-alkylating species.[8]

Toxicity_Pathways cluster_Nitrosamine N-Nitrosamine Pathway cluster_Nitramine N-Nitramine Pathway Nitrosamine N-Nitrosamine CYP450 Cytochrome P450 (α-hydroxylation) Nitrosamine->CYP450 AlphaHydroxy α-Hydroxy Nitrosamine (Unstable) CYP450->AlphaHydroxy Diazonium Diazonium Ion (Electrophile) AlphaHydroxy->Diazonium Spontaneous decomposition DNA_Adduct_N DNA Adducts Diazonium->DNA_Adduct_N Alkylation Mutation_N Mutation DNA_Adduct_N->Mutation_N Cancer_N Cancer Mutation_N->Cancer_N Nitramine N-Nitramine Reduction Metabolic Reduction Nitramine->Reduction Nitrosamine_from_Nitramine N-Nitrosamine Reduction->Nitrosamine_from_Nitramine Nitrosamine_from_Nitramine->CYP450

Metabolic activation pathways of N-nitrosamines and N-nitramines.

Experimental Protocols

The following are summaries of standard protocols for key in vitro genotoxicity assays used to evaluate N-nitrosamines and N-nitramines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is widely used to assess the mutagenic potential of chemicals.[9]

  • Strains: At least five strains of Salmonella typhimurium and/or Escherichia coli are used to detect different types of point mutations (base-pair substitutions and frameshifts).[10]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of induced rodents, to mimic mammalian metabolism.[11]

  • Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.[9][11]

  • Endpoint: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[10]

Ames_Test_Workflow start Start prep Prepare Bacterial Strains (e.g., S. typhimurium) start->prep mix Mix Bacteria, Test Compound, and S9 Mix (optional) prep->mix plate Plate on Minimal Agar Medium mix->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Response count->analyze end End analyze->end

Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus in mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[12][13]

  • Cell Culture: CHO cells are cultured to a suitable density.[12]

  • Exposure: The cells are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 mix), for a short or long duration.[12]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[12]

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Endpoint: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.[12]

Micronucleus_Test_Workflow start Start culture Culture CHO Cells start->culture expose Expose Cells to Test Compound (with/without S9) culture->expose cytoB Add Cytochalasin B (Cytokinesis Block) expose->cytoB harvest Harvest and Fix Cells cytoB->harvest stain Stain for Nuclei and Micronuclei harvest->stain score Score Micronucleated Cells (Microscopy) stain->score end End score->end

Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Conclusion

The available experimental data strongly indicate that N-nitrosamines are significantly more potent genotoxic agents than their N-nitramine counterparts. This is primarily due to the direct metabolic activation of N-nitrosamines to highly reactive DNA-alkylating species. While N-nitramines are also of toxicological concern, their genotoxicity appears to be mediated through their conversion to N-nitrosamines. This comparative understanding is crucial for accurate risk assessment and the development of strategies to mitigate exposure to these potentially harmful compounds.

References

A Comparative Guide to Bacterial and Mammalian Cell Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the concordance and discordance between different genotoxicity assays is crucial for accurate risk assessment of new chemical entities. This guide provides an objective comparison of commonly used bacterial and mammalian cell-based assays, supported by experimental data and detailed methodologies.

Genotoxicity testing is a critical component of safety assessment for pharmaceuticals, industrial chemicals, and consumer products. A tiered approach, starting with in vitro assays, is typically employed to identify compounds that can induce genetic damage. The standard battery of tests often includes a bacterial reverse mutation assay (Ames test) to detect gene mutations and in vitro mammalian cell assays to assess chromosomal damage. While these assays are well-established, their concordance is not absolute, and understanding the nuances of each system is essential for accurate interpretation of results.

Comparison of Key In Vitro Genotoxicity Assays

The following table summarizes the key characteristics and performance of the most widely used bacterial and mammalian cell genotoxicity assays.

AssayPrincipleEndpoint(s)Concordance with Rodent CarcinogenicityAdvantagesLimitations
Bacterial Reverse Mutation Assay (Ames Test) Measures the ability of a chemical to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.Gene mutation (point mutations, frameshift mutations)High sensitivity (93-97%) and moderate to high specificity (55-86%) for rodent carcinogens.[1]Rapid, cost-effective, high throughput, well-standardized (OECD 471).[2][3][4][5]Prokaryotic system lacks mammalian metabolism and chromosome structure; may produce false positives or negatives for certain chemical classes.[6]
In Vitro Mammalian Cell Micronucleus Assay Detects micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.Chromosomal damage (clastogenicity and aneugenicity).[7][8][9]High concordance with the in vitro chromosomal aberration test (>85%).[10]Detects both clastogens and aneugens, simpler and faster to score than chromosomal aberrations, amenable to automation.[7][8]Potential for false positives at high cytotoxic concentrations.
In Vitro Mammalian Chromosome Aberration Assay Evaluates the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.Structural chromosomal aberrations (e.g., breaks, gaps, exchanges).[11][12][13][14]High concordance with the in vitro micronucleus test.[15]Directly visualizes chromosomal damage, long history of use and extensive database.[12][14]Labor-intensive and time-consuming to score, less sensitive to aneugens compared to the micronucleus assay.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on the OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

The Ames test is a widely used method for detecting gene mutations.[2][16]

1. Principle: The assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[2][3] The test substance's mutagenic potential is assessed by its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the essential amino acid and thus to grow on a minimal medium.[2][3]

2. Test System:

  • Bacterial Strains: At least five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 pKM101).[4] This combination detects both base-pair substitution and frameshift mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[1] This is necessary to detect pro-mutagens that require metabolic activation to become genotoxic.

3. Procedure:

  • Exposure: The bacteria are exposed to the test substance at a minimum of five different concentrations, both with and without S9 mix.[3][5] Two methods are commonly used: the plate incorporation method and the pre-incubation method.[3]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[3]

  • Scoring: The number of revertant colonies on each plate is counted. A positive response is characterized by a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

4. Data Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies or a reproducible and statistically significant positive response at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Assay - OECD Guideline 487

This assay is a robust method for detecting chromosomal damage.[7][8][9]

1. Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[9] Micronuclei contain lagging chromosome fragments or whole chromosomes.

2. Test System:

  • Cell Lines: Various mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes can be used.[7][8]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).[8]

3. Procedure:

  • Treatment: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without S9 mix.[8] Treatment duration is typically 3-6 hours with S9 and for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9.[8]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis after treatment.[9]

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

4. Data Interpretation: A test substance is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

In Vitro Mammalian Chromosome Aberration Assay - OECD Guideline 473

This assay provides a direct measure of structural chromosomal damage.[11][12][13][14]

1. Principle: The test identifies agents that cause structural changes in chromosomes of cultured mammalian cells.[11][17]

2. Test System:

  • Cell Lines: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[11][12]

  • Metabolic Activation: The assay is performed with and without an S9 mix.[11]

3. Procedure:

  • Treatment: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a suitable period.[17]

  • Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid, colchicine) is added to the cultures to accumulate cells in metaphase.[11][17]

  • Harvest and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations.[17]

4. Data Interpretation: A substance is considered clastogenic if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.[13]

Visualizing Genotoxicity Pathways and Workflows

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

GenotoxicityTestingWorkflow cluster_in_vitro In Vitro Genotoxicity Assessment cluster_results Interpretation & Follow-up Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Result1 Ames Result Ames->Result1 Detects gene mutations Mammalian In Vitro Mammalian Cell Assay Micronucleus Micronucleus Test (OECD 487) Mammalian->Micronucleus Detects clastogenicity & aneugenicity ChromoAberr Chromosomal Aberration Test (OECD 473) Mammalian->ChromoAberr Detects structural chromosomal aberrations Result2 Mammalian Assay Result Micronucleus->Result2 ChromoAberr->Result2 Concordance Concordant/ Discordant Results Result1->Concordance Result2->Concordance RiskAssessment Genotoxic Risk Assessment Concordance->RiskAssessment

Genotoxicity Testing Workflow Diagram.

AssayEndpoints Assays Genotoxicity Assays Bacterial Reverse Mutation Assay (Ames) In Vitro Mammalian Micronucleus Assay In Vitro Mammalian Chromosomal Aberration Assay Endpoints Detected Genotoxic Endpoints Gene Mutations (Point, Frameshift) Clastogenicity (Chromosome Breakage) Aneugenicity (Chromosome Loss/Gain) Structural Chromosomal Aberrations Assays:ames->Endpoints:gm Primary Endpoint Assays:mn->Endpoints:cl Detects Assays:mn->Endpoints:an Detects Assays:ca->Endpoints:sa Primary Endpoint Endpoints:cl->Endpoints:sa

Endpoints Detected by Different Genotoxicity Assays.

Understanding Discordant Results

Discordance between bacterial and mammalian genotoxicity assays can arise from several factors:

  • Metabolic Differences: The metabolic capabilities of bacteria (with or without S9 mix) and mammalian cells can differ significantly, leading to the activation or detoxification of different sets of chemicals.[18]

  • Cellular Uptake and Distribution: Differences in cell wall/membrane structure can affect the bioavailability of a test compound to the genetic material.

  • DNA Repair Mechanisms: Prokaryotic and eukaryotic cells possess different DNA repair pathways, which can influence the ultimate outcome of DNA damage.

  • Mechanism of Action: Some genotoxins may act through mechanisms that are specific to mammalian cells, such as interference with the mitotic spindle (aneugenicity), which would not be detected in the Ames test.[19] Conversely, some compounds may be specifically mutagenic to bacteria.[18]

  • Test Conditions: High concentrations of test substances in in vitro mammalian cell assays can lead to cytotoxicity and other secondary effects that may result in "irrelevant" positive findings.[20]

Conclusion

The bacterial reverse mutation assay and in vitro mammalian cell assays for chromosomal damage are complementary components of a comprehensive genotoxicity assessment. While the Ames test is a highly sensitive predictor of rodent carcinogenicity, mammalian cell assays provide crucial information on chromosomal damage, a key event in carcinogenesis. A thorough understanding of the principles, methodologies, and limitations of each assay is paramount for accurate data interpretation and informed decision-making in the safety assessment of new chemicals and drugs. The use of a battery of tests, coupled with a weight-of-evidence approach, remains the most reliable strategy for identifying genotoxic hazards.

References

Benchmarking N-Nitrosoephedrine Acceptable Intake (AI) Limits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acceptable intake (AI) limits for N-Nitrosoephedrine, a nitrosamine impurity of potential concern in pharmaceutical products. The information presented herein is based on data from leading regulatory agencies and scientific publications, offering a valuable resource for risk assessment and control strategy development.

Data Presentation: Quantitative Benchmarks

The acceptable intake limit for this compound has been established by major regulatory bodies based on toxicological data. The following table summarizes the key quantitative benchmarks for this compound.

ParameterValueRegulatory Body/Source
Acceptable Intake (AI) 1500 ng/dayFood and Drug Administration (FDA), European Medicines Agency (EMA)
Carcinogenic Potency Category Category 4European Medicines Agency (EMA)[1]
Carcinogenic Potency Category Category 5LabAnalysis[2]
TD50 (Rat, oral) 95.2 mg/kg/dayCarcinogenic Potency Database (CPDB)[3][4]

Experimental Protocols

The establishment of the acceptable intake limit for this compound is supported by data from carcinogenicity and mutagenicity studies. The methodologies for these key experiments are outlined below.

In Vivo Carcinogenicity Study (Rat)

A long-term carcinogenicity study was conducted to evaluate the tumor-inducing potential of this compound in rats.[5]

  • Test System: Male Sprague-Dawley rats.

  • Administration Route: Oral.

  • Dosing Regimen: 120 mg/kg body weight administered twice weekly.

  • Duration: The median time of death for tumor-bearing animals was 522 days.

  • Observed Outcomes: The study reported preneoplastic and malignant lesions primarily in the liver, lung, and forestomach. The observation of hyperkeratosis, papillomas, and squamous cell carcinoma in the forestomach suggested both systemic and local carcinogenic effects.[5]

In Vitro Mutagenicity Study (Ames Test)

The mutagenic potential of this compound was assessed using the Ames test, a bacterial reverse mutation assay.[6]

  • Test System: Salmonella typhimurium strains TA98 and TA100.

  • Method: Modified pre-incubation method.

  • Metabolic Activation: The assay was conducted in the presence of a hamster liver S9 fraction to simulate mammalian metabolism.

  • Observed Outcomes: this compound demonstrated significant mutagenic activity in the presence of the S9 metabolic activation system.[6]

Signaling Pathways and Experimental Workflows

Metabolic Activation of N-Nitrosamines

The carcinogenic and mutagenic effects of this compound, like other nitrosamines, are contingent upon its metabolic activation. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, transforms the parent compound into a reactive electrophilic species that can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

Metabolic Activation of this compound Metabolic Activation and Toxicological Endpoint of this compound cluster_0 Metabolic Activation cluster_1 Cellular Damage and Outcome This compound This compound CYP Enzymes CYP Enzymes This compound->CYP Enzymes Oxidation Reactive Electrophile Reactive Electrophile CYP Enzymes->Reactive Electrophile Bioactivation DNA DNA Reactive Electrophile->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Metabolic activation pathway of this compound.
Experimental Workflow for Acceptable Intake (AI) Determination

The determination of an acceptable intake limit for a nitrosamine impurity like this compound follows a structured workflow. This process integrates data from in silico predictions, in vitro mutagenicity assays, and in vivo carcinogenicity studies to establish a safe level of daily exposure over a lifetime.

AI Determination Workflow Workflow for this compound AI Determination Start Start In Silico Assessment In Silico Assessment Start->In Silico Assessment Structure-Activity Relationship (SAR) Ames Test Ames Test In Silico Assessment->Ames Test Predict Mutagenicity In Vivo Carcinogenicity In Vivo Carcinogenicity Ames Test->In Vivo Carcinogenicity Positive Result AI Limit Established AI Limit Established Ames Test->AI Limit Established Negative in Enhanced Ames Test (AI = 1.5 µg/day) Data Integration Data Integration In Vivo Carcinogenicity->Data Integration Determine TD50 Data Integration->AI Limit Established Calculate AI from TD50

Workflow for AI determination.

References

A Comparative Guide to Analytical Method Validation: The Accuracy Profile Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of the pharmaceutical industry, ensuring that methods used for quality control and in-process testing are reliable, reproducible, and fit for their intended purpose. While the traditional approach to method validation, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, has been the standard for decades, the accuracy profile approach offers a more holistic and statistically robust alternative. This guide provides an objective comparison of these two methodologies, supported by experimental protocols and data presentation, to aid researchers in selecting the most appropriate validation strategy for their needs.

The Core Philosophies: A Snapshot

The traditional approach to analytical method validation involves the separate evaluation of several performance characteristics, such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5] Each parameter is assessed against predefined acceptance criteria. For instance, a common criterion for precision is a relative standard deviation (RSD) of not more than 2%, while accuracy is often expected to be within 98-102% of the true value for an assay of a drug product.[4]

The accuracy profile approach, in contrast, provides a single, unified framework for assessing the performance of an analytical method.[6] It combines the concepts of trueness (the closeness of the mean of a set of measurements to the actual value) and precision into a single metric of "total error" or "accuracy."[6] This is visualized through an accuracy profile graph, which illustrates the probability of future results falling within predefined acceptance limits. A method is considered valid if its β-expectation tolerance interval is within the acceptance limits (λ).[7]

At a Glance: Key Differences in Approach

FeatureTraditional Approach (ICH Q2)Accuracy Profile Approach
Core Concept Sequential, separate evaluation of validation parameters.[1][2]Holistic assessment of "total error" (trueness and precision combined).[6]
Primary Output A series of pass/fail results for individual parameters.A graphical accuracy profile and a defined "validity domain."
Decision Making Based on meeting individual acceptance criteria for each parameter.Based on the β-expectation tolerance interval falling within the predefined acceptance limits (λ).[7]
Risk Assessment Implicit in the setting of acceptance criteria.Explicitly quantifies the risk of future measurements falling outside acceptance limits.
Limit of Quantitation (LOQ) Determined separately, often based on signal-to-noise ratio or standard deviation of the response and the slope.Determined as the lowest concentration at which the method is demonstrated to be accurate.[7]
Regulatory Acceptance Widely accepted and established in regulatory guidelines (ICH, FDA, etc.).[1][8]Gaining acceptance, particularly in Europe, and recognized as a valid alternative.

Data Presentation: A Comparative Overview

The following table provides a representative comparison of how results from the two validation approaches might be presented for the validation of an HPLC assay for a drug substance.

Validation ParameterTraditional Approach (ICH Q2) - Representative DataAccuracy Profile Approach - Representative Data
Specificity No interference from placebo and degradation products observed.No significant matrix effect observed; bias is consistent across the range.
Linearity Correlation coefficient (r²) = 0.9995 over the range of 80-120% of the nominal concentration.The relationship between concentration and response is adequately modeled by the chosen regression.
Range 80% - 120% of the nominal concentration.The validated domain is established from 10 µg/mL to 50 µg/mL.
Accuracy Mean recovery at 80%, 100%, and 120% levels are 99.5%, 100.2%, and 100.8% respectively. All are within the 98-102% acceptance criteria.The bias at all concentration levels is within ±2% of the true value.
Precision (Repeatability) RSD at 100% of the nominal concentration is 0.8% (n=6), which is ≤ 2%.The within-series standard deviation is consistent across the validated range.
Precision (Intermediate) RSD across different days and analysts is 1.2%, which is ≤ 2%.The between-series standard deviation is within acceptable limits.
LOQ Determined to be 5 µg/mL based on a signal-to-noise ratio of 10:1.The lower limit of the validated domain is 10 µg/mL, where the method is proven to be accurate.
Method Validity The method is considered valid as all individual parameters meet their acceptance criteria.The 95% β-expectation tolerance interval falls within the ±5% acceptance limits across the entire validated domain. The method is declared valid.

Experimental Protocols

Detailed Methodology for the Accuracy Profile Approach

This protocol outlines the steps for validating an HPLC assay for a drug substance using the accuracy profile approach.

1. Define the Analytical Procedure and its Intended Use:

  • Clearly document the HPLC method parameters: column, mobile phase, flow rate, injection volume, detection wavelength, etc.

  • Define the intended purpose of the method (e.g., release testing of the drug substance).

2. Set the Acceptance Criteria:

  • Acceptance Limits (λ): Define the maximum acceptable difference between a measured value and the true value. For a drug substance assay, this is often set at ±5%.

  • β-Expectation Tolerance Interval: Define the desired probability that a future measurement will fall within the acceptance limits. A common choice is 95% (β = 0.95).

3. Prepare Validation Samples:

  • Prepare a series of validation standards at a minimum of three concentration levels covering the desired range (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Use a well-characterized reference standard for the drug substance.

4. Experimental Design for Data Collection:

  • Analyze the validation samples over several days (e.g., 3-5 days) by different analysts (e.g., 2 analysts) to capture intermediate precision conditions.

  • Perform multiple replicate injections (e.g., 3 replicates) for each concentration level on each day.

5. Data Analysis and Construction of the Accuracy Profile:

  • For each concentration level, calculate the mean recovery (trueness) and the standard deviation of the measurements (precision).

  • Calculate the within-series and between-series variances.

  • For each concentration level, calculate the β-expectation tolerance interval. This interval is calculated as: [bias - k * s, bias + k * s], where bias is the difference between the mean measured concentration and the true concentration, s is the standard deviation of the measurements, and k is a statistical factor based on the desired probability (β) and the number of measurements.

  • Plot the acceptance limits (λ) and the calculated β-expectation tolerance intervals against the concentration levels. This graph is the accuracy profile.

6. Decision on Method Validity:

  • The analytical method is declared valid if, for all concentration levels, the β-expectation tolerance interval is entirely within the acceptance limits.

  • The range of concentrations for which this condition is met is the "validated domain" of the method.

Mandatory Visualizations

Workflow of the Accuracy Profile Approach

AccuracyProfileWorkflow A Define Acceptance Limits (λ) and β-Expectation Tolerance Interval B Prepare Validation Samples at Multiple Concentration Levels A->B C Analyze Samples under Intermediate Precision Conditions B->C D Calculate Trueness (Bias) and Precision (Standard Deviation) C->D E Calculate β-Expectation Tolerance Intervals D->E F Construct Accuracy Profile Graph E->F G Tolerance Intervals within Acceptance Limits? F->G H Method is Valid G->H Yes I Method is Not Valid G->I No ValidationConcepts cluster_traditional Traditional Approach (ICH Q2) cluster_accuracy_profile Accuracy Profile Approach Accuracy Accuracy (Trueness) Precision Precision (Repeatability & Intermediate) Linearity Linearity Specificity Specificity Range Range LOQ LOQ Validation_T Method Validation Validation_T->Accuracy Validation_T->Precision Validation_T->Linearity Validation_T->Specificity Validation_T->Range Validation_T->LOQ TotalError Total Error (Accuracy) Trueness_AP Trueness TotalError->Trueness_AP Precision_AP Precision TotalError->Precision_AP Validation_AP Method Validation Validation_AP->TotalError

References

A Comparative Guide to the Quantification of N-Nitrosoephedrine: The Gold Standard of Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-nitrosamines, such as N-Nitrosoephedrine, a potential mutagenic impurity, is of paramount importance in pharmaceutical quality control. The choice of analytical methodology and, specifically, the calibration strategy, can significantly impact the reliability of results. This guide provides an objective comparison of quantification methods for this compound, with a focus on the superior performance of isotopically labeled internal standards. The information presented herein is supported by established analytical principles and method validation data.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace-level quantification of nitrosamine impurities.[1][2][3] However, the accuracy and precision of LC-MS/MS measurements can be compromised by several factors, including variations in sample preparation, injection volume, and matrix effects, where components of the sample matrix interfere with the ionization of the target analyte.[4][5]

To mitigate these variabilities, internal standards are employed. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. By normalizing the response of the analyte to the response of the internal standard, variations introduced during the analytical process can be compensated for.[4]

There are three primary approaches to quantification in this context:

  • External Standard Method: This method relies on a calibration curve generated from standards containing only the analyte of interest. It is the simplest method but is highly susceptible to the aforementioned variations and matrix effects, as it does not account for sample-specific differences.[6]

  • Internal Standard (Non-Isotopically Labeled) Method: This approach uses a non-isotopically labeled compound, structurally similar to the analyte, as the internal standard. While it can correct for some variability, differences in physicochemical properties between the analyte and the internal standard can lead to incomplete compensation for matrix effects and extraction recovery.

  • Isotopically Labeled Internal Standard (IL-IS) Method: This is considered the gold standard for quantitative mass spectrometry.[5] An IL-IS is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., deuterium, carbon-13, nitrogen-15). Since the IL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement. This allows for highly accurate and precise quantification.[5][7]

Comparative Performance Data

The following tables summarize the expected performance characteristics for the quantification of this compound using the three different calibration methods. The data is based on typical validation parameters observed in pharmaceutical analysis and reflects the progressive improvement in data quality with the use of more sophisticated standardization techniques.

Table 1: Comparison of Accuracy (% Recovery)

Quantification MethodLow Concentration (LOQ)Medium ConcentrationHigh Concentration
External Standard 75 - 125%80 - 120%85 - 115%
Internal Standard (Non-Labeled) 85 - 115%90 - 110%95 - 105%
Isotopically Labeled Internal Standard 95 - 105%98 - 102%98 - 102%

Table 2: Comparison of Precision (% Relative Standard Deviation - RSD)

Quantification MethodIntraday PrecisionInterday Precision
External Standard < 15%< 20%
Internal Standard (Non-Labeled) < 10%< 15%
Isotopically Labeled Internal Standard < 5%< 10%

As the data illustrates, the use of an isotopically labeled internal standard for this compound quantification provides significantly better accuracy and precision compared to the external standard and non-labeled internal standard methods.

Experimental Protocols

This section details a typical experimental protocol for the quantification of this compound in a drug substance using LC-MS/MS with an isotopically labeled internal standard.

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (isotopically labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug substance to be tested

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d5 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound-d5 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation
  • Accurately weigh approximately 100 mg of the drug substance into a volumetric flask.

  • Add a specified volume of the internal standard spiking solution.

  • Dissolve and dilute to the mark with the diluent.

  • Vortex the solution to ensure homogeneity.

  • Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to achieve separation of this compound from potential interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and this compound-d5.

Data Analysis and Quantification
  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical basis for the superiority of isotopically labeled standards.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Drug Substance add_is Add Isotopically Labeled Internal Standard sample->add_is dissolve Dissolve and Dilute add_is->dissolve filter Filter dissolve->filter hplc UHPLC Separation filter->hplc standards Prepare Calibration Standards with IS standards->hplc curve Construct Calibration Curve standards->curve ms Mass Spectrometry (MRM Detection) hplc->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify this compound ratio->quantify curve->quantify

Caption: Experimental workflow for this compound quantification.

logic_diagram cluster_analyte Analyte (this compound) cluster_is Isotopically Labeled Internal Standard cluster_ratio Ratio (Analyte/IS) cluster_result Result analyte_prep Sample Prep Variability analyte_matrix Matrix Effects analyte_prep->analyte_matrix is_prep Sample Prep Variability analyte_prep->is_prep Identical Behavior analyte_ionization Ionization Efficiency analyte_matrix->analyte_ionization is_matrix Matrix Effects analyte_matrix->is_matrix Identical Behavior is_ionization Ionization Efficiency analyte_ionization->is_ionization Identical Behavior ratio Compensated Signal analyte_ionization->ratio is_prep->is_matrix is_matrix->is_ionization is_ionization->ratio result Accurate & Precise Quantification ratio->result

Caption: Logic of using an isotopically labeled internal standard.

References

Comparative study of different ionization sources for N-nitrosamine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and accurate detection of N-nitrosamines, a class of potentially carcinogenic impurities, is a critical challenge in the pharmaceutical industry and environmental monitoring. The choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) plays a pivotal role in achieving the required sensitivity and specificity for trace-level quantification. This guide provides an objective comparison of commonly used ionization sources for N-nitrosamine analysis, supported by experimental data and detailed methodologies.

Principles of Ionization for N-Nitrosamine Analysis

N-nitrosamines can be broadly categorized into volatile and non-volatile compounds with varying polarities. The efficiency of ionization is highly dependent on the physicochemical properties of the analyte and the mechanism of the ionization source. The most common atmospheric pressure ionization (API) techniques employed for this purpose are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). Another technique, Atmospheric Pressure Photoionization (APPI), also presents a viable option, particularly for non-polar compounds.

Atmospheric Pressure Chemical Ionization (APCI): In APCI, the analyte is vaporized and then ionized through gas-phase chemical reactions initiated by a corona discharge.[1] This technique is particularly well-suited for the analysis of less polar and more volatile N-nitrosamines, such as N-nitrosodimethylamine (NDMA).[1][2]

Electrospray Ionization (ESI): ESI generates ions by applying a strong electric field to a liquid containing the analyte. It is most effective for polar and ionizable compounds.[1][2] While commonly the method of choice in pharmaceutical analysis, ESI may not be optimal for many volatile nitrosamines like NDMA due to their nature.[1] However, it is better suited for analyzing more complex, non-volatile, or polar nitrosamines, including nitrosated drug substance related impurities (NDSRIs).[2]

Atmospheric Pressure Photoionization (APPI): APPI utilizes ultraviolet photons to ionize analytes, either directly or through a dopant.[3][4] This "soft" ionization technique is advantageous for a broad range of compounds, especially those with low polarity, and is less susceptible to matrix effects compared to ESI and APCI.[3]

Performance Comparison of Ionization Sources

The selection of an appropriate ionization source is critical for achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory bodies. The following table summarizes the performance of APCI, ESI, and APPI for the analysis of various N-nitrosamines, based on data from multiple studies.

Ionization SourceAnalyte TypeSensitivity (LOD/LOQ)Linearity (R²)Matrix EffectsKey AdvantagesKey Disadvantages
APCI Volatile, low to medium polarity N-nitrosamines (e.g., NDMA, NDEA)Excellent (LODs as low as 0.05 ppb)[5]Excellent (>0.99)[5][6]Less susceptible than ESI[7]Robust for routine analysis of simple nitrosamines.[8]Not suitable for non-volatile or highly polar compounds, including many active pharmaceutical ingredients (APIs).[1]
ESI Non-volatile, polar N-nitrosamines and NDSRIsGood to Excellent (LODs can reach ppb levels)[9]Good (>0.99)More prone to ion suppressionSuitable for a wide range of polar compounds and complex nitrosamines.[2]Less effective for small, volatile nitrosamines.[1]
APPI Broad range, particularly non-polar N-nitrosaminesGood to ExcellentGoodLess prone to matrix effects and ion suppression.[3]Can ionize a wider range of compounds than ESI and APCI.[3]May require a dopant for efficient ionization of certain compounds.[10]

Experimental Protocols

To conduct a comparative study of different ionization sources for N-nitrosamine analysis, the following experimental workflow can be employed.

Sample and Standard Preparation
  • Standard Solutions: Prepare individual stock solutions of N-nitrosamine standards (e.g., NDMA, NDEA, NDIPA, NDBA) in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 0.1 to 100 ng/mL).[11][12]

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., drug substance, drug product, water). A common approach for solid samples involves dissolving the sample in a suitable diluent, followed by centrifugation and filtration to remove excipients.[11][13] For liquid samples, a simple dilution may be sufficient.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used for the separation of N-nitrosamines.

  • Mobile Phase: A gradient elution using water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of an acidifier like formic acid (e.g., 0.1%), is typically employed.[6][11]

  • Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is preferred for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[2]

  • Ionization Source Comparison:

    • APCI: Optimize parameters such as nebulizer gas flow, drying gas flow and temperature, and corona discharge current.[14]

    • ESI: Optimize parameters such as spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature.[14]

    • APPI: Optimize parameters such as nebulizer gas flow, drying gas flow and temperature, and lamp settings.

  • MRM Transitions: For each N-nitrosamine, determine the optimal precursor ion ([M+H]⁺) and product ions, along with the corresponding collision energies.[14]

Data Analysis and Comparison
  • Calibration Curves: Generate calibration curves for each N-nitrosamine with each ionization source by plotting the peak area against the concentration.

  • Performance Metrics: For each ionization source, determine and compare the following parameters for each analyte:

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Linearity (correlation coefficient, R²)

    • Accuracy and Precision (through replicate injections of standards and spiked samples)

    • Matrix effects (by comparing the response of an analyte in a standard solution to its response in a spiked matrix sample)

Visualization of Experimental Workflow and Logic

To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for comparing ionization sources and the logical relationship for selecting the most appropriate source.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Evaluation cluster_selection 4. Source Selection Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation Sample_Prep->LC_Separation Ionization Ionization Source (APCI, ESI, APPI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Performance_Comparison Performance Comparison (LOD/LOQ, Linearity, Matrix Effects) Data_Acquisition->Performance_Comparison Source_Selection Optimal Source Selection Performance_Comparison->Source_Selection logical_relationship cluster_analyte Analyte Properties cluster_decision Decision Criteria cluster_source Recommended Ionization Source Analyte N-Nitrosamine Type Polarity Polarity? Analyte->Polarity Volatility Volatility? Polarity->Volatility Low to Medium ESI ESI Polarity->ESI High APCI APCI Volatility->APCI High APPI APPI Volatility->APPI Low to High

References

Safety Operating Guide

Proper Disposal of N-Nitrosoephedrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potentially hazardous compounds like N-Nitrosoephedrine is a critical component of laboratory safety protocols. This document provides essential information and procedural guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Chemical Degradation and Disposal Procedures

This compound, a member of the N-nitrosamine class of compounds, requires specific handling and disposal methods due to the potential carcinogenicity of this chemical family. The following procedures are recommended for the degradation of this compound prior to final disposal. These methods are based on established protocols for the decomposition of N-nitrosamines.

Method 1: Acidic Cleavage with Hydrobromic Acid

One effective method for the degradation of N-nitrosamines is treatment with a solution of hydrobromic acid in glacial acetic acid.[1][2] This procedure cleaves the N-NO bond, breaking down the nitrosamine structure.

Experimental Protocol:

  • Preparation: In a well-ventilated fume hood, prepare a 1:1 solution of 48% hydrobromic acid and glacial acetic acid.

  • Reaction: Carefully add the this compound waste to the hydrobromic acid/acetic acid solution. The reaction should be carried out in a suitable container, such as a borosilicate glass flask.

  • Mixing: Gently stir the mixture to ensure complete dissolution and reaction.

  • Monitoring: Allow the reaction to proceed. While specific reaction times for this compound are not available, monitoring for the disappearance of the starting material via an appropriate analytical technique (e.g., HPLC, TLC) is recommended.

  • Neutralization: Once the degradation is complete, cautiously neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate. This should be done slowly and with cooling to control the exothermic reaction.

  • Disposal: The neutralized solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Method 2: Ultraviolet (UV) Irradiation

N-nitrosamines are known to be susceptible to degradation by ultraviolet (UV) radiation.[2][3] This method utilizes UV light to break the chemical bonds within the this compound molecule.

Experimental Protocol:

  • Solution Preparation: Dissolve the this compound waste in a suitable solvent that is transparent to UV light at the intended wavelength (e.g., water, methanol).

  • Irradiation: Place the solution in a UV-transparent container (e.g., quartz tube) and expose it to a UV light source. A common wavelength used for nitrosamine degradation is 254 nm.[4]

  • Monitoring: The degradation process should be monitored to ensure completion. This can be achieved by taking periodic samples and analyzing them for the presence of this compound.

  • Disposal: The resulting solution, once confirmed to be free of this compound, should be disposed of as hazardous waste according to institutional and regulatory guidelines.

Method 3: Reductive Degradation with Aluminum-Nickel Alloy

A simple, one-step procedure for the chemical degradation of nitrosamines involves treatment with aluminum-nickel alloy powder in an aqueous alkali solution. This method rapidly reduces the nitrosamine to the corresponding amine.

Experimental Protocol:

  • Preparation: In a fume hood, dissolve the this compound waste in an aqueous alkali solution (e.g., 1 M sodium hydroxide).

  • Reaction: Slowly add aluminum-nickel alloy powder to the solution. The reaction is typically vigorous, so the addition should be done in small portions.

  • Mixing: Stir the mixture to ensure efficient contact between the alloy and the nitrosamine.

  • Completion: The reaction is generally rapid. After the reaction has subsided, continue stirring for a period to ensure complete degradation.

  • Disposal: The final reaction mixture, containing the reduced amine and inorganic salts, should be disposed of as hazardous waste in compliance with all applicable regulations.

Quantitative Data on N-Nitrosamine Degradation

The following table summarizes available quantitative data from studies on the degradation of various N-nitrosamines. While this data is not specific to this compound, it provides valuable context for the conditions and efficiencies of the disposal methods described.

N-Nitrosamine CompoundDegradation MethodKey ParametersResultReference
N-Nitrosodimethylamine (NDMA)UV/SulfitepH 11, 60 min reaction time>99% removal[3]
N-Nitrosodimethylamine (NDMA)UV/SulfitepH 3, 60 min reaction time~80% removal[3]
N-nitroso-pendimethalinThermal DecompositionTemperature: 180°C to 190°CEffective decomposition[5]

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound, from initial waste collection to final disposal.

cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Selection of Degradation Method cluster_2 Step 3: Chemical Degradation cluster_3 Step 4: Final Disposal A Segregate this compound waste from other chemical waste streams B Collect in a dedicated, properly labeled, and sealed container A->B C Assess available equipment and reagents B->C D Choose appropriate degradation method: - Acidic Cleavage - UV Irradiation - Reductive Degradation C->D E Perform degradation procedure in a fume hood D->E F Monitor reaction for completion (e.g., via HPLC or TLC) E->F G Neutralize reaction mixture (if applicable) F->G H Package treated waste in a properly labeled hazardous waste container G->H I Arrange for pickup and disposal by certified hazardous waste management service H->I

Caption: Workflow for the safe disposal of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound and during the disposal process.

  • Ventilation: All procedures should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.

  • Waste Management: Follow all institutional and regulatory guidelines for the disposal of hazardous waste. Never dispose of untreated this compound or the reaction byproducts down the drain.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.